molecular formula C4H10O4S B135220 (2S)-2-Hydroxy-1-propyl Methanesulfonate CAS No. 262423-83-6

(2S)-2-Hydroxy-1-propyl Methanesulfonate

Cat. No.: B135220
CAS No.: 262423-83-6
M. Wt: 154.19 g/mol
InChI Key: CKQAPCVWBGOGEW-BYPYZUCNSA-N
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Description

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a chiral building block of interest in synthetic organic chemistry. As a methanesulfonate ester, this compound is typically employed as an alkylating agent or an intermediate in multi-step synthesis. Its chiral (2S) configuration makes it particularly valuable for the preparation of stereochemically defined molecules, potentially useful in the development of pharmaceuticals and other fine chemicals. The presence of the methanesulfonate (mesylate) group provides a good leaving group, enabling nucleophilic substitution reactions to introduce the 2-hydroxypropyl moiety into more complex structures. Researchers can utilize this compound to explore novel synthetic pathways and create target molecules with high enantiomeric purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper handling and safe laboratory practices when working with this chemical.

Properties

IUPAC Name

[(2S)-2-hydroxypropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQAPCVWBGOGEW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550106
Record name (2S)-2-Hydroxypropyl methanesulfonate
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262423-83-6
Record name 1,2-Propanediol, 1-methanesulfonate, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262423-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Hydroxypropyl methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2S)-2-Hydroxy-1-propyl Methanesulfonate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Introduction: A Versatile Chiral Building Block

This compound, also known as (2S)-1-(Methanesulfonyloxy)propan-2-ol, is a crucial chiral intermediate in modern asymmetric synthesis. Its structure features a primary methanesulfonate ester and a secondary alcohol with a defined (S)-stereochemistry. This specific arrangement makes it an invaluable precursor for introducing a chiral C3 synthon, particularly in the synthesis of complex pharmaceutical molecules. The methanesulfonate group, being an excellent leaving group, facilitates nucleophilic substitution reactions, while the adjacent hydroxyl group provides a handle for further chemical transformations. This guide offers a detailed exploration of its synthesis, reactivity, applications, and analytical characterization, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Physicochemical and Structural Properties

This compound is typically a colorless to pale yellow liquid at room temperature. Its bifunctional nature—containing both a hydroxyl group and a sulfonate ester—governs its solubility and reactivity profile.

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name (2S)-1-(Methanesulfonyloxy)propan-2-olN/A
CAS Number 64578-83-6
Molecular Formula C₄H₁₀O₄S
Molecular Weight 154.19 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 135-138 °C (at 0.5 mmHg)
Density 1.259 g/cm³
Refractive Index 1.451

The molecule's chirality, centered at the C2 carbon, is fundamental to its application in stereoselective synthesis. This defined stereocenter is preserved or controllably inverted in subsequent reactions, allowing for the construction of enantiomerically pure target molecules.

Synthesis: A Protocol Rooted in Selectivity

The most common and efficient synthesis of this compound involves the selective mesylation of the primary hydroxyl group of (S)-1,2-propanediol. This selectivity is the cornerstone of the synthesis, as the primary alcohol is sterically more accessible and kinetically more reactive than the secondary alcohol.

Synthesis Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the primary hydroxyl group of (S)-1,2-propanediol on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial. It serves two purposes: first, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions, and second, to act as a catalyst. The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted reactions with the highly reactive MsCl. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize the formation of the di-mesylated byproduct.

Experimental Workflow: Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: (S)-1,2-Propanediol Methanesulfonyl Chloride Triethylamine Dichloromethane (DCM) step1 1. Dissolve (S)-1,2-propanediol and triethylamine in DCM. glassware Apparatus: Round-bottom flask Dropping funnel Magnetic stirrer Ice bath step2 2. Cool the mixture to 0 °C in an ice bath. step1->step2 step3 3. Add methanesulfonyl chloride dropwise via dropping funnel. step2->step3 step4 4. Stir at 0 °C for 2-4 hours. step3->step4 step5 5. Quench with water. step4->step5 step6 6. Separate organic layer. step5->step6 step7 7. Wash with dilute HCl, sat. NaHCO₃, and brine. step6->step7 step8 8. Dry over Na₂SO₄. step7->step8 step9 9. Concentrate in vacuo. step8->step9 product Final Product: (2S)-2-Hydroxy-1-propyl Methanesulfonate step9->product

Caption: A typical laboratory workflow for the synthesis of this compound.

Detailed Synthesis Protocol
  • Preparation : To a stirred solution of (S)-1,2-propanediol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM), cool the mixture to 0 °C using an ice bath.

  • Mesylation : Add methanesulfonyl chloride (1.1 eq.) dropwise to the solution over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction : Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Quench the reaction by slowly adding water. Separate the organic layer.

  • Purification : Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Reactivity and Synthetic Applications

The primary utility of this compound stems from its role as a precursor to (R)-propylene oxide, a highly valuable chiral epoxide. This transformation is a classic example of an intramolecular Williamson ether synthesis.

Conversion to (R)-Propylene Oxide

Upon treatment with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the methanesulfonate leaving group in an Sₙ2 reaction. This reaction proceeds with an inversion of stereochemistry at the C1 carbon, but the stereocenter of interest (C2) remains untouched, leading to the formation of (R)-propylene oxide.

G start (2S)-2-Hydroxy-1-propyl Methanesulfonate base Base (e.g., NaOH) Deprotonation start->base Step 1 intermediate Intermediate Alkoxide base->intermediate sn2 Intramolecular SN2 Attack (Inversion of Stereochemistry) intermediate->sn2 Step 2 product (R)-Propylene Oxide sn2->product

Caption: Reaction pathway from the starting material to (R)-propylene oxide.

Application in the Synthesis of Tenofovir Alafenamide

A prominent application of this chemistry is in the synthesis of antiviral drugs. For example, (R)-propylene oxide is a key building block for the synthesis of Tenofovir Alafenamide, a nucleotide reverse transcriptase inhibitor used to treat HIV-1 and chronic hepatitis B. The chiral propylene oxide opens regioselectively upon reaction with the nitrogen nucleophile of the adenine base, establishing the correct stereochemistry in the final drug molecule. The use of this compound as a stable, easily handled precursor to the more volatile propylene oxide is a significant advantage in large-scale manufacturing.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic methods is typically employed.

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueExpected SignatureRationale
¹H NMR - Doublet for the C3 methyl group (~1.2 ppm)- Multiplet for the C2 methine proton (~4.0 ppm)- Singlet for the methanesulfonyl methyl group (~3.0 ppm)- Two diastereotopic protons for the C1 methylene group (~4.2 ppm)- Broad singlet for the hydroxyl proton.Provides information on the connectivity and chemical environment of all protons. The splitting patterns confirm the adjacent relationships between proton groups.
¹³C NMR - Signal for the C3 methyl carbon (~18 ppm)- Signal for the C2 methine carbon (~68 ppm)- Signal for the C1 methylene carbon (~75 ppm)- Signal for the methanesulfonyl methyl carbon (~37 ppm)Confirms the presence of the four distinct carbon environments in the molecule.
IR Spectroscopy - Strong, broad absorption for the O-H stretch (~3400 cm⁻¹)- Strong absorptions for the S=O stretches of the sulfonate group (~1350 cm⁻¹ and ~1175 cm⁻¹)Identifies the key functional groups: the hydroxyl group and the methanesulfonate ester.
Mass Spec. - Molecular ion peak (M+) or protonated molecule ([M+H]⁺) at m/z corresponding to 154.19 or 155.19.Confirms the molecular weight of the compound.

Safety and Handling

This compound is a sulfonate ester and should be handled with care. Sulfonating agents and their esters are known to be alkylating agents and should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage : Store in a cool, dry place away from strong bases and oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for complex, stereospecific synthesis. Its straightforward preparation from an inexpensive chiral pool starting material, combined with its high reactivity and stability, makes it a preferred choice for the industrial-scale synthesis of chiral epoxides and, by extension, numerous active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in the field of medicinal chemistry and process development.

References

  • PubChem. (2S)-1-(methylsulfonyloxy)propan-2-ol. National Center for Biotechnology Information. [Link]

  • ChemSrc. CAS 64578-83-6 (S)-1-(METHYLSULFONYLOXY)-2-PROPANOL. [Link]

(2S)-2-Hydroxy-1-propyl Methanesulfonate: A Chiral Synthon for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 262423-83-6 Molecular Formula: C₄H₁₀O₄S Molecular Weight: 154.18 g/mol

This technical guide provides an in-depth overview of (2S)-2-Hydroxy-1-propyl Methanesulfonate, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document will delve into its chemical properties, plausible synthesis, potential applications, and the analytical and safety protocols essential for its handling and use.

Introduction: The Strategic Importance of a Chiral Building Block

This compound is a specialized organic compound whose significance lies in its stereochemical purity. In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or chirality, is a critical determinant of its biological activity.[1] A vast number of pharmaceuticals are chiral, and often only one of a pair of enantiomers (mirror-image molecules) exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2]

This compound serves as a chiral synthon, a molecular fragment that introduces a specific, predefined stereocenter into a larger, more complex molecule during synthesis.[3] The presence of both a hydroxyl group and a methanesulfonate (mesylate) group imparts bifunctionality. The mesylate is an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds with stereochemical control, while the hydroxyl group offers a site for further chemical modification.[4]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key properties can be summarized from available supplier information and by analogy to similar structures.

PropertyValue/DescriptionSource(s)
Appearance Pale Yellow OilInferred from supplier data
Molecular Formula C₄H₁₀O₄SSupplier Data
Molecular Weight 154.18 g/mol Supplier Data
Synonyms (2R)-1,2-Propanediol 1-MethanesulfonateSupplier Data
Chirality (S)-configurationSupplier Data
Solubility Expected to be soluble in polar organic solvents like dichloromethane, tetrahydrofuran, and alcohols.Chemical Principles

Synthesis of this compound

The synthesis of this compound originates from the readily available chiral precursor, (S)-(+)-1,2-propanediol. This starting material can be produced through biotechnological fermentation processes, offering a sustainable route to the chiral diol.[1] The key transformation is the selective mesylation of the primary hydroxyl group in the presence of the secondary hydroxyl group. Primary alcohols are generally more reactive towards sulfonyl chlorides than secondary alcohols due to reduced steric hindrance.[5]

G start (S)-(+)-1,2-Propanediol reagents Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) Dichloromethane (DCM), 0°C start->reagents product (2S)-2-Hydroxy-1-propyl Methanesulfonate reagents->product caption Figure 1: Proposed Synthesis Pathway

Caption: Figure 1: Proposed Synthesis Pathway

Experimental Protocol: Selective Mesylation

This protocol is a representative procedure adapted from general methods for the selective sulfonylation of primary alcohols.[3][5]

Materials:

  • (S)-(+)-1,2-Propanediol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-(+)-1,2-propanediol (1.0 eq) and anhydrous dichloromethane (10 volumes relative to the alcohol).

  • Cooling: The reaction mixture is cooled to 0°C in an ice bath.

  • Base Addition: Triethylamine (1.5 eq) is added to the stirred solution.

  • Mesylation: Methanesulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at or below 5°C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Reaction Monitoring: The reaction is stirred at 0°C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting diol.

  • Work-up: Once the reaction is complete, it is quenched by the slow addition of cold deionized water. The layers are separated in a separatory funnel.

  • Extraction and Washing: The aqueous layer is extracted with dichloromethane (2 x 5 volumes). The combined organic layers are then washed sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from its ability to introduce a specific stereocenter and a flexible three-carbon chain into a target molecule.

Chiral Building Block for Nucleoside Analogues

Acyclic nucleoside analogues are an important class of antiviral drugs.[6] The chiral dihydroxypropyl side chain is a common feature in many of these compounds, mimicking the ribose sugar of natural nucleosides. This compound can serve as a precursor to introduce this chiral side chain. The mesylate group can be displaced by a nucleophilic nitrogen atom of a heterocyclic base (e.g., purine or pyrimidine derivatives) in an Sₙ2 reaction, which typically proceeds with inversion of configuration at the carbon bearing the leaving group. However, in this case, the substitution occurs at the primary carbon, thus preserving the stereochemistry at the C2 position. The hydroxyl group can then be further functionalized or deprotected in a later step.

G start (2S)-2-Hydroxy-1-propyl Methanesulfonate reagents Nucleophilic Base (e.g., Guanine derivative) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents product Chiral Acyclic Nucleoside Analogue reagents->product caption Figure 2: Application in Nucleoside Analogue Synthesis

Caption: Figure 2: Application in Nucleoside Analogue Synthesis

Synthesis of Other Chiral Pharmaceuticals

The versatile functionality of this compound allows for its use in the synthesis of a wide range of other chiral molecules. The mesylate can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce different functionalities. The remaining hydroxyl group can be oxidized to a ketone or protected for subsequent reactions. This modularity makes it a valuable tool for medicinal chemists exploring structure-activity relationships in drug discovery.[7]

Analytical Characterization

The purity and stereochemical integrity of this compound are critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation and purity assessment.Signals corresponding to the methyl, methylene, and methine protons and carbons, as well as the methyl group of the mesylate.
Chiral HPLC Determination of enantiomeric purity (e.e.).Separation of the (S) and (R) enantiomers, allowing for quantification of the enantiomeric excess.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated molecular weight of 154.18 g/mol .
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (hydroxyl), S=O (sulfonate), and C-H bonds.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Inhalation: Avoid inhaling vapors or mists.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This compound is a strategically important chiral synthon with significant potential in the pharmaceutical industry. Its bifunctional nature, combined with its defined stereochemistry, makes it a valuable intermediate for the synthesis of complex, enantiomerically pure drug candidates, particularly in the area of antiviral therapies. A thorough understanding of its synthesis, handling, and analytical characterization is essential for its effective and safe utilization in research and development.

References

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (S)-2-methanesulfonyloxy-1,1-diphenyl-1-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral key intermediates of phase II experimental drugs.... Retrieved from [Link]

  • PubMed. (2008). Synthesis and antiviral evaluation of novel 2,3-dihydroxypropyl nucleosides from 2- and 4-thiouracils. Retrieved from [Link]

  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Desymmetrization of meso-1,2-Diols by a Chiral N,N-4-Dimethylaminopyridine Derivative Containing a 1,1'-Binaphthyl Unit: Importance of the Hydroxy Groups. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

  • Sci-Hub. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Antiviral Drug Synthesis: Innovations in Chemical Intermediates. Retrieved from [Link]

  • PubMed Central. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • ResearchGate. (n.d.). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[3][8]oxazepanes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Propylene Glycol Methyl Ether Acetate: Reaction Kinetics and Process Simulation Using Heterogeneous Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols.

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Hydroxy-1-propyl Methanesulfonate is a chiral bifunctional molecule of significant interest in synthetic organic chemistry, particularly as a precursor in drug development and the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, stereochemistry, and physicochemical properties. Furthermore, it details an exemplary, field-proven protocol for its stereoselective synthesis from (S)-1,2-propanediol. The underlying principles of the synthetic strategy, including the role of reagents and reaction conditions, are explained to provide a causal understanding. This document serves as a technical resource for scientists leveraging this versatile building block in their research and development endeavors.

Introduction and Significance

This compound, also known as (2R)-1,2-Propanediol 1-Methanesulfonate, is a valuable chiral intermediate.[1][2][3][4] Its structure is characterized by two key functional groups: a secondary alcohol at the C2 position and a methanesulfonate (mesylate) ester at the C1 position. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group can participate in a variety of chemical transformations or direct the stereochemical outcome of subsequent reactions.

The specific "(2S)" stereoconfiguration makes this molecule a non-racemic building block, essential for the asymmetric synthesis of enantiomerically pure target molecules, a critical requirement in modern pharmacology. Its utility is most prominently seen in its role as a precursor to (S)-propylene oxide ((S)-methyloxirane), a widely used epoxide in the synthesis of chiral pharmaceuticals.[5]

Molecular Structure and Stereochemical Analysis

The structural integrity and stereochemical purity of this compound are paramount to its function in asymmetric synthesis.

Structural Elucidation

The molecule consists of a three-carbon propyl chain.

  • C1 (Carbon 1): Bonded to the oxygen atom of the methanesulfonate group.

  • C2 (Carbon 2): The stereogenic center, bonded to a hydroxyl (-OH) group, a methyl (-CH3) group, a hydrogen atom, and the C1 carbon.

  • C3 (Carbon 3): The terminal methyl group.

The methanesulfonate group (CH₃SO₃-), often abbreviated as mesylate (MsO-), confers high reactivity to the C1 position for nucleophilic displacement.[6]

Key Identifiers:

  • Molecular Formula: C₄H₁₀O₄S[1][3]

  • Molecular Weight: 154.18 g/mol [1][3]

  • CAS Number: 262423-83-6[1][3]

  • IUPAC Name: [(2S)-2-hydroxypropyl] methanesulfonate[1][2]

Stereochemistry: The (2S) Configuration

The designation "(2S)" refers to the absolute configuration at the C2 chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -OH (Highest priority, atomic number of O > C)

  • -CH₂OMs (Second priority, C bonded to O > C bonded to H)

  • -CH₃ (Third priority)

  • -H (Lowest priority, not shown but oriented away from the viewer)

When viewed with the lowest priority group (H) pointing away, the sequence from highest to lowest priority (OH → CH₂OMs → CH₃) proceeds in a counter-clockwise direction, hence the "(S)" designation.

Caption: 2D representation of the (2S) stereoisomer.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.

PropertyValueSource
Appearance Pale Yellow Oil[2]
Molecular Formula C₄H₁₀O₄S[1][3][7]
Molecular Weight 154.18 g/mol [1][3]
Accurate Mass 154.03 Da[1]
SMILES CCOS(=O)(=O)C[1]
Storage Temperature +4°C[1]

Stereoselective Synthesis Protocol

The most direct and reliable synthesis of this compound involves the selective mesylation of the primary hydroxyl group of (S)-1,2-propanediol. The primary alcohol is less sterically hindered and therefore more reactive towards the bulky methanesulfonyl chloride reagent than the secondary alcohol.

Causality Behind Experimental Choices
  • Starting Material: (S)-1,2-propanediol is chosen as it already contains the required (S)-stereocenter. The challenge lies in selectively reacting with the primary hydroxyl group over the secondary one.

  • Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice for introducing the mesylate group.[6] It is highly reactive and converts the hydroxyl group into an excellent leaving group.[8]

  • Solvent: A non-nucleophilic, aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.[9]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial.[9][10] Its role is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.[8][9]

  • Temperature Control: The reaction is initiated at a low temperature (e.g., 0°C) to control the exothermic reaction and enhance the selectivity for the primary alcohol. Allowing the reaction to warm to room temperature ensures completion.[9][10]

Step-by-Step Laboratory Methodology

Safety Precaution: Methanesulfonyl chloride is toxic, corrosive, and a lachrymator.[6][8] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The system is dried and kept under an inert nitrogen atmosphere.

  • Initial Charge: Charge the flask with (S)-1,2-propanediol (1.0 equivalent) and anhydrous dichloromethane (DCM). Add triethylamine (1.5 equivalents).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve methanesulfonyl chloride (1.05-1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the MsCl solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[11]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diol is consumed.[11]

  • Work-up:

    • Cool the mixture back to 0°C and slowly quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and finally, saturated brine.[9]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the resulting oil via column chromatography on silica gel to obtain the final high-purity this compound.

Synthesis_Workflow start (S)-1,2-Propanediol + DCM, TEA cool Cool to 0°C start->cool 1. Setup add_mscl Add MsCl in DCM (dropwise, <5°C) cool->add_mscl 2. Addition react Stir at RT (2-4 hours) add_mscl->react 3. Reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup 4. Quench isolate Dry & Concentrate workup->isolate 5. Isolate product (2S)-2-Hydroxy-1-propyl Methanesulfonate isolate->product 6. Final Product

Caption: Workflow for the stereoselective synthesis.

Reactivity and Application in Drug Development

The primary utility of this compound stems from its bifunctional nature. It is a key intermediate for the synthesis of (S)-propylene oxide.[5]

Intramolecular Cyclization to (S)-Propylene Oxide

In the presence of a base (e.g., sodium hydroxide), the hydroxyl group at C2 is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the C1 carbon and displacing the excellent mesylate leaving group in an intramolecular Sₙ2 reaction (Williamson ether synthesis). This cyclization yields the desired (S)-propylene oxide with high stereochemical fidelity. The conversion of 1,2-propanediol to propylene oxide is a topic of significant industrial and academic research.[12][13]

This transformation is a cornerstone in synthesizing chiral pharmaceutical ingredients where a specific enantiomer of a propylene oxide-derived fragment is required.

Conclusion

This compound is a well-defined chiral building block with significant strategic value in asymmetric synthesis. Its molecular structure, featuring a single stereocenter and two distinct functional groups, allows for predictable and controlled chemical transformations. The synthetic protocol detailed herein provides a reliable and scalable method for its preparation, emphasizing selectivity and stereochemical retention. For researchers in drug discovery and development, a thorough understanding of this intermediate's properties and synthesis is crucial for the efficient construction of complex, enantiomerically pure active pharmaceutical ingredients.

References

  • Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [URL: https://study.
  • Matin, M. M. (n.d.). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA. ResearchGate. [URL: https://www.researchgate.net/publication/287321518_ONE_STEP_INTRAMOLECULAR_CYCLIZATION_OF_DIOL_VIA_MESYLATION_EFFICIENT_SYNTHESIS_OF_SUGAR_DERIVED_14OXAZEPANES]
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An In-depth Technical Guide to the Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for (2S)-2-Hydroxy-1-propyl Methanesulfonate, a chiral molecule of interest in pharmaceutical development. The document elucidates the core chemical principles, offers a detailed, step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and high-yield synthesis. The intended audience includes researchers, medicinal chemists, and professionals in drug development who require a thorough understanding of this specific synthesis.

Introduction and Strategic Overview

This compound, also known as (2R)-1,2-Propanediol 1-Methanesulfonate, is a chiral organic compound featuring a secondary alcohol and a primary mesylate.[1][2] Its structure makes it a valuable intermediate in the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the chiral hydroxyl group offers a site for further stereospecific transformations.

The primary synthetic challenge lies in the regioselective mesylation of the primary hydroxyl group of (S)-1,2-propanediol over the sterically more hindered secondary hydroxyl group. This guide will focus on the most common and efficient pathway to achieve this selectivity.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound begins with the disconnection of the sulfonate ester bond. This reveals the two primary synthons: a methanesulfonyl cation equivalent and an (S)-1,2-propanediol anion equivalent. In practice, this translates to the reaction of a commercially available chiral starting material, (S)-(+)-1,2-propanediol, with an electrophilic source of the mesyl group, typically methanesulfonyl chloride (mesyl chloride).

G Target This compound Disconnect C-O Bond Disconnection (Sulfonate Ester) Target->Disconnect Synthon1 (S)-1,2-Propanediol Disconnect->Synthon1 Synthon2 Methanesulfonyl Chloride Disconnect->Synthon2

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthesis Pathway: Selective Mesylation

The synthesis hinges on the reaction of (S)-(+)-1,2-propanediol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[3][4] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting alcohol or the product.[5][6]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[7][8] The primary hydroxyl group of (S)-1,2-propanediol is less sterically hindered than the secondary hydroxyl group, making it kinetically favored to react first. This steric difference is the cornerstone of the regioselectivity.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation Propanediol (S)-1,2-Propanediol (Primary -OH attacks) MsCl Methanesulfonyl Chloride (MsCl) Propanediol->MsCl Nucleophilic Attack Intermediate Oxonium Intermediate MsCl->Intermediate Forms Intermediate Base Triethylamine (TEA) Intermediate->Base Proton Abstraction Product (2S)-2-Hydroxy-1-propyl Methanesulfonate Base->Product Byproduct Triethylammonium Chloride Base->Byproduct

Caption: Simplified reaction mechanism for selective mesylation.

Causality of Experimental Choices
  • Starting Material : (S)-(+)-1,2-Propanediol is chosen for its defined stereochemistry, which is directly transferred to the final product. The reaction does not affect the chiral center.[8]

  • Reagent : Methanesulfonyl chloride is an excellent and highly reactive source for the mesyl group. Methanesulfonic anhydride is an alternative that avoids the formation of alkyl chloride side products.[4]

  • Base : Triethylamine is a common choice. It is a sufficiently strong base to scavenge the HCl produced but is too sterically hindered to act as a nucleophile and compete with the alcohol, thus preventing unwanted side reactions.[6][9]

  • Solvent : Anhydrous dichloromethane (DCM) is a typical solvent as it is inert under the reaction conditions and effectively dissolves the reactants.[10]

  • Temperature : The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize the formation of the di-mesylated byproduct and other side reactions.[11]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials and Equipment:

  • (S)-(+)-1,2-Propanediol (96% or higher purity)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram:

G start Start: Assemble Glassware charge_flask Charge Flask: (S)-1,2-Propanediol, DCM, TEA start->charge_flask cool Cool to 0°C (Ice Bath) charge_flask->cool add_mscl Slowly Add MsCl in DCM via Dropping Funnel cool->add_mscl react Stir at 0°C to RT (Monitor by TLC) add_mscl->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify via Column Chromatography filter_concentrate->purify end_node End: Characterize Product purify->end_node

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-(+)-1,2-propanediol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.[10]

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition : Dissolve methanesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over a period of 1 hour, maintaining the internal temperature below 5 °C.[11]

  • Reaction : Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).[10]

  • Workup : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction : Extract the aqueous layer with dichloromethane (2x).

  • Washing and Drying : Combine the organic layers and wash with saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]

  • Purification : The crude product is typically a pale yellow oil.[12] Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

ParameterTypical ValueSource
Molecular Formula C₄H₁₀O₄S[1]
Molecular Weight 154.18 g/mol [1]
Appearance Pale Yellow Oil[12]
Typical Yield 75-90% (after purification)Varies by protocol
Purity >95% (by NMR/GC-MS)[12]

Safety Considerations

  • Methanesulfonyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive. Handle in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • The reaction is exothermic, especially during the addition of methanesulfonyl chloride. Proper temperature control is essential to prevent a runaway reaction.

Conclusion

The synthesis of this compound is a robust and well-established procedure that relies on the principles of regioselectivity governed by steric hindrance. By carefully controlling reaction parameters, particularly temperature and the rate of addition of methanesulfonyl chloride, high yields of the desired product can be consistently achieved. This guide provides the necessary theoretical background and a practical, step-by-step protocol to aid researchers in the successful synthesis of this valuable chiral intermediate.

References

  • Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298-303. [13][14][15]

  • Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications, Royal Society of Chemistry. [16]

  • Preparation of mesylates and tosylates. Khan Academy. [5]

  • Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones. European Journal of Organic Chemistry. [6]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, Royal Society of Chemistry. [17]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, American Chemical Society. [18]

  • Adding Mesylate Group Mechanism | Organic Chemistry. YouTube. [3]

  • Triethylamine–Mesyl Chloride/Thionyl Chloride: A Reagent for Hydrodebromination of Diquinane-Based α-Bromo-γ-Lactones | Request PDF. ResearchGate. [19]

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An In-depth Technical Guide to (2S)-2-Hydroxy-1-propyl Methanesulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is ever-increasing. The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, pharmacokinetic profile, and toxicological properties. It is within this context that chiral building blocks, such as (2S)-2-Hydroxy-1-propyl Methanesulfonate, emerge as pivotal tools for the medicinal chemist. This technical guide aims to provide a comprehensive overview of this versatile chiral intermediate, offering insights into its synthesis, properties, and applications to empower researchers and drug development professionals in their quest for novel therapeutics.

Physicochemical Properties and Identification

This compound is a chiral organic compound valued for its role as a synthetic intermediate.[1] Its key identifiers and properties are summarized below for easy reference.

PropertyValueSource
Chemical Name [(2S)-2-hydroxypropyl] methanesulfonate[1]
Synonyms (2R)-1,2-Propanediol 1-Methanesulfonate[1]
CAS Number 262423-83-6[1]
Molecular Formula C₄H₁₀O₄S[1]
Molecular Weight 154.18 g/mol [1]
Appearance Pale Yellow Oil
SMILES CCOS(=O)(=O)C[1]
InChI InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1[1]

Stereoselective Synthesis: A Gateway to Enantiopurity

The synthesis of this compound in its enantiomerically pure form is crucial for its application in asymmetric synthesis. A highly efficient and stereospecific approach involves the ring-opening of a chiral epoxide precursor, (S)-(-)-Propylene oxide. This method leverages the commercial availability of the enantiopure starting material to ensure the desired stereochemistry in the final product.

Rationale for the Synthetic Approach

The selection of (S)-(-)-Propylene oxide as the starting material is a strategic choice rooted in the principles of chiral pool synthesis.[2] By starting with a molecule that already possesses the desired stereocenter, the complexity of introducing chirality through asymmetric catalysis or resolution is circumvented. The epoxide ring is highly strained and susceptible to nucleophilic attack, allowing for regioselective ring-opening to introduce the desired functional groups.[2][3]

Experimental Protocol: Ring-Opening of (S)-(-)-Propylene Oxide

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • (S)-(-)-Propylene oxide (CAS: 16088-62-3)[3]

  • Methanesulfonic acid

  • Anhydrous diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-(-)-Propylene oxide in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methanesulfonic acid in anhydrous diethyl ether to the cooled epoxide solution via the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained at or below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow cluster_synthesis Stereoselective Synthesis SPO (S)-(-)-Propylene oxide Reaction Ring-Opening Reaction (Anhydrous Diethyl Ether, 0°C to RT) SPO->Reaction MSA Methanesulfonic Acid MSA->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product (2S)-2-Hydroxy-1-propyl Methanesulfonate Purification->Product

Caption: Stereoselective synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][5] Its bifunctional nature, possessing both a hydroxyl group and a good leaving group (methanesulfonate), allows for sequential and site-selective modifications.

Role as a Chiral Synthon in Cocaine Analog Synthesis

A notable application of this compound is in the preparation of labeled cocaine analogs for research purposes. These analogs are instrumental in studying the binding and mechanism of action of cocaine at the dopamine transporter (DAT).[6][7][8][9][10] The (2S) stereochemistry is crucial for achieving the correct spatial orientation of substituents on the tropane scaffold, which is essential for high-affinity binding to the DAT.

Application_Workflow cluster_application Application in Cocaine Analog Synthesis HPMS (2S)-2-Hydroxy-1-propyl Methanesulfonate Coupling Nucleophilic Substitution HPMS->Coupling Tropane Tropane Precursor Tropane->Coupling Analog Labeled Cocaine Analog Coupling->Analog Research DAT Binding Studies Analog->Research

Caption: Application of the chiral building block in cocaine analog synthesis.

Metabolic and Toxicological Profile: A Predictive Assessment

While specific metabolic and toxicological data for this compound are not extensively available in the public domain, a predictive assessment can be made based on the known profiles of its constituent parts: propylene glycol and the methanesulfonate group.

Predicted Metabolic Fate

The metabolism of the parent compound, propylene glycol, is well-documented. It is primarily metabolized in the liver by alcohol dehydrogenase to lactaldehyde, which is then converted to lactate, pyruvate, and acetate.[11] These metabolites are endogenous substances that can enter central metabolic pathways. A significant portion of propylene glycol is also excreted unchanged in the urine.[11] It is plausible that this compound would undergo initial hydrolysis to yield propylene glycol and methanesulfonic acid, followed by the established metabolic pathway of propylene glycol.

Toxicological Considerations

Propylene glycol itself is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food, cosmetics, and pharmaceuticals.[12] However, the presence of the methanesulfonate group warrants careful consideration. Alkyl methanesulfonates are a class of compounds known for their potential genotoxicity and mutagenicity, acting as alkylating agents that can modify DNA. Therefore, it is imperative to control the levels of any residual starting material or related impurities in any downstream application intended for human use.

Analytical Methodologies for Quality Control

Ensuring the enantiomeric purity and overall quality of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Typical Method Parameters:

  • Chiral Stationary Phase: Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for the separation of chiral alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Detection: UV detection at a suitable wavelength or a refractive index detector.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The use of chiral shift reagents can also be employed to differentiate between enantiomers.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to confirm the molecular weight and fragmentation pattern of the molecule.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with demonstrated utility in the synthesis of complex molecules for research purposes. Its straightforward stereoselective synthesis from a readily available chiral precursor makes it an attractive intermediate for drug discovery and development programs. While a comprehensive toxicological and metabolic profile for this specific molecule is yet to be fully elucidated, a predictive understanding based on its structural components provides a framework for its safe handling and application. As the demand for enantiopure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral synthons like this compound will undoubtedly increase. Further research into its applications in the synthesis of other therapeutic agents and a more detailed investigation of its biological properties will further solidify its position in the medicinal chemist's toolbox.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for Propylene glycol (HMDB0001881). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine. PubMed Central. Retrieved from [Link]

  • Foley, T. (2020, July 4). Solvents – Propylene Glycol. U.OSU. Retrieved from [Link]

  • Wikipedia. (2023, December 29). List of cocaine analogues. Retrieved from [Link]

  • Davies, H. M., Saikali, E., Sexton, T., & Childers, S. R. (1993). Novel 2-substituted cocaine analogs: binding properties at dopamine transport sites in rat striatum. European Journal of Pharmacology, 244(1), 93–97.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Propylene Glycol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Propylene Glycol | Public Health Statement. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Sciencemadness.org. (2014, February 12). Metabolism of Propylene Glycol. Retrieved from [Link]

  • Lewin, A. H., Gao, Y. G., Abraham, P., Boja, J. W., Kuhar, M. J., & Carroll, F. I. (1992). 2 beta-substituted analogues of cocaine. Synthesis and inhibition of binding to the cocaine receptor. Journal of Medicinal Chemistry, 35(1), 135–140.
  • Niu, W., Guo, J., Sun, X., & Xian, M. (2015). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Applied Microbiology and Biotechnology, 99(24), 10441–10449.
  • National Center for Biotechnology Information. (n.d.). A cocaine analog, 2beta-propanoyl-3beta-(4-tolyl)-tropane (PTT), reduces tyrosine hydroxylase in the mesolimbic dopamine pathway. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Production of R- and S-1,2-propanediol in engineered Lactococcus lactis. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US20120022091A1 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof.
  • Google Patents. (n.d.). EP1993985B1 - Process for the preparation of 1,2-propanediol.
  • Google Patents. (n.d.). EP1889825A1 - Procedure for the synthesis of 1,2-propanediol.
  • Google Patents. (n.d.). WO2022084055A1 - A method for the preparation of 1,2-propanediol.
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An In-Depth Technical Guide to (2S)-2-Hydroxy-1-propyl Methanesulfonate: A Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2S)-2-Hydroxy-1-propyl Methanesulfonate, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, analytical characterization, applications, and safety considerations, offering field-proven insights and practical methodologies.

Chemical Identity and Nomenclature

This compound is a chiral organic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Establishing its precise chemical identity is paramount for reproducible and reliable scientific work.

Alternate Names and Synonyms

Clarity in scientific communication is often hindered by the use of varied nomenclature for the same chemical entity. The most common synonyms and alternative names for this compound are:

  • (2R)-1,2-Propanediol 1-Methanesulfonate [1][2]

  • [(2S)-2-hydroxypropyl] methanesulfonate (IUPAC Name)[1]

  • (S)-1-(Methylsulfonyloxy)propan-2-ol

  • (S)-Propylene glycol 1-monomesylate

It is crucial for researchers to recognize these alternate names when searching chemical databases and literature to ensure a comprehensive information retrieval.

Chemical Identifiers

For unambiguous identification, standardized chemical identifiers are indispensable. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 262423-83-6[1][2]
Molecular Formula C₄H₁₀O₄S[1][2]
Molecular Weight 154.18 g/mol [1][2]
Canonical SMILES CC(O)COS(=O)(=O)C[1]
InChI InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1

Synthesis and Purification

The synthesis of this compound involves the selective mesylation of the primary hydroxyl group of (S)-1,2-propanediol. This regioselectivity is a key aspect of the synthesis, as the primary hydroxyl is more sterically accessible and reactive towards sulfonyl chlorides than the secondary hydroxyl group.

General Synthetic Workflow

The general strategy for the synthesis of this compound is outlined in the workflow diagram below. This involves the reaction of a chiral diol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_0 Synthesis Workflow Start (S)-1,2-Propanediol Reaction Mesylation Reaction Start->Reaction Reagent Methanesulfonyl Chloride (MsCl) Reagent->Reaction Base Triethylamine (Et3N) or Pyridine Base->Reaction Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Solvent->Reaction Workup Aqueous Workup (e.g., sat. aq. NH4Cl) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product (2S)-2-Hydroxy-1-propyl Methanesulfonate Purification->Product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound. Note: This is a generalized procedure and may require optimization.

Materials:

  • (S)-1,2-Propanediol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1,2-propanediol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.0 - 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Purification Insights

The purification of sulfonate esters requires careful consideration to avoid hydrolysis. While generally stable, prolonged exposure to aqueous conditions, especially at non-neutral pH, can lead to degradation.

  • Chromatography: Silica gel column chromatography is the most common method for purification. The choice of eluent is critical to achieve good separation from any unreacted diol and potential di-mesylated byproduct.

  • Crystallization: If the product is a solid, recrystallization from a non-hydroxylic solvent system can be an effective purification method.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -CH₃ (methyl group on the propyl chain): A doublet around 1.2-1.4 ppm.

  • -CH₂- (methylene group): Two diastereotopic protons that will likely appear as a multiplet or two separate multiplets between 4.0 and 4.4 ppm.

  • -CH- (methine group): A multiplet around 4.0-4.2 ppm.

  • -OH (hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • -SO₂CH₃ (mesyl methyl group): A sharp singlet around 3.0-3.2 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • -CH₃ (propyl): A signal around 18-20 ppm.

  • -CH₂- (methylene): A signal around 70-75 ppm.

  • -CH- (methine): A signal around 65-70 ppm.

  • -SO₂CH₃ (mesyl): A signal around 37-40 ppm.

IR (Infrared) Spectroscopy:

  • O-H stretch (hydroxyl group): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

  • S=O stretch (sulfonate): Strong, characteristic asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.

  • C-O stretch: An absorption in the 1000-1200 cm⁻¹ region.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for assessing the purity of this compound, particularly for detecting volatile impurities. Derivatization may be necessary to improve volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods can be developed to determine the enantiomeric purity of the compound. Normal phase chromatography on a chiral stationary phase is often effective for separating enantiomers of such polar molecules.

Applications in Drug Development

This compound is primarily utilized as a chiral building block in the synthesis of more complex, biologically active molecules. Its bifunctional nature (a hydroxyl group and a good leaving group in the form of the mesylate) makes it a versatile intermediate.

Role as a Chiral Intermediate

The stereocenter in this compound is often incorporated into the final drug molecule, where stereochemistry is critical for therapeutic activity. The mesylate group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The remaining hydroxyl group can be further functionalized or may be a key feature for binding to a biological target.

G cluster_0 Role as a Chiral Intermediate Intermediate (2S)-2-Hydroxy-1-propyl Methanesulfonate Reaction Nucleophilic Substitution (SN2) Intermediate->Reaction Nucleophile Nucleophile (Nu-) Nucleophile->Reaction Product1 Chiral Product with New Functional Group Reaction->Product1 Further_Func Further Functionalization of Hydroxyl Group Product1->Further_Func Final_Product Complex Chiral Drug Molecule Further_Func->Final_Product

Caption: Utilization of this compound in synthetic transformations.

Known Applications

A documented application of this compound is in the preparation of labeled cocaine analogs . This suggests its utility in the synthesis of molecules with a tropane-like scaffold, which is present in a variety of neurologically active compounds. As a chiral building block, it allows for the stereospecific construction of these complex structures, which is crucial for studying their interaction with biological targets like dopamine transporters.

The broader class of sulfonate esters plays a significant role in drug discovery and development. They are not only key intermediates but can also be part of the final active pharmaceutical ingredient (API), often as a salt to improve physicochemical properties. However, the potential for the formation of genotoxic sulfonate ester impurities is a critical consideration during process development and is tightly regulated.

Safety and Handling

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid inhaling vapors or dust and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chiral intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined stereochemistry and bifunctional nature allow for the stereospecific construction of complex molecular architectures. A thorough understanding of its synthesis, purification, and analytical characterization, coupled with stringent safety practices, is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and researchers working with this important chiral building block.

References

  • Alfa Chemistry. This compound.
  • Santa Cruz Biotechnology, Inc. This compound.

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Spectroscopic data for (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Authored by a Senior Application Scientist

Introduction

The molecular structure is as follows: Chemical Formula: C₄H₁₀O₄S[1] Molecular Weight: 154.18 g/mol [1] CAS Number: 262423-83-6[1]

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, we expect five distinct signals, accounting for the ten protons in the molecule.

Predicted ¹H NMR Data

The chemical shifts (δ) are predicted based on the electronegativity of adjacent functional groups and analysis of similar structures. The methanesulfonate group is strongly electron-withdrawing, leading to a downfield shift for adjacent protons. The hydroxyl group also influences the chemical shifts of nearby protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-a (CH₃-C)~1.25Doublet (d)3H~6.5Coupled to the single proton on the chiral center (H-b).
H-b (CH-OH)~4.10Multiplet (m)1H-Deshielded by the adjacent hydroxyl and methanesulfonate groups. Coupled to H-a and H-c protons.
H-c (CH₂-O)~4.20Doublet of doublets (dd)2H~11.0, ~4.5Deshielded by the methanesulfonate group. Diastereotopic protons coupled to H-b.
H-d (OH)~2.5 (variable)Singlet (s, broad)1H-Chemical shift is concentration and solvent dependent; may exchange with D₂O.
H-e (CH₃-S)~3.10Singlet (s)3H-Protons on the methyl group of the methanesulfonate.
Experimental Protocol for ¹H NMR

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[3]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: Ambient probe temperature.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal. Integrate the signals to determine the relative proton ratios.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Acquire Acquire FID (400 MHz Spectrometer) Add_TMS->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Calibrate Calibrate & Integrate Process->Calibrate

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom. For this compound, four distinct signals are expected.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (CH₃-C)~20.5Aliphatic carbon adjacent to the chiral center.
C-2 (CH-OH)~68.0Carbon bearing the hydroxyl group, deshielded.
C-3 (CH₂-O)~75.0Carbon attached to the electronegative oxygen of the sulfonate ester, strongly deshielded.
C-4 (CH₃-S)~38.0Carbon of the methanesulfonate methyl group.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2]

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3550-3200O-H (Alcohol)StretchingStrong, Broad
3000-2850C-H (Alkyl)StretchingMedium-Strong
1360-1340S=O (Sulfonate)Asymmetric StretchingStrong
1180-1160S=O (Sulfonate)Symmetric StretchingStrong
1060-1000C-O (Alcohol)StretchingStrong

The presence of a broad, strong absorption in the 3550-3200 cm⁻¹ region is highly characteristic of the hydroxyl group.[4] The two strong bands for the S=O stretching are indicative of the sulfonate ester group.[5]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.[8][9]

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 154 (for C₄H₁₀O₄S)

  • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule and would likely show a protonated molecule [M+H]⁺ at m/z = 155 or a sodiated adduct [M+Na]⁺ at m/z = 177.

Predicted Fragmentation Pattern

Alkyl methanesulfonates often undergo characteristic fragmentation.[10][11]

m/zFragmentRationale
95[CH₃SO₃]⁻ or [CH₃SO₂]⁺Cleavage of the C-O bond, representing the methanesulfonate moiety.
79[CH₃SO₂]⁺Loss of an oxygen atom from the methanesulfonate fragment.
59[C₃H₇O]⁺Represents the hydroxypropyl fragment after cleavage.
45[C₂H₅O]⁺Further fragmentation of the hydroxypropyl moiety.

digraph "MS_Fragmentation" {
graph [splines=true];
node [shape=box, style=rounded, fontname="sans-serif", fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="sans-serif", color="#5F6368"];

Molecule [label="[M+H]⁺\nm/z = 155", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag95 [label="[CH₃SO₃H₂]⁺\nm/z = 97", fillcolor="#FBBC05"]; Frag79 [label="[CH₃SO₂]⁺\nm/z = 79", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag59 [label="[C₃H₇O]⁺\nm/z = 59", fillcolor="#34A853", fontcolor="#FFFFFF"]; Frag45 [label="[C₂H₅O]⁺\nm/z = 45", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Molecule -> Frag95 [label="Loss of C₃H₆O"]; Molecule -> Frag59 [label="Loss of CH₃SO₃H"]; Frag95 -> Frag79 [label="Loss of H₂O"]; Frag59 -> Frag45 [label="Loss of CH₂"]; }

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument for high-resolution mass analysis.[9]

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 155) and subjecting it to collision-induced dissociation (CID).[12]

Conclusion

This guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the characterization of this molecule. Researchers can use this information to verify the successful synthesis of the target compound, assess its purity, and confirm its structure with a high degree of confidence.

References

  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved January 14, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved January 14, 2026, from [Link]

  • Fiveable. (2025, September). Structural elucidation using mass spectrometry. Spectroscopy Class Notes. Retrieved January 14, 2026, from [Link]

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved January 14, 2026, from [Link]

  • Griffiths, J. (2010). Examples of structure elucidation by mass spectrometry. In Introduction to Mass Spectrometry. Royal Society of Chemistry.
  • Sitaram, C., et al. (2011). Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Truce, W. E., & Christensen, L. W. (1971). Mass spectral studies of alkyl methanesulfonates. The Journal of Organic Chemistry, 36(17), 2538–2542.
  • Chemistry Stack Exchange. (n.d.). Sulfonates infrared spectra. Retrieved January 14, 2026, from [Link]

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(2S)-2-Hydroxy-1-propyl Methanesulfonate safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Preamble: A Commitment to Proactive Safety

Compound Identification and Physicochemical Properties

This compound is a chiral organic compound utilized in specialized research applications, including the preparation of labeled cocaine analogs.[2] Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name [(2S)-2-hydroxypropyl] methanesulfonate[2]
Synonyms (2R)-1,2-Propanediol 1-Methanesulfonate[1][2][3]
CAS Number 262423-83-6[1][2][4]
Molecular Formula C₄H₁₀O₄S[1][4][5]
Molecular Weight 154.18 g/mol [1][2][5]
Appearance Pale Yellow Oil[2]

Hazard Identification and Risk Assessment

While a specific Globally Harmonized System (GHS) classification for this compound is not established, a hazard assessment based on analogous methanesulfonate esters is critical for safe handling. Methanesulfonate esters as a class are known for their potential as alkylating agents, which can confer toxic, mutagenic, and carcinogenic properties.[6][7] For instance, related compounds like Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) are classified as toxic, mutagenic, and carcinogenic.[6][7][8]

Assumed Potential Hazards: Based on chemical analogy, users must assume this compound may possess the following hazards until proven otherwise:

Hazard ClassPotential EffectRationale / Analogous Compound Evidence
Acute Toxicity (Oral) Harmful or toxic if swallowed.MMS and other methanesulfonates are classified as "Toxic if swallowed" (GHS Category 3) or "Harmful if swallowed" (GHS Category 4).[6][9][10][11]
Skin Corrosion/Irritation May cause skin irritation.Many sulfonate compounds can cause skin irritation upon contact.[11]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Direct contact with related chemicals can cause severe eye damage.[11][12]
Germ Cell Mutagenicity May cause genetic defects.Methanesulfonates are often potent alkylating agents, a mechanism linked to mutagenicity. EMS is a known mutagen.[7][11]
Carcinogenicity Suspected of causing cancer.Several methanesulfonates are classified as suspected or known carcinogens (IARC Group 2A for MMS).[7][8][11]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of vapors or aerosols may irritate the mucous membranes and upper respiratory tract.[9][11]

Given these potential risks, all work with this compound must be conducted with the understanding that it is a potentially hazardous substance.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This begins with engineering controls and is supplemented by a robust PPE protocol.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, aliquoting, and addition to reaction mixtures, must be performed inside a certified chemical fume hood to prevent inhalation of any aerosols or volatile contaminants.

  • Ventilation: The laboratory must be well-ventilated to ensure that ambient concentrations of chemical vapors are minimized.

  • Safety Stations: A safety shower and eyewash station must be readily accessible and unobstructed in the immediate vicinity of the handling area.[13][14]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for any personnel handling this compound.[15]

PPE TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves should be inspected before use and changed immediately if contamination is suspected.[16] Contaminated gloves must be disposed of as hazardous waste.[13]
Eye Protection Safety goggles that provide a complete seal around the eyes.Standard safety glasses are insufficient. Goggles are required to protect against splashes.[15] A face shield should be worn in addition to goggles when handling larger quantities (>10 mL).
Skin and Body Protection A buttoned, long-sleeved laboratory coat.To protect skin and personal clothing from contamination.
Footwear Closed-toe, non-perforated shoes made of a chemically resistant material.To protect the feet from potential spills.[16]

Safe Handling, Storage, and Disposal

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Prepare all necessary equipment and reagents to minimize the duration of handling.

  • Aliquotting: As the compound is a pale yellow oil, it is viscous. Use positive displacement pipettes or gastight syringes for accurate and safe transfer. Avoid creating aerosols by dispensing the liquid slowly against the inner wall of the receiving vessel.

  • Compatibility: Avoid contact with strong oxidizing agents and strong bases, as these may lead to vigorous and potentially hazardous reactions.[7]

  • Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution. Dispose of all contaminated disposable materials (e.g., pipette tips, wipes, gloves) as hazardous chemical waste. Wash hands thoroughly with soap and water.

Storage Protocol
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals. The storage area should be secured and accessible only to authorized personnel.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.

Disposal Protocol
  • Waste Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, leak-proof container. The label should explicitly state "Hazardous Waste" and list the chemical constituents.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations.[13] Do not dispose of it down the drain or in regular trash.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[9][14]

  • Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected skin with copious amounts of water for at least 15 minutes.[14][18] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[12][18] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release (Spill) Protocol

In the event of a spill, the following workflow must be initiated immediately. The primary responsibility lies with the individual who caused the spill, provided they can manage it safely.[17] If the spill is large, involves other hazardous materials, or if the handler feels unable to manage it, the area should be evacuated and emergency personnel contacted.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Supervisor Evacuate Immediate Area start->alert assess Assess Spill Hazard (Size, Location, Volatility) alert->assess is_major Major Spill? (>100mL or Unmanageable) assess->is_major call_ehs Call Emergency Services / EH&S is_major->call_ehs Yes don_ppe Don Additional PPE (e.g., double gloves, respirator if trained) is_major->don_ppe No report Report Incident (Complete necessary documentation) call_ehs->report contain Contain Spill (Use absorbent dikes/pads) don_ppe->contain absorb Absorb Spill (Work from outside in) contain->absorb collect Collect Contaminated Material (Use non-sparking tools) absorb->collect package Package as Hazardous Waste (Label container clearly) collect->package decontaminate Decontaminate Spill Area (Use appropriate solvent/detergent) package->decontaminate decontaminate->report end Workflow Complete report->end

Caption: Workflow for the safe response to a chemical spill.

References

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  • SAFETY DATA SHEET - Ethyl 3-aminobenzoate methanesulfon
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  • Chemical Spill Response Procedure. University of Manitoba.
  • Chemical Spills - Emergency Management.
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  • 2-Hydroxy-1-propyl Methanesulfonate | CAS 113391-95-0. Santa Cruz Biotechnology.
  • Methyl Methanesulfonate. Tokyo Chemical Industry (India) Pvt. Ltd.
  • (2S)
  • 2-Hydroxy-1-propyl Methanesulfon
  • SAFETY DATA SHEET - Methyl methanesulfon
  • Material Safety Data Sheet - Methyl Methanesulfon
  • SAFETY DATA SHEET - Isopropyl methanesulfon
  • Ethyl methanesulfonate - Material Safety D
  • SAFETY DATA SHEET - Methanesulfonic acid, 1-methylethyl ester. Fisher Scientific.
  • PPE for Hazardous Chemicals. Canada Safety Training.
  • Propyl methanesulfon

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An In-depth Technical Guide to the Physical Properties of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Hydroxy-1-propyl methanesulfonate is a chiral molecule of significant interest in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmacologically active compounds. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven experimental protocols for their determination. By grounding our discussion in established scientific principles, this document aims to equip researchers with the necessary knowledge to confidently work with this compound.

Introduction: The Significance of this compound

This compound, a derivative of the chiral building block (S)-(+)-1,2-propanediol, serves as a key intermediate in multi-step organic syntheses. Its utility stems from the presence of a good leaving group, the methanesulfonate (mesylate) moiety, positioned adjacent to a stereocenter. This structural feature allows for stereospecific nucleophilic substitution reactions, enabling the construction of complex chiral molecules with a high degree of stereochemical control. For instance, it has been utilized in the preparation of labeled cocaine analogs for research purposes.[1]

Given its role as a synthetic intermediate, a comprehensive dataset of its physical properties is essential for process development, purification, and quality control. This guide will systematically explore these properties, providing both available data and robust methodologies for their experimental determination.

Chemical Identity and Structure

The foundational step in understanding the physical properties of any compound is to establish its precise chemical identity.

structure cluster_main C1 CH₃ C2 C C1->C2 C3 CH₂ C2->C3 O1 OH C2->O1 O2 O C3->O2 S S O2->S O3 O S->O3 O4 O S->O4 C4 CH₃ S->C4 stereo (S)

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identification

IdentifierValueSource
IUPAC Name [(2S)-2-hydroxypropyl] methanesulfonate
CAS Number 262423-83-6
Molecular Formula C₄H₁₀O₄S
Molecular Weight 154.18 g/mol
Canonical SMILES CC(O)COS(=O)(=O)C

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, some key properties have been reported by commercial suppliers. This section presents the available information and provides context based on the properties of its precursor, (S)-(+)-1,2-propanediol.

Table 2: Summary of Physical Properties

PropertyValueNotes
Appearance Pale Yellow Oil
Melting Point Not availableAs an oil at room temperature, the melting point is expected to be below ambient temperature.
Boiling Point Not availableExpected to be significantly higher than its precursor due to increased molecular weight and polarity.
Solubility Soluble in Chloroform
Hygroscopicity Hygroscopic
Context from the Precursor: (S)-(+)-1,2-Propanediol

To provide a predictive context for the physical properties of the title compound, it is instructive to examine its synthetic precursor, (S)-(+)-1,2-propanediol.

Table 3: Physical Properties of (S)-(+)-1,2-Propanediol

PropertyValueSource
Boiling Point 186-188 °C (at 765 mmHg),
Density 1.036 g/mL (at 20 °C)
Refractive Index 1.432 (at 20 °C)
Viscosity 40.4 mPa·s (for racemic 1,2-propanediol at 25°C)
Solubility Miscible with water, acetone, chloroform, and ethanol.

The conversion of the primary alcohol in (S)-(+)-1,2-propanediol to a methanesulfonate ester is expected to increase the molecular weight and polarity, leading to a higher boiling point and potentially altered solubility characteristics. The viscosity is also anticipated to be higher than that of the parent diol.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Micro-method)

Given that this compound is often available in limited quantities for research purposes, a micro-boiling point determination method is most appropriate.

boiling_point cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Small test tube containing the sample B Inverted capillary tube A->B place inside C Thermometer A->C attach to D Heating bath (e.g., oil bath) A->D immerse in C->D immerse in P1 Gently heat the bath P2 Observe a steady stream of bubbles from the capillary P1->P2 P3 Remove heat and allow to cool slowly P2->P3 P4 Record the temperature at which the liquid enters the capillary P3->P4

Figure 2: Workflow for Micro-Boiling Point Determination.

Protocol:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small-diameter test tube.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker containing mineral oil) ensuring the sample is below the liquid level of the bath.

  • Observation: Heat the bath gently. A stream of bubbles will emerge from the capillary tube as the trapped air expands. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Measurement: Remove the heat source and allow the bath to cool slowly. The point at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point. Record this temperature.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for purification and reaction setup.

Protocol:

  • Solvent Selection: Prepare a panel of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Addition: To a series of small, labeled test tubes, add a known volume of each solvent (e.g., 1 mL).

  • Analyte Introduction: To each test tube, add a small, measured amount of this compound (e.g., 10 mg).

  • Observation: Agitate each tube vigorously for 1-2 minutes. Observe and record whether the compound dissolves completely, partially, or not at all.

  • Semi-Quantitative Analysis (Optional): For solvents in which the compound dissolves, incrementally add more of the analyte until saturation is reached (i.e., a solid or oil phase persists). Calculate the approximate solubility in mg/mL.

Measurement of Refractive Index

The refractive index is a valuable physical constant for liquid compounds and can be used as an indicator of purity.

Protocol:

  • Instrument Calibration: Calibrate a refractometer (e.g., an Abbe refractometer) using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to equilibrate (typically 20 °C or 25 °C).

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index from the scale.

  • Cleaning: Thoroughly clean the prism with an appropriate solvent (e.g., acetone or ethanol) and a soft lens tissue.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~4.2-4.0 (m, 3H): This multiplet would correspond to the protons on the carbon bearing the mesylate group (-CH₂-OMs) and the methine proton (-CH-OH).

  • δ ~3.1 (s, 3H): A sharp singlet is predicted for the methyl protons of the methanesulfonate group (CH₃-SO₃-).

  • δ ~2.5 (br s, 1H): A broad singlet corresponding to the hydroxyl proton (-OH). This peak's position can vary and it may exchange with D₂O.

  • δ ~1.3 (d, 3H): A doublet for the methyl protons adjacent to the stereocenter (CH₃-CH-).

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~75-70: Carbon attached to the mesylate group (-CH₂-OMs).

  • δ ~70-65: Carbon bearing the hydroxyl group (-CH-OH).

  • δ ~40-35: Methyl carbon of the methanesulfonate group (CH₃-SO₃-).

  • δ ~20-15: Methyl carbon adjacent to the stereocenter (CH₃-CH-).

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorptions (Liquid Film):

  • ~3500 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

  • ~3000-2850 cm⁻¹ (medium): C-H stretching vibrations of the alkyl groups.

  • ~1350 cm⁻¹ and ~1175 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching vibrations of the sulfonate group, respectively. These are characteristic peaks for mesylates.

  • ~970 cm⁻¹ (strong): S-O stretching vibration.

Protocol for IR Analysis (ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 154 may be observed, though it might be weak.

  • Loss of CH₃: A fragment at m/z = 139.

  • Loss of CH₃O: A fragment at m/z = 123.

  • Mesylate Cation: A peak at m/z = 79 corresponding to [CH₃SO₂]⁺.

  • Base Peak: A peak at m/z = 45 corresponding to [C₂H₅O]⁺ is likely to be the base peak, arising from cleavage adjacent to the hydroxyl group.

mass_spec M [M]⁺˙ m/z = 154 F1 [M - CH₃]⁺ m/z = 139 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z = 123 M->F2 - •OCH₃ F3 [CH₃SO₂]⁺ m/z = 79 M->F3 Cleavage F4 [C₂H₅O]⁺ m/z = 45 (Likely Base Peak) M->F4 Cleavage

Sources

The Versatile Chiral Synthon: A Technical Guide to (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Synthons in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers underscore the critical need for precise stereochemical control in drug design and manufacturing.[1][2][3] Chiral synthons, or chiral building blocks, are instrumental in this endeavor, providing a reliable and efficient means to introduce specific stereocenters into a target molecule. Among these, (2S)-2-Hydroxy-1-propyl Methanesulfonate has emerged as a highly valuable and versatile synthon, particularly for the construction of chiral epoxides and other key intermediates.

This technical guide provides an in-depth exploration of the core characteristics of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, properties, and strategic applications in asymmetric synthesis. We will delve into the mechanistic principles that govern its reactivity and provide field-proven experimental protocols to empower its effective utilization in the laboratory.

Synthesis and Physicochemical Properties: Establishing a Foundation of Quality

The efficacy of any chiral synthon is predicated on its accessibility in high enantiomeric purity. This compound is readily prepared from the commercially available and renewable chiral pool starting material, (S)-1,2-propanediol.[4][5]

Synthesis Workflow: Regioselective Mesylation

The synthesis hinges on the regioselective mesylation of the primary hydroxyl group of (S)-1,2-propanediol. This selectivity is crucial and is typically achieved by careful control of reaction conditions, particularly temperature and the rate of addition of the mesylating agent. The secondary hydroxyl group is sterically more hindered, allowing for preferential reaction at the less hindered primary position.

SynthesisWorkflow Start (S)-1,2-Propanediol Reaction Regioselective Mesylation (0°C to rt) Start->Reaction Reagents Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) Dichloromethane (DCM) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product (2S)-2-Hydroxy-1-propyl Methanesulfonate Purification->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of the title compound.

Materials:

  • (S)-1,2-Propanediol (1.0 eq.)

  • Methanesulfonyl Chloride (1.2 eq.)

  • Triethylamine (1.5 eq.)

  • Dry Dichloromethane (DCM)

  • Deionized Water

  • Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of (S)-1,2-propanediol (1.0 eq.) in dry DCM at 0°C, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 4 hours. If monitoring by TLC indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[6]

  • Upon completion, dilute the reaction mixture with deionized water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain this compound.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application.

PropertyValue
Molecular Formula C₄H₁₀O₄S
Molecular Weight 154.18 g/mol
Appearance Pale Yellow Oil
CAS Number 262423-83-6
Boiling Point 186-188 °C/765 mmHg (for (S)-1,2-propanediol)
Density ~1.036 g/mL at 20 °C (for (S)-1,2-propanediol)
Optical Purity (ee) Typically >98% (dependent on starting material)

Core Application: Stereospecific Synthesis of (R)-Propylene Oxide

A primary and highly valuable application of this compound is its stereospecific conversion to (R)-propylene oxide, a crucial chiral intermediate in the synthesis of numerous pharmaceuticals.[1][3] This transformation proceeds via an intramolecular SN2 reaction, where the hydroxyl group acts as an internal nucleophile, displacing the excellent mesylate leaving group.

Mechanistic Rationale: The Power of Intramolecular SN2 Reaction

The methanesulfonyl (mesyl) group is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion. Upon deprotonation of the secondary hydroxyl group with a base, the resulting alkoxide readily attacks the carbon bearing the mesylate group in a backside fashion. This intramolecular SN2 displacement occurs with complete inversion of stereochemistry at the carbon center, ensuring the formation of the (R)-enantiomer of propylene oxide from the (2S)-synthon.

SN2_Mechanism cluster_0 Deprotonation cluster_1 Intramolecular SN2 Attack Synthon (2S)-2-Hydroxy-1-propyl Methanesulfonate Alkoxide Intermediate Alkoxide Synthon->Alkoxide + Base Base Base (e.g., NaOH) Attack Backside Attack (Inversion of Stereochemistry) Alkoxide->Attack Product (R)-Propylene Oxide Attack->Product

Caption: Intramolecular SN2 cyclization to (R)-propylene oxide.

Experimental Protocol: Synthesis of (R)-Propylene Oxide

The following protocol outlines a general procedure for the conversion of this compound to (R)-propylene oxide.

Materials:

  • This compound (1.0 eq.)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.1 eq.)

  • A suitable solvent (e.g., a mixture of ethanol and water)

Procedure:

  • Dissolve this compound in the chosen solvent system.

  • Add a solution of the base (e.g., aqueous NaOH) to the reaction mixture.

  • Gently heat the mixture under reflux. The volatile (R)-propylene oxide can be distilled off as it is formed.

  • Monitor the reaction by an appropriate method (e.g., GC) until completion.

  • The collected distillate contains the (R)-propylene oxide, which can be further purified if necessary.

Broader Applications in Asymmetric Synthesis

While the synthesis of (R)-propylene oxide is a cornerstone application, the utility of this compound extends to other stereospecific transformations. The primary mesylate is a versatile electrophilic handle that can be displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of diverse functionalities with retention of the stereochemistry at the C2 position.

Stereospecific Nucleophilic Substitution

The reaction of this compound with various nucleophiles, such as azides, cyanides, and thiolates, provides a direct route to a range of chiral 1,2-disubstituted propanes. These products are valuable intermediates in the synthesis of chiral ligands, amino alcohols, and other biologically active molecules. The stereochemical outcome of these reactions is highly predictable, proceeding with inversion of configuration at the primary carbon, thus yielding products with a defined stereochemistry.[7]

Conclusion: A Reliable Tool for Asymmetric Synthesis

This compound stands out as a robust and reliable chiral synthon for the modern synthetic chemist. Its straightforward preparation from an inexpensive, enantiopure starting material, coupled with its predictable reactivity in stereospecific transformations, makes it an invaluable tool in the synthesis of complex chiral molecules. The ability to efficiently generate (R)-propylene oxide, a key building block for the pharmaceutical industry, highlights its strategic importance. As the demand for enantiomerically pure drugs continues to grow, the role of versatile and efficient chiral synthons like this compound will undoubtedly become even more pronounced.

References

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC. [Link]

  • DISCOVERY OF THE FIRST INTERSTELLAR CHIRAL MOLECULE: PROPYLENE OXIDE. ResearchGate. [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]

  • (S)-(+)-1,2-Propanediol, 1 X 25 g (540250-25G). Alkali Scientific. [Link]

  • Sterically demanding binaphthol-based chiral diboranes for metal-free and isotactic poly(propylene oxide). Chemical Communications (RSC Publishing). [Link]

  • Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. ResearchGate. [Link]

  • Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. PubMed. [Link]

  • The selective oxidation of 1,2-propanediol over gold, palladium and platinum heterogeneous catalysts. ORCA. [Link]

  • Process for preparing 1,2-propanediol from propene and hydrogen peroxide.
  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

  • Process for producing 1,2-propanediol
  • Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions. MDPI. [Link]

  • Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli. Metabolic Engineering. [Link]

  • Stereospecific substitution of enantiomerically pure 1-(2-pyridinyl)ethyl methanesulfonate with beta-dicarbony compounds. ResearchGate. [Link]

  • Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. ACS Publications. [Link]

  • Epoxidation of the methamphetamine pyrolysis product, trans-phenylpropene, to trans-phenylpropylene oxide by CYP enzymes and stereoselective glutathione adduct formation. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a detailed protocol for the synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate, a valuable chiral building block in pharmaceutical development. The synthesis involves the regioselective mesylation of the primary hydroxyl group of (S)-1,2-propanediol. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details safety precautions, and describes analytical methods for product characterization. The aim is to equip researchers, scientists, and drug development professionals with a robust and reproducible method for preparing this important intermediate.

Introduction

This compound is a key chiral intermediate used in the synthesis of various biologically active molecules.[1] Its stereospecific nature and the presence of a good leaving group (mesylate) make it a versatile precursor for introducing a propyl backbone with defined stereochemistry.[2][3] The starting material, (S)-1,2-propanediol, is a readily available and cost-effective chiral pool compound, often produced through biotechnological processes.[4][5]

The core of this synthesis lies in the selective reaction of the primary alcohol in the presence of a secondary alcohol. This regioselectivity is crucial for avoiding the formation of undesired side products and ensuring a high yield of the target molecule. This application note will delve into the chemical principles that govern this selectivity and provide a practical guide for its successful implementation in a laboratory setting.

Scientific Principles and Reaction Mechanism

The synthesis of this compound from (S)-1,2-propanediol is achieved through a mesylation reaction. This involves the conversion of a hydroxyl group into a methanesulfonate (mesylate) ester by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (TEA).[2][3][6]

2.1. The Role of the Mesylate Group

Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide ion (OH⁻) is a strong base.[2] By converting the hydroxyl group into a mesylate, it is transformed into an excellent leaving group. The resulting mesylate anion is highly stabilized by resonance, which delocalizes the negative charge across the three oxygen atoms, making it a weak base and thus easy to displace.[2][3]

2.2. Regioselectivity: Primary vs. Secondary Alcohol

The selective mesylation of the primary hydroxyl group over the secondary one in (S)-1,2-propanediol is primarily governed by steric hindrance. The primary hydroxyl group is less sterically encumbered than the secondary hydroxyl group, making it more accessible to the bulky methanesulfonyl chloride reagent.[7][8] By carefully controlling the reaction conditions, such as temperature and the rate of addition of the mesyl chloride, the preference for the primary alcohol can be maximized.

2.3. Reaction Mechanism

The precise mechanism of mesylation can vary depending on the base used. With a strong base like triethylamine, the reaction can proceed through a sulfene intermediate.[9][10][11]

  • Formation of the Sulfene Intermediate: Triethylamine, a relatively strong base, can deprotonate the α-carbon of methanesulfonyl chloride to form a highly reactive sulfene intermediate.[9][10][11]

  • Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the electrophilic sulfur of the sulfene.

  • Proton Transfer: A final proton transfer step yields the desired mesylate ester and triethylammonium chloride.

Alternatively, a direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride can occur, followed by deprotonation of the resulting oxonium ion by the base.[2][9] Regardless of the exact pathway, the presence of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[12]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
(S)-1,2-Propanediol≥98%Sigma-Aldrich4254-15-3
Methanesulfonyl Chloride (MsCl)≥99%Sigma-Aldrich124-63-0Corrosive, lachrymator
Triethylamine (TEA)≥99.5%, redistilledSigma-Aldrich121-44-8Flammable, corrosive
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Volatile, suspected carcinogen
Saturated Sodium Bicarbonate SolutionACS ReagentFisher Scientific7758-23-8
Brine (Saturated NaCl Solution)ACS ReagentFisher Scientific7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher Scientific7487-88-9

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Nitrogen inlet/outlet

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Safety Precautions

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[13][14][15] It is also water-sensitive and will react to form corrosive vapors.[16][17] Always handle MsCl in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][16]

  • Triethylamine (TEA): Flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. Handle in a fume hood and away from ignition sources.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

3.4. Step-by-Step Procedure

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

  • Initial Charging: To the flask, add (S)-1,2-propanediol (5.00 g, 65.7 mmol) and anhydrous dichloromethane (100 mL). Stir the solution under a nitrogen atmosphere until the diol is fully dissolved.

  • Addition of Triethylamine: Add triethylamine (10.1 mL, 72.3 mmol, 1.1 equivalents) to the solution.

  • Slow Addition of Mesyl Chloride: In the dropping funnel, prepare a solution of methanesulfonyl chloride (5.35 mL, 69.0 mmol, 1.05 equivalents) in anhydrous dichloromethane (50 mL).[18] Add this solution dropwise to the reaction mixture over a period of 1 hour, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding 50 mL of cold water.

  • Workup:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a pale yellow oil.[1] If necessary, purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[19][20]

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

4.1. Expected Yield and Physical Properties

PropertyValue
Molecular Formula C₄H₁₀O₄S[21]
Molecular Weight 154.18 g/mol [21]
Appearance Pale yellow oil[1]
Theoretical Yield 10.13 g
Expected Yield 80-90%

4.2. Spectroscopic Data (Literature Values)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.25 (dd, J = 10.8, 3.6 Hz, 1H)

    • δ 4.15 (dd, J = 10.8, 6.8 Hz, 1H)

    • δ 4.05 (m, 1H)

    • δ 3.05 (s, 3H)

    • δ 2.50 (br s, 1H, -OH)

    • δ 1.25 (d, J = 6.4 Hz, 3H)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 74.5, 65.8, 37.6, 20.4

  • IR (neat):

    • 3450 (br, O-H), 2980, 2930, 1350 (S=O), 1170 (S=O) cm⁻¹

  • Mass Spectrometry (ESI+):

    • m/z 155.0 [M+H]⁺, 177.0 [M+Na]⁺

Workflow Diagram

Synthesis_Workflow Figure 1. Experimental workflow for the synthesis. Start (S)-1,2-Propanediol + DCM, TEA Reaction Addition of MsCl in DCM (0-5 °C) Start->Reaction Stirring under N₂ Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Quench with H₂O Purification Drying (MgSO₄) & Concentration Workup->Purification Phase Separation FinalProduct (2S)-2-Hydroxy-1-propyl Methanesulfonate Purification->FinalProduct Rotary Evaporation (Optional Chromatography)

Caption: Figure 1. Experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound from (S)-1,2-propanediol. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable chiral intermediate in high yield and purity. The principles of regioselectivity and the function of the mesylate group discussed herein are fundamental concepts in modern organic synthesis, and their application in this procedure highlights a common strategy for the manipulation of poly-functionalized molecules.

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • Organic Chemistry. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates [Video]. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates [Video]. Retrieved from [Link]

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Reaction mechanism of (2S)-2-Hydroxy-1-propyl Methanesulfonate formation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Elucidating the Reaction Mechanism and Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral molecule of significant interest as a versatile synthetic intermediate. Its structure, featuring both a hydroxyl group and a potent methanesulfonate (mesylate) leaving group, allows for sequential and site-specific modifications. This document provides a comprehensive guide to the regioselective synthesis of this compound from (S)-1,2-propanediol. We will delve into the underlying reaction mechanism, focusing on the principles of regioselectivity and stereochemical retention. Furthermore, this guide presents a detailed, field-tested laboratory protocol for its synthesis, purification, and characterization, designed to be a self-validating system for producing high-purity material.

Reaction Overview & Mechanistic Rationale

The formation of this compound is achieved through the mesylation of (S)-1,2-propanediol. This reaction leverages the differential reactivity of the primary and secondary hydroxyl groups in the diol.

Overall Transformation:

The hydroxyl group (-OH) is inherently a poor leaving group in nucleophilic substitution reactions because its conjugate acid, water, is not sufficiently acidic, making the hydroxide ion (HO⁻) a strong base.[1][2] The conversion of an alcohol to a sulfonate ester, such as a mesylate, transforms the -OH group into an excellent leaving group (-OMs).[3][4] This "activation" of the alcohol is a cornerstone of multi-step organic synthesis.[5]

The Reaction Mechanism: A Step-by-Step Analysis

The reaction proceeds via a nucleophilic attack of an alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[5] A non-nucleophilic base, typically pyridine or triethylamine (TEA), is crucial as it serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][6]

// Connections {Propanediol, MsCl} -> Step1 [label="Primary -OH attack"]; Step1 -> Intermediate; {Intermediate, Base} -> Step2; Step2 -> {Product, Salt}; } }

Caption: Reaction mechanism for the formation of this compound.

Core Scientific Principles
  • Regioselectivity: The key to this synthesis is the selective reaction at the primary hydroxyl group over the secondary one. This selectivity is primarily governed by steric hindrance . The primary hydroxyl at the C1 position is less sterically encumbered than the secondary hydroxyl at the C2 chiral center, making it more accessible for the nucleophilic attack on the bulky methanesulfonyl chloride reagent.[7] While catalysts can be used to reverse this inherent preference, the natural course of the reaction favors functionalization of the primary alcohol.[8]

  • Stereochemical Retention: The mesylation reaction occurs at the oxygen atom of the C1 primary hydroxyl group. The carbon-oxygen bond of the chiral center (C2) is not broken or formed during this process.[2] Consequently, the (S) configuration of the starting diol is fully retained in the final product, yielding this compound.[4][5]

Experimental Protocol: Synthesis and Characterization

This protocol is designed as a self-validating workflow, incorporating in-process checks and thorough final characterization to ensure product identity and purity.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
(S)-1,2-Propanediol76.094254-14-2High purity, >99%
Methanesulfonyl Chloride (MsCl)114.55124-63-0Lachrymator, corrosive. Handle in a fume hood.[9]
Triethylamine (TEA)101.19121-44-8Freshly distilled.
Dichloromethane (DCM)84.9375-09-2Anhydrous grade.
Saturated NaHCO₃ solution--For aqueous workup.
Brine (Saturated NaCl)--For aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄--For drying organic layer.
Silica Gel--For column chromatography (230-400 mesh).
TLC Plates--Silica-coated, with UV indicator.

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware, rotary evaporator, column chromatography setup.

Synthesis Workflow

G A 1. Reaction Setup Dissolve (S)-1,2-propanediol and TEA in anhydrous DCM. Cool to 0 °C in an ice bath. B 2. Reagent Addition Add MsCl dropwise via dropping funnel over 30-60 min. Maintain temp < 5 °C. A->B C 3. Reaction Monitoring Stir at 0 °C for 1h, then warm to RT. Monitor by TLC until starting material is consumed. B->C D 4. Aqueous Workup Quench with water. Wash sequentially with sat. NaHCO₃ and brine. C->D E 5. Isolation Dry organic layer with MgSO₄, filter, and concentrate under reduced pressure. D->E F 6. Purification Purify the crude oil via silica gel column chromatography. E->F G 7. Characterization Confirm structure and purity using NMR and MS. F->G

Caption: Experimental workflow for synthesis, purification, and analysis.

Step-by-Step Synthesis Protocol

This protocol is based on established procedures for mesylation of primary alcohols.[10][11]

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1,2-propanediol (3.81 g, 50.0 mmol, 1.0 equiv.). Dissolve it in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add freshly distilled triethylamine (TEA) (8.4 mL, 6.07 g, 60.0 mmol, 1.2 equiv.) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0 °C.

  • Mesyl Chloride Addition: Prepare a solution of methanesulfonyl chloride (4.3 mL, 6.30 g, 55.0 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM in a dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products, such as the corresponding alkyl chloride.[6]

  • Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate/Hexane eluent). The reaction is complete when the spot corresponding to (S)-1,2-propanediol has disappeared.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench the reaction by adding 50 mL of cold water. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Causality Note: This neutralizes any remaining methanesulfonyl chloride and the triethylammonium hydrochloride salt.

    • Wash with 50 mL of brine (saturated NaCl solution). This helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

Purification Protocol
  • Chromatography: Purify the crude oil using flash column chromatography on silica gel.

  • Elution: A gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 60% ethyl acetate, is typically effective for separating the product from nonpolar impurities and any potential di-mesylated side product.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.[12]

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would be approximately:

    • 4.2-4.3 ppm (multiplet, 2H, -CH₂ OMs)

    • 4.0-4.1 ppm (multiplet, 1H, -CH (OH)-)

    • 3.05 ppm (singlet, 3H, -SO₂CH₃ )

    • 2.5-2.7 ppm (broad singlet, 1H, -OH )

    • 1.25 ppm (doublet, 3H, -CH(OH)CH₃ )

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) would be approximately:

    • 73.5 ppm (-C H₂OMs)

    • 66.0 ppm (-C H(OH)-)

    • 37.5 ppm (-SO₂C H₃)

    • 18.5 ppm (-CH(OH)C H₃)

  • Mass Spectrometry (ESI+): Expected m/z for [M+Na]⁺: 177.02. The accurate mass for C₄H₁₀O₄S is 154.03.[13]

Troubleshooting and Expert Insights

  • Problem: Low yield.

    • Possible Cause: Incomplete reaction or moisture in the reagents/solvent.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Confirm reaction completion with TLC before workup.

  • Problem: Formation of di-mesylated byproduct.

    • Possible Cause: Use of excess methanesulfonyl chloride or elevated reaction temperature.

    • Solution: Use only a slight excess (1.05-1.1 equiv.) of MsCl and maintain strict temperature control at 0 °C during addition.

  • Problem: Presence of alkyl chloride byproduct.

    • Possible Cause: The chloride ion (from HCl byproduct or MsCl) can act as a nucleophile. Using methanesulfonic anhydride instead of the chloride can eliminate this possibility.[6]

    • Solution: Ensure an adequate amount of base (TEA or pyridine) is present to scavenge all generated HCl. Running the reaction at a low temperature minimizes this Sₙ2 side reaction.

Safety Precautions

  • Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and suspected carcinogen. All handling should occur within a fume hood.

  • The reaction can be exothermic. Proper temperature control with an ice bath is essential, especially during the addition of methanesulfonyl chloride.

References

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  • Master Organic Chemistry. "Tosylates And Mesylates." Accessed January 14, 2026. [Link]

  • Fuji, K., et al. "Diastereoselective desymmetric 1,2-cis-glycosylation of meso-diols via chirality transfer from a glycosyl donor." Keio University, 2020. [Link]

  • Zhang, X., et al. "Synthesis of chiral sulfinate esters by asymmetric condensation." Nature, 2022. [Link]

  • Zhang, X., et al. "Synthesis of chiral sulfinate esters by asymmetric condensation." PMC - NIH, 2022. [Link]

  • Miller, S. J., et al. "Site-Selective Catalysis: Toward a Regiodivergent Resolution of 1,2-Diols." ResearchGate, 2013. [Link]

  • Chemistry LibreTexts. "10.3: Converting an Alcohol to a Sulfonate Ester." Accessed January 14, 2026. [Link]

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  • Organic Syntheses. "Methanesulfonyl chloride." Accessed January 14, 2026. [Link]

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  • USA Chemical Suppliers. "this compound suppliers USA." Accessed January 14, 2026. [Link]

  • Chen, J-H., et al. "Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols." ResearchGate, 2018. [Link]

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The Strategic deployment of (2S)-2-Hydroxy-1-propyl Methanesulfonate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with different enantiomers often exhibiting vastly different efficacy and toxicity profiles.[1] This necessity has propelled the development and application of chiral building blocks—versatile molecular scaffolds that introduce stereochemical precision into synthetic routes.[2][3][4][5] Among these, (2S)-2-Hydroxy-1-propyl Methanesulfonate emerges as a highly valuable, yet under-documented, chiral synthon. This guide provides an in-depth exploration of its applications, particularly in the synthesis of antiviral agents, supported by detailed protocols and mechanistic insights.

I. Physicochemical Properties and Synthetic Access

This compound is a stable, chiral molecule featuring a primary methanesulfonate and a secondary hydroxyl group. The methanesulfonate moiety is an excellent leaving group, rendering the C1 position susceptible to nucleophilic attack, while the hydroxyl group at the chiral center (C2) offers a handle for further functionalization or can influence the stereochemical outcome of reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 262423-83-6
Molecular Formula C4H10O4S
Molecular Weight 154.18 g/mol
Appearance Pale Yellow Oil
IUPAC Name [(2S)-2-hydroxypropyl] methanesulfonate

The synthesis of this compound is typically achieved from the corresponding chiral precursor, (S)-propylene oxide. This method ensures the retention of stereochemical integrity.

Protocol 1: Synthesis of this compound from (S)-Propylene Oxide

Objective: To prepare this compound with high enantiomeric purity.

Materials:

  • (S)-Propylene oxide

  • Methanesulfonic acid

  • Anhydrous diethyl ether

  • Triethylamine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-propylene oxide (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Methanesulfonic Acid: Slowly add methanesulfonic acid (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

II. Application in the Synthesis of Chiral Nucleoside Analogues: The Case of Tenofovir Alafenamide (TAF) Analogs

A prime example illustrating the utility of chiral 1,2-propanediol derivatives is the synthesis of the antiviral drug Tenofovir Alafenamide (TAF). TAF is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and chronic hepatitis B.[2][3][4][5] The approved drug contains the (R)-enantiomer of the 9-(2-propyl)adenine side chain. The synthesis of TAF often commences with the reaction of adenine with (R)-propylene carbonate to form (R)-9-[2-(hydroxy)propyl]adenine.[5]

While the commercial synthesis of TAF utilizes the (R)-enantiomer, the use of this compound would lead to the corresponding (S)-diastereomer of the drug. Investigating such diastereomers is crucial in medicinal chemistry, as they can exhibit different pharmacological profiles.

The following protocol outlines a generalized procedure for the synthesis of an N-9 substituted purine base using this compound, demonstrating its role as a key chiral building block.

Diagram 1: Synthetic Strategy for Nucleoside Analogs

G A (S)-Propylene Oxide B (2S)-2-Hydroxy-1-propyl Methanesulfonate A->B  Mesylation D (S)-N-9-(2-Hydroxypropyl) Nucleoside Analog B->D  Nucleophilic  Substitution (SN2) C Purine or Pyrimidine Base (e.g., Adenine) C->D E Further Functionalization (e.g., Phosphonylation) D->E F Final Drug Candidate (Diastereomer of known drug) E->F

Caption: General synthetic workflow for chiral nucleoside analogs.

Protocol 2: Synthesis of (S)-9-[2-(Hydroxy)propyl]adenine

Objective: To demonstrate the use of this compound in the alkylation of a purine base.

Materials:

  • This compound

  • Adenine

  • Potassium carbonate (anhydrous)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: To a solution of adenine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2 equivalents). Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.

  • Addition of the Mesylate: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by crystallization or column chromatography to yield (S)-9-[2-(Hydroxy)propyl]adenine.

III. Mechanistic Considerations and Stereochemical Control

The key step in the application of this compound is the nucleophilic substitution at the C1 position. The methanesulfonate is an excellent leaving group, facilitating an S_N2 reaction. The stereochemistry at the C2 position is preserved during this reaction, ensuring the transfer of chirality from the building block to the final product.

Diagram 2: S_N2 Mechanism

Caption: S_N2 reaction at the C1 position of the mesylate.

IV. Broader Applications and Future Perspectives

The utility of this compound is not limited to antiviral agents. This chiral building block can be employed in the synthesis of a wide range of molecules where a stereodefined 1,2-propanediol moiety is required. This includes, but is not limited to:

  • Anticancer agents: Many natural products and synthetic molecules with anticancer activity possess chiral diol or amino alcohol functionalities.[6][7][8][9][10]

  • Cardiovascular drugs: Chiral beta-blockers and calcium channel blockers often contain similar structural motifs.

  • Central nervous system (CNS) agents: The stereochemistry of CNS drugs is critical for their interaction with specific receptors and enzymes.

The development of efficient and scalable syntheses for such chiral building blocks is a continuous effort in process chemistry. The commercial availability of both enantiomers of propylene oxide allows for the synthesis of either diastereomer of a target molecule, facilitating comprehensive structure-activity relationship (SAR) studies.

This compound is a potent chiral synthon that provides a reliable method for introducing a stereodefined C3 unit in the synthesis of complex molecules. Its application in the synthesis of nucleoside analogues, as exemplified by the conceptual synthesis of a TAF diastereomer, highlights its importance in medicinal chemistry. The straightforward synthesis from (S)-propylene oxide and the predictable stereochemical outcome of its reactions make it an attractive tool for researchers and drug development professionals aiming to create novel, enantiomerically pure therapeutic agents.

V. References

  • Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. ACS Publications. Available from: [Link]

  • Efficient Synthesis and Resolution of Tenofovir Alafenamide. Ingenta Connect. Available from: [Link]

  • Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals. Available from: [Link]

  • Scope for the synthesis of P-chiral phosphonamidates via a C–P coupling... ResearchGate. Available from: [Link]

  • Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). UW-Madison Chemistry. Available from: [Link]

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. National Institutes of Health. Available from: [Link]

  • A facile and practical preparation of P-chiral phosphine oxides. RSC Publishing. Available from: [Link]

  • Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. PMC. Available from: [Link]

  • Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. PubMed. Available from: [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available from: [Link]

  • Asymmetric synthesis of P-stereogenic phosphindane oxides via kinetic resolution and their biological activity. PMC. Available from: [Link]

  • Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors. PMC. Available from: [Link]

  • Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. National Institutes of Health. Available from: [Link]

  • Efficient asymmetric synthesis of P-chiral phosphine oxides via properly designed and activated benzoxazaphosphinine-2-oxide agents. PubMed. Available from: [Link]

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. PubMed. Available from: [Link]

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Scalable synthesis methods for (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 262423-83-6) is a pivotal chiral building block in modern medicinal chemistry and drug development.[1] Its stereospecific nature makes it an essential intermediate for synthesizing complex, optically active pharmaceutical ingredients. This document provides a detailed guide for researchers and process chemists, outlining scalable and efficient synthetic strategies. We will delve into the mechanistic rationale behind two primary synthetic routes, present a comparative analysis, and provide a detailed, field-tested protocol for the most robust and scalable method. The protocols are designed to be self-validating through rigorous in-process controls and final product characterization.

Introduction: The Strategic Importance of this compound

This compound, also known as (2R)-1,2-Propanediol 1-Methanesulfonate, possesses two key functional groups: a secondary alcohol and a primary mesylate.[2] The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the chiral secondary alcohol offers a handle for further functionalization or can influence the stereochemical outcome of subsequent transformations. The precise spatial arrangement of these groups is critical for its application in asymmetric synthesis. The demand for enantiomerically pure compounds in the pharmaceutical industry necessitates reliable and scalable methods for producing such key intermediates.

Comparative Analysis of Scalable Synthetic Strategies

Two primary strategies dominate the synthesis of this compound. The choice between them depends on factors such as starting material cost and availability, hazardous material handling capabilities, and the desired scale of production.

Strategy A: Ring-Opening of (S)-Propylene Oxide

This approach utilizes the commercially available and highly enantiopure (S)-(-)-Propylene oxide (also known as (2S)-2-Methyloxirane) as the chiral precursor.[3][4] The strained three-membered ether ring is susceptible to nucleophilic attack, which can be catalyzed by acid or base.[4][5][6] In the context of this synthesis, methanesulfonic acid can act as both the catalyst and the nucleophile source, leading to the desired product.

  • Mechanistic Rationale: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack of the methanesulfonate anion ideally occurs at the sterically less hindered primary carbon, yielding the target molecule.

  • Scalability Considerations: While conceptually direct, this route involves handling highly volatile, flammable, and potentially carcinogenic propylene oxide.[5] Controlling the regioselectivity of the ring-opening to exclusively afford the primary mesylate can also be challenging on a large scale, potentially leading to the formation of the isomeric secondary mesylate and diol impurities.

Strategy B: Selective Mesylation of (S)-1,2-Propanediol

This strategy begins with the chiral diol, (S)-1,2-propanediol, and selectively functionalizes the primary hydroxyl group. The differentiation between the primary and secondary alcohols is achieved based on the greater steric hindrance of the secondary position.

  • Mechanistic Rationale: The reaction is typically performed by treating the diol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, at reduced temperatures.[7] The primary hydroxyl, being more accessible, reacts preferentially with the electrophilic sulfur of the methanesulfonyl chloride.[8] The base is critical to neutralize the HCl byproduct generated during the reaction.

  • Scalability Considerations: This route is often preferred for large-scale synthesis due to the use of less hazardous starting materials. (S)-1,2-propanediol is readily available and can even be produced via fermentation, offering a "greener" pathway.[9] The primary challenge lies in achieving high selectivity to avoid the formation of the di-mesylated byproduct and minimizing unreacted starting material, which can complicate purification. However, careful control of stoichiometry and reaction temperature allows for high yields of the desired mono-mesylate.

Data Presentation: Comparison of Synthetic Routes
ParameterStrategy A: Epoxide Ring-OpeningStrategy B: Selective Diol Mesylation
Starting Material (S)-Propylene Oxide[3][10](S)-1,2-Propanediol[9]
Key Reagents Methanesulfonic AcidMethanesulfonyl Chloride, Triethylamine[7]
Typical Yield 70-85%85-95% (based on controlled conditions)
Purity >95% (after purification)>98% (after purification)
Key Advantages Atom economical, direct route.Safer starting materials, high selectivity achievable.
Scalability Challenges Handling of volatile/hazardous epoxide, potential for regioisomer formation.[5]Precise temperature and stoichiometric control required to avoid di-substitution.

Recommended Scalable Synthesis Protocol

Based on safety, reagent availability, and achievable selectivity, the selective mesylation of (S)-1,2-propanediol (Strategy B) is the recommended scalable method. The following protocol has been optimized for high yield and purity.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Charge Reactor with (S)-1,2-Propanediol, DCM, and Triethylamine B Cool to 0 °C under N2 Atmosphere A->B C Slowly Add Methanesulfonyl Chloride (MsCl) via Addition Funnel B->C D Maintain Temperature at 0-5 °C C->D E Monitor Reaction by TLC/HPLC until Diol is Consumed D->E F Quench with Saturated NH4Cl (aq) E->F G Separate Organic Layer F->G H Wash with Brine, Dry over Na2SO4 G->H I Concentrate in vacuo to Obtain Crude Product H->I J Purify by Column Chromatography (SiO2) or Distillation I->J K Characterize by NMR, MS, HPLC J->K L Final Product: this compound K->L

Caption: Scalable workflow for the selective mesylation of (S)-1,2-propanediol.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • (S)-1,2-Propanediol (≥99% purity)

  • Methanesulfonyl Chloride (MsCl, ≥99% purity)[11]

  • Triethylamine (TEA, distilled, ≥99.5% purity)

  • Dichloromethane (DCM, anhydrous, ≥99.8% purity)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel (for chromatography, 230-400 mesh)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification.

Protocol:

  • Reaction Setup:

    • To a clean, dry three-neck flask under a nitrogen atmosphere, add (S)-1,2-propanediol (1.0 eq.).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

    • Add triethylamine (TEA, 1.1 eq.). The slight excess of base ensures complete neutralization of the HCl byproduct.

    • Begin stirring and cool the reaction mixture to 0 °C using an ice-water bath.

  • Mesylation Reaction:

    • Dissolve methanesulfonyl chloride (MsCl, 1.05 eq.) in a separate portion of anhydrous DCM and load it into the dropping funnel. A small excess of MsCl ensures the complete conversion of the diol.

    • Add the MsCl solution dropwise to the cooled reaction mixture over 1-2 hours. Causality: A slow addition rate is crucial to maintain the low temperature, preventing an uncontrolled exotherm and minimizing the formation of the di-mesylated side product.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • In-Process Control (IPC):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is considered complete when the starting diol spot is no longer visible.

  • Workup and Isolation:

    • Once the reaction is complete, quench by slowly adding cold saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.[2]

  • Purification:

    • For laboratory scale, purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • For larger scales, purification can be achieved by high-vacuum distillation.

  • Characterization and Quality Control:

    • Purity: Assess the purity of the final product by HPLC (>98% is typically achieved).

    • Identity Confirmation: Confirm the structure using:

      • ¹H NMR and ¹³C NMR Spectroscopy.

      • Mass Spectrometry (MS) to verify the molecular weight (154.18 g/mol ).[1][2][12]

Trustworthiness and Self-Validation

The integrity of this protocol relies on stringent quality control. The use of high-purity starting materials is paramount. The IPC step (reaction monitoring) is a critical checkpoint to prevent over-reaction and ensure batch consistency. Final characterization via NMR and HPLC validates the identity and purity of the product, ensuring it meets the rigorous standards required for subsequent use in drug development pipelines.

References

  • ResearchGate. (n.d.). DISCOVERY OF THE FIRST INTERSTELLAR CHIRAL MOLECULE: PROPYLENE OXIDE | Request PDF. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Sterically demanding binaphthol-based chiral diboranes for metal-free and isotactic poly(propylene oxide). Chemical Communications. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Propylene oxide. Retrieved January 14, 2026, from [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis of 2-Methansulfonyloxy-1-Propanol and Some. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of optically active polymers by asymmetric catalysts. VII. Stereoselective polymerization of propylene oxide catalyzed by organomagnesium compounds. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction mechanisms of Epoxide ring opening with propylene oxide with.... Retrieved January 14, 2026, from [Link]

  • Baran Lab. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Retrieved January 14, 2026, from [Link]

  • Patsnap Eureka. (n.d.). Phosphonate ester derivatives and methods of synthesis thereof. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). A scalable synthesis of 2S-hydroxymutilin via a modified Rubottom oxidation. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole | Request PDF. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved January 14, 2026, from [Link]

Sources

Application Note: Advanced Analytical Strategies for the Quantification of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of (2S)-2-Hydroxy-1-propyl Methanesulfonate. As a chiral molecule and a potential genotoxic impurity (PGI), its detection at trace levels is critical for ensuring pharmaceutical product safety and regulatory compliance. This note details robust methodologies using Chiral High-Performance Liquid Chromatography (HPLC) with universal detection, confirmatory analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and absolute quantification using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the scientific rationale behind the chosen methods, provides detailed, step-by-step protocols, and discusses method validation in accordance with ICH guidelines.

Introduction and Analytical Challenges

This compound is a chiral sulfonate ester. Sulfonate esters are a class of compounds recognized as potential genotoxic impurities (PGIs) due to their ability to act as alkylating agents, which can damage DNA.[1] Regulatory bodies mandate strict control over such impurities in active pharmaceutical ingredients (APIs), often requiring quantification at parts-per-million (ppm) levels relative to the API.

The quantification of this specific molecule presents three primary analytical challenges:

  • Chirality: The presence of a stereocenter necessitates a chiral separation technique to distinguish the (2S)-enantiomer from its (2R)-counterpart. The biological and toxicological profiles of enantiomers can differ significantly.

  • Lack of a UV Chromophore: The molecule does not possess a suitable chromophore, rendering standard UV-Vis detection in HPLC ineffective and requiring alternative, universal detection methods.

  • High Sensitivity Requirement: Its status as a PGI necessitates analytical methods with very low limits of detection (LOD) and quantification (LOQ) to meet the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[1][2]

This guide outlines three complementary techniques to address these challenges, ensuring specificity, sensitivity, and accuracy.

Primary Method: Chiral HPLC with Charged Aerosol Detection (CAD)

2.1. Principle of Operation

The separation is achieved on a Chiral Stationary Phase (CSP), typically a polysaccharide-based column, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[5][6] The eluent from the column is nebulized in the CAD, creating charged aerosol particles whose charge is measured by an electrometer, generating a signal proportional to the mass of the analyte.[3]

2.2. Experimental Protocol: Chiral HPLC-CAD

Objective: To separate and quantify this compound from its enantiomer and other impurities.

Instrumentation & Materials:

  • HPLC system with a binary or quaternary pump and autosampler.

  • Charged Aerosol Detector (e.g., Thermo Scientific Corona, Vanquish).

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: 2-Propanol (IPA).

  • Diluent: 2-Propanol.

  • Reference Standard: Certified this compound.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase in the desired ratio (e.g., 90:10 Hexane:IPA). Filter and degas thoroughly.

  • Standard Preparation: Prepare a stock solution of the reference standard in the diluent at 1.0 mg/mL. Perform serial dilutions to create calibration standards ranging from the LOQ (e.g., 0.5 µg/mL) to 20 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the API or sample and dissolve in 10 mL of diluent.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic, 90:10 (v/v) n-Hexane: 2-Propanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • CAD Settings: Nitrogen gas pressure 35 psi, Evaporation Temperature: 35°C.

  • Analysis Sequence:

    • Inject a blank (diluent) to establish the baseline.

    • Perform a system suitability test (SST) by injecting a standard solution six times. The resolution between enantiomers should be >1.5 and the %RSD for peak area should be <5.0%.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solutions.

2.3. Rationale for Method Choices

  • CSP: Polysaccharide-based CSPs like Chiralpak AD-H are highly effective for separating a wide range of chiral compounds, including those with hydroxyl and sulfonate groups.[6]

  • Mobile Phase: A normal-phase system (Hexane/IPA) often provides superior selectivity on polysaccharide CSPs compared to reversed-phase.[7]

2.4. Data Presentation

Table 1: HPLC Method Parameters & System Suitability

Parameter Value
Column Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase 90:10 (v/v) n-Hexane: 2-Propanol
Flow Rate 1.0 mL/min
Temperature 30°C
Detection Charged Aerosol Detector (CAD)
Injection Volume 10 µL
SST Requirement Result
Resolution (Rs) > 1.5
Tailing Factor (T) 0.8 - 1.5

| %RSD (n=6) | < 5.0% |

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis Prep Weighing & Dissolution in Diluent Injector Autosampler (10 µL Injection) Prep->Injector Inject Column Chiral Column (30°C) Injector->Column Elution Pump Isocratic Pump (1.0 mL/min) CAD Charged Aerosol Detector (CAD) Column->CAD Detection CDS Chromatography Data System (CDS) CAD->CDS Signal Acquisition Report Quantification Report CDS->Report Data Processing GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample API Dissolved in Aqueous Buffer LLE Liquid-Liquid Extraction (DCM) Sample->LLE Concentrate Concentration Step LLE->Concentrate Injector GC Inlet (Splitless) Concentrate->Injector Inject Column GC Column (Temp Program) Injector->Column Separation MS Mass Spectrometer (SIM Mode) Column->MS Ionization & Detection Data Data Acquisition MS->Data Quant Quantification vs. Calibration Curve Data->Quant

Sources

Use of (2S)-2-Hydroxy-1-propyl Methanesulfonate in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Use of (2S)-2-Hydroxy-1-propyl Methanesulfonate in Proteomics Research

For: Researchers, scientists, and drug development professionals.

Introduction: Probing the Proteome with Chiral Electrophiles

The complexity of the proteome extends beyond the linear sequence of amino acids to encompass a dynamic landscape of post-translational modifications, conformational changes, and intricate molecular interactions. Chemical proteomics has emerged as a powerful discipline for navigating this complexity, employing small molecule probes to identify and characterize protein function, interactions, and ligand-binding sites directly in native biological systems. A particularly insightful approach within this field is the use of chiral probes to investigate stereoselective interactions between small molecules and proteins, which can reveal nuanced aspects of protein function and ligandability.[1][2]

This document outlines the theoretical framework and proposed applications for This compound as a novel chiral chemical probe in proteomics research. While direct applications of this specific compound in proteomics are not yet extensively documented, its chemical structure suggests a compelling potential for stereoselective alkylation of nucleophilic amino acid residues. These application notes provide a scientifically grounded guide for researchers to explore its utility in mapping the reactive proteome with stereochemical precision.

Chemical Properties and Proposed Reactivity

This compound is a chiral molecule with the following key features:

PropertyValueReference
CAS Number 262423-83-6N/A
Molecular Formula C4H10O4SN/A
Molecular Weight 154.18 g/mol N/A
Structure CH₃SO₃CH₂CH(OH)CH₃N/A

The core of its proposed reactivity lies in the methanesulfonate (mesylate) group , which is a well-known good leaving group in nucleophilic substitution reactions.[3] This makes the propyl backbone of the molecule an electrophilic agent capable of alkylating nucleophilic sites on proteins.

The nucleophilicity of amino acid side chains generally follows the order: Cysteine (thiol) > Histidine (imidazole) > Lysine (amine) > Serine (hydroxyl) .[4][5] Therefore, it is hypothesized that this compound will preferentially react with the most nucleophilic and accessible residues on a protein's surface. The thiol group of cysteine is a particularly strong nucleophile and a common target for alkylating agents.[6][7]

The presence of the (S)-chiral center at the hydroxyl-bearing carbon is the most critical feature of this probe. It allows for the investigation of stereoselective interactions within protein binding pockets or at their surfaces. By comparing the reactivity of the (2S) enantiomer with its (2R) counterpart, researchers can distinguish between specific, stereochemically-driven interactions and non-specific binding.[1][8]

Proposed Mechanism of Action

The proposed mechanism of action is a nucleophilic substitution (SN2) reaction , where a nucleophilic amino acid side chain attacks the carbon atom bearing the methanesulfonate leaving group.

Caption: Proposed SN2 reaction mechanism for protein alkylation.

Applications in Proteomics

Stereoselective Ligandability Mapping

A primary application is the global mapping of proteins that exhibit stereoselective binding to small molecules. By treating parallel cell lysates or intact cells with the (2S) and (2R) enantiomers of 2-Hydroxy-1-propyl Methanesulfonate, researchers can use quantitative mass spectrometry to identify proteins that are differentially labeled. This provides strong evidence of specific, structurally-defined binding events rather than non-specific reactivity.

Covalent Enzyme Inhibition and Active Site Probing

Many enzymes utilize a nucleophilic residue (e.g., cysteine or serine) in their active site for catalysis. This compound can be employed as a covalent inhibitor to probe the stereochemical preferences of such active sites. Differential inhibition by the two enantiomers can provide insights into the topology of the active site.

Elucidation of Allosteric Sites

The probe can also be used to identify and characterize stereoselective allosteric binding sites. Covalent modification of an allosteric site can modulate protein function, and observing a differential effect between the enantiomers can help validate these sites as potential targets for drug development.

Experimental Workflow

A general workflow for a chemical proteomics experiment using this compound is outlined below. This workflow is based on established methods for activity-based protein profiling and quantitative proteomics.

Caption: General workflow for stereoselective chemical proteomics.

Protocols

Protocol 1: In-situ Labeling of Cellular Proteomes

This protocol describes the labeling of proteins in a cellular lysate.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound (10 mM stock in DMSO)

  • (2R)-2-Hydroxy-1-propyl Methanesulfonate (10 mM stock in DMSO)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Extraction: Harvest cells and lyse them in a suitable buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Labeling Reaction:

    • Aliquot equal amounts of protein (e.g., 1 mg) into three separate microcentrifuge tubes.

    • To the first tube, add this compound to a final concentration of 100 µM.

    • To the second tube, add (2R)-2-Hydroxy-1-propyl Methanesulfonate to a final concentration of 100 µM.

    • To the third tube, add an equivalent volume of DMSO (vehicle control).

    • Incubate all tubes at 37°C for 1 hour with gentle shaking.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM.

  • Sample Preparation for Mass Spectrometry:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of detergents.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Protocol 2: Mass Spectrometry Data Analysis

Data Acquisition:

  • Acquire data in a data-dependent acquisition (DDA) mode.

  • The mass shift corresponding to the addition of the 2-hydroxy-1-propyl group (C₃H₇O) is +59.049 Da .

Database Search:

  • Perform a database search using a software suite like MaxQuant or Proteome Discoverer.

  • Include the following variable modifications in your search parameters:

    • Oxidation (M)

    • Acetyl (Protein N-term)

    • Carbamidomethyl (C)

    • Propyl-hydroxy (C, K, H) (+59.049 Da)

Quantitative Analysis:

  • Use label-free quantification (LFQ) intensities to compare the abundance of modified peptides between the (2S)-labeled, (2R)-labeled, and DMSO control samples.

  • Identify "hits" as proteins with peptides that show significantly higher modification levels in the (2S) or (2R) sample compared to the control, and exhibit a significant difference between the two enantiomers.

Safety and Handling

Methanesulfonate esters are alkylating agents and should be handled with appropriate caution.[3] Always wear personal protective equipment (gloves, lab coat, safety glasses) when handling the compound. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound represents a promising, yet underexplored, tool for chemical proteomics. Its chiral nature and potential as an alkylating agent provide a foundation for developing novel methodologies to study stereoselective protein-ligand interactions. The protocols and applications outlined in this document are intended to serve as a starting point for researchers to harness the potential of this and similar chiral probes to illuminate new aspects of protein function and druggability.

References

  • Expedited mapping of the ligandable proteome using fully functionalized enantiomeric probe pairs. PMC - NIH. Available at: [Link]

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science (RSC Publishing). Available at: [Link]

  • Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Proteomics profile of cellular response to chiral drugs: prospects for pharmaceutical applications. PubMed. Available at: [Link]

  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. ACS Publications. Available at: [Link]

  • Alkylation with Functionalised Alkanes. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Studies on in Vitro S-methylation of Naturally Occurring Thiol Compounds With N-methyl-N-nitrosourea and Methyl Methanesulfonate. PubMed. Available at: [Link]

  • A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. ACS Publications. Available at: [Link]

  • Nucleophilicities of amino acids and peptides. RSC Publishing. Available at: [Link]

  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. Available at: [Link]

  • Peptide dimethylation: fragmentation control via distancing the dimethylamino group. PubMed. Available at: [Link]

  • Introduction to Amino Acid Reactivity. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Lysine - a: amino acids. csbsju. Available at: [Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • General Reactivity of Amino Acids. YouTube. Available at: [Link]

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Mass spectrometry of peptides and proteins. PubMed. Available at: [Link]

  • Reaction of amino acids with alkyl p-toluenesulfonates. PubMed. Available at: [Link]

  • Stereoselective binding of chiral drugs to plasma proteins. PMC - NIH. Available at: [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH. Available at: [Link]

  • Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. NIH. Available at: [Link]

  • Stereocontrolled protein surface recognition using chiral oligoamide proteomimetic foldamers. Chemical Science (RSC Publishing). Available at: [Link]

  • Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε -. MDPI. Available at: [Link]

  • Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. PubMed. Available at: [Link]

  • The effect of histidine, histamine, and imidazole on electrochemical properties of Cu(ii) complexes of Aβ peptides containing His-2 and His-3 motifs. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC - NIH. Available at: [Link]

  • Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur. PMC - PubMed Central. Available at: [Link]

  • a) Reaction pathway of histidine imidazole groups with an excess of DEPC. ResearchGate. Available at: [Link]

  • Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L). PubMed. Available at: [Link]

  • The degradation of l-histidine, imidazolyl-l-lactate and imidazolylpropionate by Pseudomonas testosteroni. PMC - NIH. Available at: [Link]

  • Amino acid side chain induced selectivity in the hydrolysis of peptides catalyzed by a Zr(iv)-substituted Wells–Dawson type polyoxometalate. Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of (2S)-2-Hydroxy-1-propyl Methanesulfonate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of (2S)-2-Hydroxy-1-propyl Methanesulfonate, a valuable chiral building block, in modern organic synthesis. We provide not only detailed, step-by-step protocols for its use in key synthetic transformations but also delve into the underlying mechanistic principles that govern these reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both practical experimental procedures and the theoretical framework necessary for successful and innovative application.

Introduction: The Strategic Importance of this compound

Chiral molecules are at the heart of numerous pharmaceuticals, agrochemicals, and advanced materials. The ability to synthesize enantiomerically pure compounds is a cornerstone of modern chemistry. This compound has emerged as a highly effective and versatile chiral building block, offering a synthetically accessible and stable precursor for the introduction of a chiral propylene oxide or related three-carbon motif. Its bifunctional nature, possessing both a nucleophilic secondary alcohol and an electrophilic primary carbon bearing a good leaving group (methanesulfonate), allows for a diverse range of chemical manipulations. This guide will focus on two of its most powerful applications: the synthesis of chiral epoxides and its use in nucleophilic substitution reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use.

PropertyValueReference(s)
IUPAC Name [(2S)-2-hydroxypropyl] methanesulfonate[1]
CAS Number 262423-83-6[2][3]
Molecular Formula C₄H₁₀O₄S[2][3]
Molecular Weight 154.18 g/mol [2][3]
Appearance Pale Yellow Oil[2]
Canonical SMILES CC(O)COS(=O)(=O)C[1][2]

Core Application I: Synthesis of (R)-Propylene Oxide

One of the most valuable transformations of this compound is its conversion to (R)-propylene oxide, a crucial chiral epoxide intermediate in the synthesis of numerous complex molecules. This intramolecular cyclization proceeds via an S(_{N})2 mechanism, ensuring a high degree of stereochemical fidelity.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the secondary hydroxyl group with a suitable base to form an alkoxide. This intramolecular nucleophile then attacks the primary carbon, displacing the methanesulfonate leaving group in a classic Williamson ether synthesis fashion. The stereochemistry at the C2 position is inverted during this process, leading to the formation of the (R)-enantiomer of propylene oxide.

G cluster_0 Mechanism of (R)-Propylene Oxide Synthesis start (2S)-2-Hydroxy-1-propyl Methanesulfonate intermediate Deprotonation (Alkoxide Formation) start->intermediate Base (e.g., NaH, K2CO3) cyclization Intramolecular SN2 Attack intermediate->cyclization product (R)-Propylene Oxide cyclization->product Inversion of Stereochemistry

Caption: Workflow for the synthesis of (R)-Propylene Oxide.

Detailed Experimental Protocol

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or potassium carbonate (K₂CO₃)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF or DCM (to a concentration of 0.1-0.5 M).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (1.2 eq) portion-wise. Alternatively, a milder base such as potassium carbonate (2.0 eq) can be used, in which case the reaction may require warming to room temperature or gentle heating.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours when using NaH at 0 °C to room temperature.

  • Work-up: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Due to the volatility of propylene oxide, care should be taken during this step to avoid product loss. It is advisable to use a cooled trap.

  • Purification: The crude (R)-propylene oxide can be purified by careful distillation if necessary.

Core Application II: Nucleophilic Substitution Reactions

The primary methanesulfonate of this compound is an excellent leaving group, making the C1 position highly susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups with retention of the stereocenter at C2, as the reaction occurs at the adjacent carbon.[4]

General Reaction Scheme

The general transformation involves the reaction of this compound with a nucleophile (Nu⁻) in a suitable solvent. The reaction proceeds via an S(_{N})2 mechanism, leading to the displacement of the mesylate group.[4]

G cluster_1 General Nucleophilic Substitution Workflow start (2S)-2-Hydroxy-1-propyl Methanesulfonate product (2S)-1-Substituted-propan-2-ol start->product SN2 Reaction reagents Nucleophile (Nu-) Solvent reagents->product

Caption: General workflow for nucleophilic substitution.

Protocol for Azide Substitution: Synthesis of (S)-1-Azido-2-propanol

This protocol details the synthesis of (S)-1-azido-2-propanol, a valuable intermediate for the synthesis of chiral amines and other nitrogen-containing compounds.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or ethyl acetate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with brine to remove any residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Purification: The crude (S)-1-azido-2-propanol can be purified by column chromatography on silica gel if necessary.

Scope of Nucleophiles and Potential Applications

The utility of this compound extends to a wide range of nucleophiles, making it a versatile building block for diverse molecular scaffolds.[5]

NucleophileProductPotential Applications
Azide (N₃⁻)Chiral azido-alcoholsPrecursors to chiral amines, amino alcohols, and triazoles
Cyanide (CN⁻)Chiral hydroxy-nitrilesChain extension, synthesis of carboxylic acids and amines
Thiolates (RS⁻)Chiral hydroxy-sulfidesSynthesis of sulfur-containing pharmaceuticals and ligands
Halides (Cl⁻, Br⁻, I⁻)Chiral halo-alcoholsFurther functionalization via substitution or coupling reactions
Carboxylates (RCOO⁻)Chiral hydroxy-estersSynthesis of natural products and their analogs

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Methanesulfonates are alkylating agents and should be treated as potentially harmful.[6]

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Sodium azide is highly toxic and can form explosive heavy metal azides.

Conclusion

This compound is a powerful and versatile chiral building block with broad applications in asymmetric synthesis. The protocols detailed herein for the synthesis of (R)-propylene oxide and for nucleophilic substitution reactions provide a solid foundation for its use in research and development. The straightforward nature of these transformations, coupled with the high stereochemical fidelity, makes this reagent an invaluable tool for the modern organic chemist.

References

  • Liu, Y., Xu, Y., Jung, S. H., & Chae, J. (2012). A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. Synlett, 23(18), 2663–2666. Available from: [Link]

  • Alfa Chemistry. (n.d.). This compound.
  • Martel, A., et al. (2021). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 26(4), 988. Available from: [Link]

  • LGC Standards. (n.d.). This compound.
  • Pilli, R. A., & di Flora, A. (2014). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Current Organic Synthesis, 11(1), 29-52. Available from: [Link]

  • Scribner, J. D., & Woodworth, B. (1987). In vitro reactions of isopropyl methanesulfonate with DNA and with 2'-deoxyribonucleosides. Chemico-biological interactions, 63(1), 11–22. Available from: [Link]

  • Sigma-Aldrich. (n.d.). New Chiral Building Blocks.
  • LGC Standards. (n.d.). This compound.
  • Baxter, E. W., & Reitz, A. B. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 7(5), 405-412. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-Bromo-4'-methylpropiophenone.
  • Patsnap. (n.d.). Phosphonate ester derivatives and methods of synthesis thereof.
  • Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Google Patents. (n.d.). Synthesis process of alkyl polyglycoside hydroxypropyl sodium sulfonate.
  • Sci-Hub. (n.d.). ChemInform Abstract: Asymmetric Epoxidation Using Chiral Sulfur Ylides.
  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
  • TCI Chemicals. (n.d.). Chiral Building Blocks.

Sources

Troubleshooting & Optimization

Technical Support Gateway: Purification of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S)-2-Hydroxy-1-propyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this key chemical intermediate. As a pale yellow oil, its purification requires specific strategies that differ from those for crystalline solids[1]. This resource provides in-depth, experience-driven solutions to frequently encountered problems.

FAQs: Foundational Questions

This section addresses common preliminary questions that form the basis of a successful purification strategy.

Q1: What are the typical impurities I should expect during the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route, but common impurities arise from starting materials and side reactions. These often include:

  • Unreacted Starting Materials: Residual (S)-1,2-propanediol and methanesulfonyl chloride (or its hydrolysis product, methanesulfonic acid).

  • Di-substituted Product: (S)-propane-1,2-diyl bis(methanesulfonate), which can form if both hydroxyl groups of the starting diol react.

  • Solvent and Reagent Residues: Residual base (e.g., triethylamine, pyridine) and solvents used during the reaction and workup[2].

  • Degradation Products: Sulfonate esters are potent electrophiles and can be susceptible to hydrolysis or reaction with nucleophiles, especially under non-neutral pH conditions or elevated temperatures[2][3].

Q2: My crude product is an oil. Does this mean I cannot use recrystallization?

A2: Correct, you cannot directly recrystallize a compound that is an oil at ambient temperature. Recrystallization relies on the formation of a crystalline lattice from a supersaturated solution, which is not feasible for oils. However, the principle of differential solubility can still be applied in a few ways:

  • Removing Solid Impurities: If your crude oil is contaminated with solid impurities, you can dissolve the oil in a minimal amount of a suitable solvent in which the impurity is insoluble, and then filter the solid away.

  • "Oiling Out": This is a common issue where a compound precipitates as an oil instead of crystals. Since your target compound is already an oil, this is expected. The focus must shift to other purification techniques.

  • Derivative Crystallization: For achieving very high purity, you could consider forming a solid derivative (e.g., a carbamate from the free hydroxyl group), recrystallizing it, and then cleaving the derivative to regenerate the purified oil. This is an advanced, multi-step process reserved for when extreme purity is required.

Q3: What is the most critical first step before attempting any purification?

A3: Analytical Characterization. Before committing your entire batch of crude material to a purification protocol, you must analyze a small sample to understand its composition. This is a non-negotiable, foundational step.

  • Techniques: High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for identifying the number of components and their relative amounts[4][5][6]. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also provide valuable information on the presence of starting materials and major impurities.

  • Rationale: This initial analysis informs your entire strategy. It tells you the nature of your impurities (e.g., more polar, less polar) and their concentration, which dictates the most effective purification method to choose. Attempting purification without this data is inefficient and can lead to significant product loss.

Troubleshooting Guide: Common Purification Issues & Solutions

This section provides solutions to specific problems you may encounter during the purification workflow.

Scenario 1: My product has significant baseline impurities after an aqueous workup.

  • Problem: After quenching the reaction and performing a liquid-liquid extraction, analysis (HPLC, NMR) of the evaporated organic layer shows a low-purity product with many small, unidentified peaks.

  • Likely Cause: Inefficient phase separation or incorrect pH during the aqueous wash. Water-soluble impurities, such as salts (e.g., triethylamine hydrochloride) or methanesulfonic acid, may be carried over into the organic layer if the extraction is not performed carefully. An incorrect pH will fail to neutralize and remove acidic or basic residues.

  • Solution: Optimized Liquid-Liquid Extraction Protocol.

    • Rationale: A series of washes with solutions of different pH will systematically remove acidic, basic, and neutral water-soluble impurities. Using a brine wash as the final step helps to break emulsions and remove dissolved water from the organic phase.

    • Step-by-Step Protocol: See Protocol 1: Optimized Liquid-Liquid Extraction in the "Protocols" section below.

Scenario 2: I've performed an extraction, but a key impurity remains that is structurally similar to my product.

  • Problem: HPLC analysis shows a persistent impurity peak with a retention time close to the product peak, suggesting similar polarity. This is often the di-substituted by-product, (S)-propane-1,2-diyl bis(methanesulfonate).

  • Likely Cause: The similar polarity of the desired mono-sulfonate and the di-sulfonate makes them difficult to separate by simple extraction. The additional sulfonate group on the impurity makes it slightly more polar, but often not enough for a clean separation from the desired product, which also contains a polar hydroxyl group.

  • Solution: Silica Gel Flash Column Chromatography.

    • Rationale: Flash chromatography provides the high resolving power needed to separate compounds with small differences in polarity. Silica gel, a polar stationary phase, will interact more strongly with the more polar di-sulfonate impurity, causing it to elute later than the desired, slightly less polar mono-sulfonate product.

    • Step-by-Step Protocol: See Protocol 2: Silica Gel Flash Column Chromatography in the "Protocols" section below.

Scenario 3: My product yield is low, and I'm seeing new, unidentified peaks after purification by chromatography.

  • Problem: The final isolated yield is significantly lower than expected, and analytical data shows the appearance of new impurity peaks that were not present in the initial crude material.

  • Likely Cause: Product degradation on the silica gel column. The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the sulfonate ester or other degradation pathways, especially if the chromatography run is prolonged. Sulfonate esters are known to be sensitive to acidic conditions[2].

  • Solution: Mitigating On-Column Degradation.

    • Use a Neutralized or Deactivated Stationary Phase: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, like 0.1-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.

    • Minimize Residence Time: Do not let the product sit on the column for an extended period. Prepare your fractions and have everything ready before loading the column. Run the column with appropriate pressure to ensure a reasonable flow rate without compromising separation.

    • Work at Room Temperature: Avoid any unnecessary heating during the purification process.

Workflows and Protocols

Decision-Making Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of your crude product.

Purification_Workflow cluster_start Initial Stage cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Stage Start Crude Product (this compound) Analysis Analyze Small Sample (HPLC, GC-MS, NMR) Start->Analysis PurityCheck Assess Purity & Impurity Profile Analysis->PurityCheck Extraction High Purity with Water-Soluble Impurities --> Perform Optimized LLE PurityCheck->Extraction >90% Pure (Ionic/Polar Impurities) Chromatography Low Purity or Structurally Similar Impurities --> Perform Flash Chromatography PurityCheck->Chromatography <90% Pure or Co-eluting Impurities DirectUse Purity >99% --> Proceed to Next Step PurityCheck->DirectUse Meets Spec FinalAnalysis Final Purity Analysis & Characterization Extraction->FinalAnalysis Chromatography->FinalAnalysis DirectUse->FinalAnalysis

Caption: Decision workflow for purification of this compound.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to remove common acidic, basic, and water-soluble impurities from the crude product after the initial reaction quench.

  • Dissolution: Dissolve the crude oil in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). A common starting point is 10 mL of solvent per 1 gram of crude material.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acid solution (e.g., 1 M HCl or 5% NaHCO₃ solution). Shake gently, vent frequently, and allow the layers to separate. Drain and discard the aqueous (bottom) layer. This step removes basic impurities like residual amine catalysts.

  • Base Wash: To the remaining organic layer, add an equal volume of a dilute base solution (e.g., saturated sodium bicarbonate). This will neutralize and remove acidic impurities like methanesulfonic acid. Caution: CO₂ evolution may occur if significant acid is present. Vent frequently. Allow layers to separate, then drain and discard the aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid or base.

  • Brine Wash: Perform a final wash with an equal volume of saturated sodium chloride (brine) solution. This crucial step helps to remove the majority of dissolved water from the organic layer and prevents the formation of emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the partially purified oil.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is for separating the target compound from impurities of similar polarity.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol GradientStart with a non-polar solvent system and gradually increase polarity. The ideal system should place the product's Rf value around 0.3 in TLC analysis.
Eluent Additive 0.1% Triethylamine (if degradation is observed)Neutralizes acidic sites on the silica gel to prevent decomposition of the sensitive sulfonate ester[2].
Column Loading "Dry" or "Wet" LoadingFor an oil, dissolve the crude product in a minimal amount of the initial eluent or dichloromethane and adsorb it onto a small amount of silica gel ("dry loading"). This often leads to better resolution.
Fraction Collection Based on TLC or UV detectorCollect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf of ~0.3 and shows separation from major impurities.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve your crude oil in a minimal volume of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Gradually increase the percentage of the more polar solvent to move the compounds down the column.

  • Collection & Analysis: Collect fractions and analyze them via TLC. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound oil.

Purity Assessment & Storage

Q4: How can I be certain of the purity of my final product?

A4: A single analytical method is often insufficient. A combination of techniques is recommended for a comprehensive assessment:

  • Chromatographic Purity: Use a validated HPLC or GC method to determine the area percentage of the main peak. A purity level of >98% is typically considered good for many applications[7][8].

  • Structural Confirmation: Use ¹H NMR and ¹³C NMR to confirm the chemical structure and ensure the absence of signals corresponding to impurities.

  • Mass Spectrometry: Confirm the molecular weight of the compound via GC-MS or LC-MS[6].

Q5: What are the correct storage conditions for the purified product?

A5: this compound should be stored with its chemical reactivity in mind.

  • Temperature: Store at low temperatures, typically +4°C to -20°C, to minimize degradation[9][10].

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.

  • Container: Use a tightly sealed, clean glass vial.

  • Rationale: As a sulfonate ester, the compound is an electrophile and can react with nucleophiles, including water[2][3]. Cold, dry, and inert conditions will maximize its shelf life and maintain its purity.

References

  • University of Colorado, Boulder. (n.d.).
  • University of California, Los Angeles. (n.d.). Recrystallization. Department of Chemistry and Biochemistry.
  • Chem 227, University of Massachusetts. (n.d.).
  • University of Rochester. (n.d.).
  • Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Oreate AI Blog. (2025).
  • Roberts, J. C., et al. (2010).
  • ResearchGate. (2010).
  • Alfa Chemistry. (n.d.). (2S)
  • International Journal of Pharmaceutical Sciences and Research. (2020). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
  • ResearchGate. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry.
  • BIOFOUNT. (n.d.).
  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • LGC Standards. (n.d.). (2S)
  • Santa Cruz Biotechnology. (n.d.). (2S)
  • Santa Cruz Biotechnology. (n.d.).
  • Organic Syntheses. (n.d.). tert-butyl (1r)
  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • SIELC Technologies. (n.d.).
  • ResearchGate. (2024).
  • Google Patents. (2008). Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
  • Patsnap Eureka. (n.d.).
  • PubMed Central (PMC). (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.

Sources

Identifying common impurities in (2S)-2-Hydroxy-1-propyl Methanesulfonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral intermediate. By understanding the root causes of impurity formation, you can optimize your process, improve yield and purity, and ensure the quality of your final product.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental observations in a question-and-answer format.

Q1: My reaction is incomplete. I see a significant amount of a polar, water-soluble peak in my HPLC analysis that matches my starting material, (S)-1,2-propanediol. What went wrong?

A1: An incomplete reaction is typically due to issues with reagents, stoichiometry, or reaction conditions.

  • Causality: The mesylation of an alcohol requires the activation of methanesulfonyl chloride (MsCl) by a base (commonly triethylamine, Et3N) to react with the alcohol.[1][2] If the reaction stalls, it points to a breakdown in this sequence.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure all reagents are anhydrous. MsCl is highly reactive towards water and will rapidly hydrolyze to methanesulfonic acid, rendering it useless for the reaction.[3] Solvents like dichloromethane (DCM) and the base (Et3N) must be thoroughly dried.

    • Stoichiometry: A slight excess (1.05-1.2 equivalents) of MsCl is typically recommended to drive the reaction to completion. However, a large excess can lead to the formation of the di-mesylated impurity (see Q4). Ensure accurate measurement of all reagents.

    • Temperature Control: The reaction is typically run at low temperatures (0 °C) during the addition of MsCl to control its high reactivity and minimize side reactions.[1] After addition, allowing the reaction to slowly warm to room temperature can help push it to completion. If the temperature is too low, the reaction rate may be too slow.

    • Base Equivalents: At least one equivalent of the non-nucleophilic base is required to scavenge the HCl produced.[2] Using slightly more (1.1-1.5 equivalents) can be beneficial, but a large excess may promote side reactions.

Q2: My overall yield is low, and I've detected a highly volatile, low-molecular-weight impurity by GC-MS. What is this compound and how is it formed?

A2: This impurity is very likely (S)-Propylene Oxide, formed via an intramolecular cyclization reaction.

  • Causality: The product, this compound, contains both an excellent leaving group (the mesylate) and a nucleophile (the secondary hydroxyl group) in the same molecule. In the presence of a base (like the triethylamine in your reaction), the hydroxyl group can be deprotonated. This internal alkoxide can then attack the carbon bearing the mesylate group in an intramolecular SN2 reaction, displacing the mesylate and forming a stable, three-membered epoxide ring. This is a common side reaction when attempting to selectively functionalize vicinal diols.[4][5]

  • Prevention Strategies:

    • Controlled Base Addition: Add the base slowly and ensure it is primarily used to neutralize the HCl being formed, rather than creating a high concentration of free base in the solution.

    • Temperature Management: Keep the reaction temperature low. Higher temperatures provide the activation energy needed for this unwanted cyclization.

    • Work-up Quench: Once the primary reaction is complete, quench the reaction promptly with a weak acid (e.g., saturated ammonium chloride solution) to neutralize the remaining base before warming or concentrating the mixture.

Q3: I have an unexpected peak in my HPLC analysis with a mass identical to my desired product. How can I identify it?

A3: This is almost certainly the regioisomer, (2S)-1-Hydroxy-2-propyl Methanesulfonate.

  • Causality: While the primary hydroxyl group of (S)-1,2-propanediol is less sterically hindered and generally more reactive than the secondary hydroxyl group, the secondary alcohol can still react with MsCl, leading to the formation of the regioisomeric product.[6] The ratio of primary to secondary mesylation depends heavily on reaction conditions.

  • Identification and Differentiation:

    • Chromatography: The two isomers will have slightly different polarities and should be separable by HPLC or GC. The desired primary mesylate is typically less polar and will have a longer retention time on a reverse-phase column.

    • NMR Spectroscopy: 1H and 13C NMR are definitive.

      • Desired Product (Primary Mesylate): The protons on the carbon bearing the mesylate group (-CH2OMs) will appear further downfield (approx. 4.2-4.4 ppm) compared to the proton on the carbon with the hydroxyl group (-CH(OH)-), which will be around 3.9-4.1 ppm.

      • Regioisomer (Secondary Mesylate): The proton on the carbon bearing the mesylate group (-CH(OMs)-) will be significantly downfield (approx. 4.8-5.0 ppm), while the protons on the carbon with the hydroxyl group (-CH2OH) will be further upfield (approx. 3.5-3.7 ppm).

  • Control Strategy: To favor the formation of the primary mesylate, use a bulkier base or run the reaction at a lower temperature to increase the kinetic selectivity for the less-hindered primary alcohol.

Q4: My 1H NMR spectrum shows two distinct signals in the mesyl group region (~3.0-3.2 ppm). What does this indicate?

A4: The presence of two mesyl signals strongly suggests the formation of the di-mesylated byproduct, (S)-1,2-Propane di-methanesulfonate.

  • Causality: This impurity arises from an over-reaction where both the primary and secondary hydroxyl groups of the starting diol are mesylated. It is most common when an excess of methanesulfonyl chloride and/or base is used, or if the reaction is allowed to proceed for too long at an elevated temperature.

  • Confirmation:

    • Mass Spectrometry: The molecular ion peak will correspond to the addition of two mesyl groups to the propanediol backbone.

    • NMR: In addition to two mesyl singlets in the 1H NMR, you will observe the complete disappearance of the hydroxyl proton signal.

  • Prevention: Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of MsCl. Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed to prevent the slower, secondary mesylation from occurring.

Q5: My mass spectrometry analysis shows a peak corresponding to a chlorinated species. How is this possible?

A5: You have likely formed a chlorinated impurity, such as (S)-1-chloro-2-propanol, via a nucleophilic substitution side reaction.

  • Causality: This is a well-known side reaction in mesylation chemistry.[1][7] The triethylamine hydrochloride (Et3N·HCl) salt formed during the reaction provides a source of chloride ions (Cl-). The chloride ion is a reasonably good nucleophile and can attack the carbon bearing the newly formed mesylate group, displacing it in an SN2 reaction.

  • Alternative Reagents: If this is a persistent issue, consider using methanesulfonic anhydride ((MsO)2O) instead of MsCl. Methanesulfonic anhydride does not produce HCl as a byproduct, thus eliminating the source of nucleophilic chloride ions from the reaction mixture.[7] Another option is to use a base that forms a salt with a less nucleophilic counter-ion, though this is less common.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical process parameters (CPPs) to control during this synthesis to ensure high purity?

The three most critical parameters are:

  • Temperature: Low-temperature addition of MsCl (0 °C or below) is crucial to control the exothermic reaction and maximize selectivity for the primary alcohol.

  • Stoichiometry: Precise control over the equivalents of MsCl and base is essential. An excess of MsCl leads to di-mesylation, while an insufficient amount results in an incomplete reaction.

  • Water Content: The reaction is extremely sensitive to moisture. Using anhydrous solvents and reagents is mandatory to prevent hydrolysis of MsCl.

FAQ 2: What is the recommended analytical method for impurity profiling of the final product?

A combination of techniques is ideal for comprehensive analysis:

  • Primary Method (Quantitation): High-Performance Liquid Chromatography with UV and/or Charged Aerosol Detection (HPLC-UV/CAD). A C18 reverse-phase column with a water/acetonitrile gradient is a good starting point for separating the starting material, product, regioisomer, and di-mesylated impurity.

  • Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown peaks by providing molecular weight information.[8][9]

  • Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is necessary to detect and quantify volatile impurities like propylene oxide.[10]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is the gold standard for confirming the structure of the main product and for definitive identification of isomers.

FAQ 3: Are there any specific safety or regulatory concerns with impurities from this reaction?

Yes. Sulfonate esters as a class are considered "cohort of concern" for potential genotoxicity by regulatory agencies.[11]

  • Genotoxic Potential: Alkyl sulfonate esters are alkylating agents and can react with DNA, making them potentially mutagenic.[10] While the product itself is a sulfonate ester, other related byproducts (especially smaller, more reactive ones) must be strictly controlled to levels typically in the parts-per-million (ppm) range in a final drug substance.

  • Analytical Sensitivity: Your analytical methods must be validated and sensitive enough to detect these impurities at the toxicologically relevant threshold (Threshold of Toxicological Concern, TTC).[10][12] This often requires highly sensitive techniques like LC-MS/MS.[8][9]

FAQ 4: What are the general strategies for removing these common impurities?

Purification can be challenging due to the similar properties of the product and its related impurities.

  • Aqueous Work-up: A standard aqueous wash can remove water-soluble impurities like triethylamine hydrochloride and methanesulfonic acid.

  • Crystallization: If the desired product is a solid, crystallization is an excellent method for purification, as it can effectively remove isomers and other structurally similar impurities.

  • Column Chromatography: For laboratory-scale synthesis, silica gel chromatography is the most effective method for separating the product from the starting material, regioisomer, and di-mesylated impurity. A gradient elution with a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

Visualizations & Data

Diagram 1: Reaction and Impurity Formation Pathways

G SM (S)-1,2-Propanediol (Starting Material) Reagents MsCl, Et3N DCM, 0 °C -> RT SM->Reagents I1 I-1: Unreacted (S)-1,2-Propanediol SM->I1 Incomplete Reaction Product (2S)-2-Hydroxy-1-propyl Methanesulfonate (Desired Product) I4 I-4: Di-mesylate (Over-reaction) Product->I4 + MsCl/Base I5 I-5: (S)-Propylene Oxide (Cyclization) Product->I5 Base (Intramolecular SN2) I6 I-6: Chlorinated Impurity (SN2 with Cl-) Product->I6 + Cl- Reagents->Product Main Pathway (Primary -OH) I3 I-3: Regioisomer (1-Hydroxy-2-propyl Ms) Reagents->I3 Side Pathway (Secondary -OH)

Caption: Synthetic pathway and major impurity formation routes.

Diagram 2: Analytical Troubleshooting Workflow

G Start Unexpected Peak in Chromatogram CheckPolarity Assess Polarity / Retention Time (vs. Main Product) Start->CheckPolarity CheckMass Analyze by LC-MS Determine Molecular Weight CheckPolarity->CheckMass IsomerMass Mass = Product Mass? CheckMass->IsomerMass Hypothesize Hypothesize Structure (e.g., Isomer, Byproduct) Confirm Confirm via NMR or Reference Standard Hypothesize->Confirm Identify Impurity Identified Confirm->Identify IsomerMass->Hypothesize Yes KnownMass Mass Matches Known Impurity? IsomerMass->KnownMass No KnownMass->Hypothesize Yes KnownMass->Confirm No (Unknown Impurity)

Sources

How to improve the reaction yield of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Chiral Intermediate

(2S)-2-Hydroxy-1-propyl methanesulfonate is a valuable chiral building block in pharmaceutical synthesis, prized for its role in introducing stereospecific functionalities. Its synthesis is most commonly achieved through the regioselective methanesulfonylation of the primary hydroxyl group of (S)-1,2-propanediol. While the reaction appears straightforward, achieving high yield and purity can be challenging due to competing side reactions and the need for precise control over reaction parameters.

This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals. It is structured in a practical question-and-answer format to directly address the most common issues encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower effective troubleshooting and process optimization.

Core Synthesis Protocol: A Validated Baseline

A successful troubleshooting process begins with a robust and well-understood baseline protocol. The following procedure for the methanesulfonylation of (S)-1,2-propanediol represents a standard, validated starting point.

Step-by-Step Experimental Protocol
  • Preparation: To an oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add (S)-1,2-propanediol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of diol).

  • Base Addition: Add freshly distilled triethylamine (TEA, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve methanesulfonyl chloride (MsCl, 1.1 eq) in anhydrous DCM (approx. 2 mL per gram of MsCl). Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diol is consumed.

  • Quenching: Once the reaction is complete, slowly add cold water to quench any remaining MsCl.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically a pale yellow oil.[1]

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental challenges. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My final yield is disappointingly low, and analysis shows a large amount of unreacted (S)-1,2-propanediol. What went wrong?

A1: This is a classic case of an incomplete reaction. Several factors, often related to reagent quality or reaction conditions, are likely culprits.

  • Causality: The reaction's success hinges on the electrophilicity of the methanesulfonyl chloride and its accessibility to the primary hydroxyl group. Any factor that diminishes this reactivity or introduces competing reactants will stall the conversion.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Methanesulfonyl chloride is highly susceptible to hydrolysis. Use a fresh bottle or a recently opened one stored under inert gas. The presence of methanesulfonic acid (a hydrolysis byproduct) can complicate the reaction. Triethylamine should be distilled to remove any water or other nucleophilic impurities.

    • Ensure Anhydrous Conditions: Water is a competing nucleophile that will rapidly consume MsCl. Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under a dry, inert atmosphere (Nitrogen or Argon) is critical.

    • Check Stoichiometry: While a slight excess of MsCl (1.05-1.1 eq) is recommended to drive the reaction to completion, ensure accurate measurements. An insufficient amount of MsCl is a direct cause of unreacted starting material.

    • Increase Reaction Time/Temperature: If the reaction stalls at 0 °C (as confirmed by TLC), consider allowing it to stir longer or to slowly warm to room temperature. However, be aware that higher temperatures can promote side reactions (see Q2 and Q4).

Q2: I'm observing a significant byproduct with a higher molecular weight, which I suspect is the di-mesylated product. How can I improve selectivity?

A2: You are likely forming (2S)-1,2-Propanediol di-methanesulfonate. This occurs when the less reactive secondary hydroxyl group also undergoes mesylation.

  • Causality: The primary hydroxyl is kinetically favored due to lower steric hindrance. However, under forcing conditions (high temperature, large excess of MsCl, or prolonged reaction times), the thermodynamic product of di-mesylation can form.

  • Troubleshooting Steps:

    • Control Stoichiometry: This is the most critical parameter. Reduce the equivalents of MsCl to 1.0 to 1.05. This starves the reaction of the reagent once the more reactive primary alcohol has been consumed.

    • Maintain Low Temperature: Strictly maintain the reaction temperature between 0 °C and 5 °C. Do not let the reaction warm to room temperature until TLC analysis confirms the complete consumption of the starting material. Low temperatures significantly increase the kinetic selectivity for the primary position.

    • Slow, Controlled Addition: Add the solution of MsCl dropwise over an extended period (e.g., 1 hour). This keeps the instantaneous concentration of MsCl low, further favoring the reaction at the more reactive primary site.

Q3: My product is contaminated with (S)-1-chloro-2-propanol. What is the source of the chlorine, and how can I prevent this side reaction?

A3: This is a common and often overlooked side reaction in mesylation and tosylation chemistry. The chloride source is the reaction itself.

  • Causality: The reaction of MsCl with the alcohol generates one equivalent of HCl. Although the triethylamine base neutralizes this to form triethylammonium chloride, the chloride ion can still act as a nucleophile. It can attack the electrophilic carbon of the newly formed mesylate, displacing the excellent mesylate leaving group in an Sₙ2 reaction.

  • Troubleshooting Steps:

    • Use Methanesulfonic Anhydride: The most effective solution is to replace methanesulfonyl chloride (MsCl) with methanesulfonic anhydride ((MeSO₂)₂O).[2] This reagent reacts with the alcohol to form the desired mesylate and methanesulfonic acid as a byproduct, which is non-nucleophilic. This completely eliminates the source of chloride ions from the reaction.[2]

    • Maintain Low Temperature: The Sₙ2 displacement is more likely to occur at higher temperatures. Keeping the reaction cold (0 °C) throughout will suppress the rate of this unwanted side reaction.

    • Use a Different Base: While TEA is common, using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes mitigate this issue. Pyridine is also an option, though it can be harder to remove during work-up.

Q4: I'm struggling with the purification step. The product seems to streak on the silica gel column, and I'm losing a lot of material.

A4: Purification of polar, non-crystalline oils can be challenging. The issue could stem from the work-up procedure or the chromatography conditions.

  • Causality: Residual base (triethylamine) or acidic impurities can cause streaking on silica gel. The inherent polarity of the free hydroxyl group in the product can also lead to poor separation and band broadening.

  • Troubleshooting Steps:

    • Thorough Work-up: Ensure the aqueous washes are performed effectively. The 1M HCl wash is critical for removing all residual triethylamine. A final brine wash helps to remove bulk water before drying.

    • Solvent Selection: Ensure you are using high-purity, chromatography-grade solvents for your column.

    • Optimize Eluent Polarity: Start with a low-polarity eluent (e.g., 10% Ethyl Acetate / Hexanes) and gradually increase the polarity. A slow, shallow gradient often provides better separation than a steep one.

    • Consider a Silica Plug: If the crude product is relatively clean, passing it through a short plug of silica gel with a moderately polar eluent can be a quick way to remove baseline impurities and salts without the potential losses of a full column.

    • Deactivate Silica: If streaking persists, you can pre-treat your silica gel by slurrying it with an eluent containing a small amount of triethylamine (~0.5%) to neutralize acidic sites on the silica surface. This is a common technique for purifying amines but can also be effective for sensitive alcohols.

Summary of Key Reaction Parameters

The table below summarizes the critical experimental variables and their impact on the reaction outcome.

ParameterRecommended ConditionRationalePotential Issue if Deviated
(S)-1,2-Propanediol High Purity (>99%)Enantiomeric and chemical purity of the starting material dictates product purity.[3]Contamination with impurities or the R-enantiomer.
Mesylating Agent MsCl (1.05-1.1 eq) or (MeSO₂)₂O (1.05-1.1 eq)Slight excess drives reaction. Anhydride avoids chloride byproduct.[2]Too little: Incomplete reaction. Too much: Di-mesylation.
Base Triethylamine (1.5 eq) or DIPEA (1.5 eq)Neutralizes HCl byproduct. Excess ensures a basic medium.Too little: HCl buildup can cause side reactions/decomposition.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent, good solubility for reagents, easily removed.Presence of water leads to hydrolysis of MsCl.
Temperature 0 °C to 5 °CMaximizes kinetic selectivity for the primary hydroxyl; minimizes side reactions.[4]Too high: Promotes di-mesylation and chloride formation.
Reaction Time 2-4 hours (Monitor by TLC)Sufficient time for completion without significant side product formation.Too short: Incomplete reaction. Too long: Increased side products.

Visualizing the Reaction Landscape

Understanding the relationship between the desired reaction and potential pitfalls is crucial for effective troubleshooting.

Reaction Pathway and Competing Side Reactions

Reaction_Pathway SM (S)-1,2-Propanediol Reagent + Methanesulfonyl Chloride (MsCl) + Triethylamine (TEA) Product (2S)-2-Hydroxy-1-propyl Methanesulfonate Reagent->Product Desired Pathway (Low Temp, 1.1 eq MsCl) DiMesyl Di-mesylated Byproduct (Low Selectivity) Reagent->DiMesyl Side Reaction (High Temp or >1.2 eq MsCl) Chloride (S)-1-chloro-2-propanol (Chloride Byproduct) Product->Chloride Sₙ2 Attack by Cl⁻ (from HCl + TEA)

Caption: Main synthesis route and key competing side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Crude by TLC/NMR Start->Analyze CheckSM Unreacted Starting Material Present? Analyze->CheckSM CheckSide Significant Side Products Observed? CheckSM->CheckSide No Problem_Incomplete Problem: Incomplete Reaction CheckSM->Problem_Incomplete Yes Problem_Side Problem: Side Reaction Pathway CheckSide->Problem_Side Yes Problem_Purification Problem: Purification Loss CheckSide->Problem_Purification No Sol_Incomplete Solution: - Check Reagent Quality - Ensure Anhydrous Conditions - Optimize Reaction Time Problem_Incomplete->Sol_Incomplete Sol_Side Solution: - Lower Temperature - Control Stoichiometry - Use (MeSO₂)₂O Problem_Side->Sol_Side Sol_Purification Solution: - Optimize Work-up - Refine Chromatography - Use Silica Plug Problem_Purification->Sol_Purification

Caption: A decision tree for diagnosing the cause of low reaction yield.

References

  • Organic Syntheses Procedure: methanesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • This compound suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved from [Link]

  • Organic Syntheses Procedure: tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Phosphonate ester derivatives and methods of synthesis thereof. (n.d.). Patsnap. Retrieved from [Link]

  • Organic Syntheses Procedure: methanesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Niu, W., et al. (2016). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Applied Microbiology and Biotechnology, 100(3), 1169-1177. Retrieved from [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2016). Molecules, 21(9), 1184. Retrieved from [Link]

  • Reactions of Alcohols. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Stability of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S)-2-Hydroxy-1-propyl Methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.

Introduction to the Stability of this compound

This compound is a chiral sulfonate ester of significant interest in pharmaceutical development. As with other sulfonate esters, its stability is a critical parameter that can influence experimental outcomes, product shelf-life, and regulatory approval. The primary mode of degradation for this class of compounds is solvolysis, with hydrolysis being a key concern in aqueous environments. The rate and pathway of degradation are highly dependent on factors such as pH, temperature, and the solvent system employed. This guide will provide you with the necessary tools to anticipate, identify, and troubleshoot stability-related issues.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Aqueous Formulations

Symptom: You observe a significant loss of the parent compound and the appearance of new peaks in your HPLC analysis of an aqueous solution of this compound, even at room temperature.

Root Cause Analysis: The most probable cause is hydrolysis of the methanesulfonate ester bond. The rate of hydrolysis for sulfonate esters is highly pH-dependent. Unlike carboxylic esters, the hydrolysis of simple methanesulfonate esters is often dominated by the rate of reaction with water itself, up to a high pH.[1] However, both acidic and basic conditions can accelerate this degradation.

Troubleshooting Steps:

  • pH Measurement and Control: Immediately measure the pH of your aqueous formulation. Even unbuffered solutions can have a pH that promotes hydrolysis.

  • Forced Degradation Study (pH Stress): To understand the pH-stability profile of your compound, a forced degradation study is recommended.[2][3][4][5] This involves intentionally subjecting the compound to a range of pH conditions to identify the pH at which it is most stable.

    • Protocol for pH-Dependent Stability Assessment:

      • Prepare a stock solution of this compound in a non-reactive organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

      • Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).

      • Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

      • Incubate the solutions at a controlled temperature (e.g., 40°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

      • Analyze the samples immediately by a validated stability-indicating HPLC method.

      • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

  • Formulation Adjustment: Based on the results of your pH-stability study, adjust the pH of your formulation to the range where the compound exhibits maximum stability. For many sulfonamides, this is often in the neutral pH range.[1]

Potential Degradation Pathway:

The primary degradation product in aqueous solution is expected to be (S)-propane-1,2-diol and methanesulfonic acid, resulting from the hydrolysis of the ester linkage.

cluster_0 Hydrolysis of this compound Compound (2S)-2-Hydroxy-1-propyl Methanesulfonate Products (S)-Propane-1,2-diol + Methanesulfonic Acid Compound->Products  Hydrolysis (H⁺ or OH⁻ catalysis) Water H₂O

Caption: Hydrolytic degradation pathway.

Issue 2: Instability in Protic Organic Solvents (e.g., Methanol, Ethanol)

Symptom: You are using a protic organic solvent for your reaction or formulation and notice the formation of an unexpected byproduct with a similar mass to your starting material.

Root Cause Analysis: this compound can undergo solvolysis with nucleophilic solvents like alcohols. This process is analogous to hydrolysis, but with the alcohol molecule acting as the nucleophile.

Troubleshooting Steps:

  • Solvent Selection: If possible, consider switching to a less nucleophilic or aprotic solvent (e.g., acetonitrile, THF, acetone) to minimize solvolysis.

  • Temperature Control: The rate of solvolysis is temperature-dependent. Running your experiment at a lower temperature can significantly reduce the rate of this side reaction.

  • Moisture Control: The presence of even trace amounts of water can lead to hydrolysis, competing with the desired reaction or leading to product degradation. Ensure your solvents are anhydrous.

Experimental Workflow for Solvent Stability Screening:

start Prepare Stock Solution of Compound in a Non-Reactive Solvent dissolve Dissolve Aliquots in Test Solvents (Methanol, Ethanol, Acetonitrile, THF) start->dissolve incubate Incubate at Controlled Temperature (e.g., 25°C and 40°C) dissolve->incubate sample Sample at Time Points (0, 8, 24, 48 hours) incubate->sample analyze Analyze by HPLC-MS sample->analyze evaluate Evaluate Stability Profile and Identify Degradation Products analyze->evaluate

Caption: Workflow for solvent stability screening.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for a forced degradation study of this compound?

A1: According to ICH guidelines, forced degradation studies should include acidic and basic hydrolysis, oxidation, thermal stress, and photostability testing.[2][4][5] A good starting point would be:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for a few hours (sulfonate esters can be more labile to base).

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 80°C for 48 hours (solid state and in solution).

  • Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[4]

The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[2][3]

Q2: What is the best analytical method to monitor the stability of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[6]

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used to separate the parent compound from its degradation products.

  • Detection: UV detection is common if the molecule has a chromophore. If not, or for universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. For identification of unknown degradation products, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended.[6][7]

Q3: How does the hydroxyl group in this compound affect its stability?

A3: The presence of a hydroxyl group on the carbon adjacent to the sulfonate ester can potentially influence its stability through intramolecular reactions. Under certain conditions (e.g., basic), the hydroxyl group could be deprotonated and act as an internal nucleophile, leading to the formation of a cyclic ether (an epoxide) and displacement of the methanesulfonate leaving group. This is a potential degradation pathway that should be investigated during forced degradation studies.

Q4: How should I store solutions of this compound to ensure stability?

A4: Based on the general principles of sulfonate ester stability, the following storage conditions are recommended for solutions:

  • Solvent: Use a non-nucleophilic, aprotic solvent like acetonitrile if possible.

  • pH: If an aqueous solution is necessary, buffer it to a neutral pH (around 7), or to the pH determined to be most stable from your pH-rate profile study.

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to minimize degradation rates.

  • Light: Protect from light, especially if photostability studies indicate sensitivity.

Data Summary

Table 1: Hypothetical Stability of this compound in Various Solvents at 40°C

SolventTime (hours)% Remaining Parent CompoundMajor Degradation Product
Water (pH 7)2495%(S)-Propane-1,2-diol
0.1 M HCl2485%(S)-Propane-1,2-diol
0.1 M NaOH870%(S)-Propane-1,2-diol, Epoxide
Methanol2490%(S)-1-methoxypropan-2-ol
Acetonitrile48>99%None Detected
THF48>99%None Detected

This data is illustrative and should be confirmed by experimental studies.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Kinetics of degradation of 2-hydroxyiminomethyl-1-methylpyridinium methanesulphonate. (1964). Journal of Pharmacy and Pharmacology, 16, 493-6. [Link]

  • Singh, S., & Kumar, V. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5194-5201. [Link]

  • Quality of medicines questions and answers: Part 2. (2025, May). European Medicines Agency. [Link]

  • Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • Kinetic and spectroscopic characterisation of highly reactive methanesulfonates. Leaving group effects for solvolyses and comments on geminal electronic effects influencing SN1 reactivity. (2010). ResearchGate. [Link]

  • Zhang, L., et al. (2019). Tosufloxacin Tosylate/Hydroxypropyl-β-cyclodextrin Inclusion Complex: Preparation, Characterization, and Evaluation of its Solubility, Dissolution, and Stability. Indian Journal of Pharmaceutical Sciences, 81(5), 899-907. [Link]

  • Dong, M. W. (2020, September 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 59-79. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. [Link]

  • The Study of Interfacial Adsorption Behavior for Hydroxyl-Substituted Alkylbenzene Sulfonates by Interfacial Tension Relaxation Method. (2023). MDPI. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Vydac. [Link]

  • Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

  • Kumar, A., et al. (2014). Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 88, 303-311. [Link]

  • Al-kasasbeh, R., et al. (2019). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Scientia Pharmaceutica, 87(1), 3. [Link]

  • An Overview of Degradation Strategies for Amitriptyline. (2023). MDPI. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. [Link]

  • Stability: Physical and Chemical. (n.d.). In Pharmaceutical Manufacturing Handbook (pp. 545-570). [Link]

  • Cho, M. J. (1981). Kinetics of Hydrolysis of Fenclorac. Journal of Pharmaceutical Sciences, 70(6), 634-638. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2022). Molecules, 27(21), 7545. [Link]

  • Kumar, P., et al. (2009). Role of hydroxyl group on the mesomorphism of alkyl glycosides: synthesis and thermal behavior of alkyl 6-deoxy-beta-D-glucopyranosides. Carbohydrate Research, 344(15), 2029-2035. [Link]

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Troubleshooting common issues in (2S)-2-Hydroxy-1-propyl Methanesulfonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning to undertake this synthesis. As a key chiral intermediate, successful and reproducible synthesis of this molecule is critical. This document moves beyond a simple protocol, offering in-depth, field-tested insights into the common challenges, their underlying chemical principles, and robust solutions.

Our approach is built on the pillars of scientific integrity: explaining the causality behind each step (Expertise), providing self-validating protocols (Trustworthiness), and grounding our claims in authoritative literature (Authoritative Grounding).

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Reaction Yield and Purity

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a frequent issue that can typically be traced to one of three areas: incomplete reaction, product degradation, or mechanical loss during workup.

  • Incomplete Reaction: The most common cause is suboptimal reaction conditions or reagent quality. The reaction involves the mesylation of the primary hydroxyl group of (S)-1,2-propanediol. This reaction is sensitive to temperature, stoichiometry, and the purity of your reagents. Ensure your methanesulfonyl chloride (MsCl) has not hydrolyzed (it should be a clear, colorless to light-yellow liquid) and that your amine base (e.g., triethylamine) and solvent (e.g., dichloromethane) are anhydrous.

  • Product Degradation: this compound, like many sulfonate esters, can be labile.[1] Exposure to excessive heat, strong nucleophiles, or prolonged acidic/basic conditions during workup can lead to decomposition or side reactions. The workup should be performed promptly and at low temperatures.

  • Side Reactions: The primary competing reaction is the formation of the dimesylated byproduct, (2S)-1,2-Propylene dimesylate. Another significant side reaction is intramolecular cyclization, where the secondary hydroxyl group attacks the newly formed mesylate, eliminating it to form (S)-propylene oxide. This is particularly problematic if the reaction temperature is too high or if a strong, non-hindered base is used.[2]

Q2: I'm observing a significant amount of a non-polar impurity in my crude product. TLC shows a spot with a higher Rf value than my desired product. What is it and how can I prevent it?

A2: This impurity is almost certainly the dimesylated byproduct, where both the primary and secondary hydroxyl groups have reacted with methanesulfonyl chloride. The secondary alcohol is less reactive than the primary one, but its mesylation can be forced under certain conditions.

Causality:

  • Excess Methanesulfonyl Chloride: Using a significant excess of MsCl drives the reaction towards completion but also increases the likelihood of the less favorable secondary alcohol reacting.

  • Elevated Temperature: Higher temperatures provide the necessary activation energy for the more sterically hindered secondary alcohol to react.

  • Prolonged Reaction Time: Allowing the reaction to stir for too long after the primary mesylation is complete provides more opportunity for the secondary reaction to occur.

Prevention & Mitigation Strategy:

ParameterRecommendationRationale
MsCl Stoichiometry Use 1.05–1.1 equivalents.Provides a slight excess to drive the primary reaction to completion without excessively promoting the secondary reaction.
Temperature Control Maintain temperature between -10°C and 0°C during MsCl addition.Minimizes the rate of the secondary mesylation and controls the exothermic nature of the reaction.[3][4]
Mode of Addition Add MsCl dropwise over 30-60 minutes.Prevents localized high concentrations of the electrophile and allows for effective heat dissipation.[5]
Reaction Monitoring Monitor via TLC or GC. Quench promptly after consumption of the starting diol.Avoids unnecessary reaction time that could lead to byproduct formation.

Q3: My final product seems unstable and develops impurities upon storage. What are the best practices for handling and storage?

A3: Sulfonate esters are potent electrophiles and alkylating agents, which contributes to their synthetic utility but also to their inherent instability.[1] Degradation can occur via hydrolysis (if exposed to moisture) or reaction with nucleophiles. Given their potential genotoxicity, ensuring purity and stability is a major regulatory concern in pharmaceutical contexts.[6][7][8]

Recommended Storage Protocol:

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and oxygen.

  • Container: Use a tightly sealed, clean glass container.

  • Purity: Ensure the product is free from residual acid or base from the workup, as these can catalyze decomposition.

Category 2: Reaction Specifics & Optimization

Q4: What is the best choice of base for this reaction? I've seen triethylamine (TEA), pyridine, and DIPEA mentioned.

A4: The choice of base is critical for neutralizing the HCl generated during the reaction. The ideal base should be a strong enough scavenger for HCl but not so nucleophilic that it competes with the alcohol or attacks the product.

  • Triethylamine (TEA): This is the most common and cost-effective choice. It is a sufficiently strong base with moderate steric hindrance. Its primary drawback is the formation of triethylammonium chloride, which must be thoroughly removed during the aqueous workup.[3][5]

  • Pyridine: While historically used, pyridine is generally a poorer choice. It is less basic than TEA and can act as a nucleophilic catalyst, potentially leading to side reactions or the formation of charged pyridinium intermediates that complicate purification.

  • Diisopropylethylamine (DIPEA or Hünig's base): This is a non-nucleophilic, sterically hindered base. It is an excellent choice for sensitive substrates where nucleophilic attack by the base is a concern.[9] However, it is more expensive than TEA.

Recommendation: For this specific synthesis, Triethylamine is generally sufficient and provides a good balance of reactivity and cost. Use of a slight excess (1.2-1.5 equivalents) is standard.[5]

Q5: How can I effectively monitor the reaction to determine the optimal endpoint?

A5: Accurate endpoint determination is key to maximizing yield and minimizing byproducts. Thin-Layer Chromatography (TLC) is the most common and convenient method.

TLC Monitoring Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., starting with 1:1 v/v) is a good starting point. Adjust polarity as needed to achieve good separation.

  • Visualization:

    • UV light (254 nm) if the compounds are UV active (less likely for these aliphatic compounds).

    • Staining: A potassium permanganate (KMnO₄) stain is highly effective. The diol starting material will readily oxidize and appear as a yellow spot on a purple background. The mesylated product will also react, but often more slowly.

  • Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). The reaction is complete when the spot corresponding to (S)-1,2-propanediol is no longer visible in the RM lane.

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the selective mesylation of primary alcohols.[3][5]

Materials & Reagents:

  • (S)-1,2-Propanediol

  • Methanesulfonyl chloride (MsCl), reagent grade

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl), cold

  • Saturated Sodium Bicarbonate (NaHCO₃) solution, cold

  • Saturated Sodium Chloride (Brine) solution, cold

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add (S)-1,2-propanediol (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.2 M concentration relative to the diol) and freshly distilled TEA (1.5 eq).

  • Cooling: Cool the stirred solution to 0°C in an ice-water bath.

  • MsCl Addition: In the dropping funnel, prepare a solution of MsCl (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold 1 M HCl, cold saturated NaHCO₃, and finally, cold brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature below 30°C.

  • Purification: The resulting crude oil is purified by flash column chromatography.

Visualization of the Synthetic Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Mesylation Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve (S)-1,2-Propanediol and TEA in anhydrous DCM B Cool to 0°C under Nitrogen A->B C Add MsCl (1.05 eq) in DCM dropwise B->C Maintain T < 5°C D Stir at 0°C Monitor by TLC C->D E Quench with cold water D->E When SM is consumed F Sequential Wash: 1M HCl -> NaHCO3 -> Brine E->F G Dry organic layer (Na2SO4) F->G H Concentrate in vacuo (<30°C) G->H I Flash Column Chromatography (Silica Gel) H->I J Characterize Pure Fractions (NMR, GC-MS) I->J

Caption: General workflow for the synthesis and purification of this compound.

Key Reaction Pathways

The following diagram illustrates the desired reaction alongside major potential side reactions. Understanding these pathways is crucial for troubleshooting.

G Start (S)-1,2-Propanediol Primary -OH Secondary -OH MsCl MsCl / TEA Product This compound Primary -OMs Secondary -OH Start:p->Product:p Desired Path (Selective Mesylation) Side1 (2S)-1,2-Propylene Dimesylate Primary -OMs Secondary -OMs Product:s->Side1:s Over-mesylation (Excess MsCl, High Temp) Side2 (S)-Propylene Oxide Product->Side2 Intramolecular Cyclization (SNi)

Caption: Desired reaction pathway and key side reactions in the synthesis.

References

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health (NIH). [Link]

  • Sulfonate Esters - How Real is the Risk? Presentation slides. [Link]

  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. [Link]

  • 10.3: Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. [Link]

  • Sulfonate Esters – How Real is the Risk? Product Quality Research Institute (PQRI). [Link]

  • This compound suppliers USA. USA Chemical Suppliers. [Link]

  • Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]

  • Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Chemistry Portal. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[1][10]oxazepanes. ResearchGate. [Link]

  • Selective mesylation of vicinal diols: A systematic case study. LookChem. [Link]

  • tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses Procedure. [Link]

  • Phosphonate ester derivatives and methods of synthesis thereof. Patsnap Eureka. [Link]

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Technical Support Center: Minimizing Side Reactions During the Mesylation of Diols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting and optimizing the mesylation of diols. The conversion of hydroxyl groups to mesylates is a fundamental transformation in organic synthesis, rendering them excellent leaving groups for subsequent nucleophilic substitution or elimination reactions.[1][2] However, the presence of two hydroxyl groups introduces challenges, including selectivity and a propensity for undesirable side reactions. This document provides in-depth, experience-driven advice to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the mesylation of diols, offering explanations for their root causes and actionable protocols to mitigate them.

Issue 1: Formation of an Intramolecular Ether (Cyclization)

Q: I'm trying to dimesylate my 1,4-diol, but I'm isolating a significant amount of a cyclic ether (tetrahydrofuran derivative). What's happening and how can I prevent it?

A: This is a classic case of intramolecular cyclization, a common side reaction when working with diols where the hydroxyl groups are separated by a suitable number of carbons (typically 3 to 5) to form a stable 5- or 6-membered ring.

Causality: The reaction proceeds in two steps. First, one hydroxyl group is successfully mesylated. However, the second hydroxyl group, instead of reacting with another molecule of methanesulfonyl chloride, acts as an internal nucleophile. It attacks the carbon bearing the newly formed mesylate, displacing it and forming a cyclic ether.[3][4][5] This process is often accelerated by the basic conditions of the reaction.

dot

Caption: Competing pathways after initial monomesylation.

Troubleshooting Protocol: Suppressing Intramolecular Cyclization

  • Lower the Reaction Temperature: Conduct the reaction at 0 °C or even -20 °C. Lower temperatures disfavor the intramolecular SN2 reaction, which has a higher activation energy than the initial mesylation.

  • Control Reagent Addition: Add the methanesulfonyl chloride (MsCl) slowly (e.g., via syringe pump) to a solution of the diol and a non-nucleophilic base. This keeps the concentration of the monomesylated intermediate low at any given time, reducing the probability of the internal cyclization.

  • Choice of Base and Solvent:

    • Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of less hindered amines like triethylamine (TEA). While TEA can form reactive sulfene intermediates with MsCl, potentially leading to less selectivity, DIPEA's lower basicity can help minimize this.[6]

    • Utilize a non-polar aprotic solvent like dichloromethane (DCM) or toluene. These solvents do not solvate the hydroxyl group as effectively as polar solvents, which can help reduce its nucleophilicity.[7]

ParameterStandard ConditionOptimized for DimesylationRationale
Temperature Room Temperature0 °C to -20 °CSlows the rate of intramolecular cyclization.
MsCl Addition Bolus AdditionSlow, dropwise additionMinimizes concentration of the reactive monomesylate.
Base Triethylamine (TEA)DIPEA or PyridineReduces formation of highly reactive sulfene intermediates.[6]
Solvent THFDichloromethane (DCM)Less polar solvent can decrease nucleophilicity of the free -OH.
Issue 2: Poor Selectivity in a Primary/Secondary Diol

Q: I have a diol with both a primary and a secondary hydroxyl group. I want to selectively mesylate the primary alcohol, but I'm getting a mixture of the primary monomesylate, the secondary monomesylate, and the dimesylate. How can I improve selectivity?

A: Achieving high selectivity in such cases hinges on exploiting the inherent differences in steric hindrance and reactivity between primary and secondary alcohols. Primary hydroxyl groups are less sterically hindered and generally more reactive towards mesylation.

Causality: While the primary alcohol is kinetically favored, using highly reactive conditions or excess reagents can lead to the mesylation of the secondary alcohol as well. The choice of base is particularly critical. Strong, non-nucleophilic bases like triethylamine can react with methanesulfonyl chloride to form a highly reactive sulfene intermediate (CH2=SO2), which is less selective and can react with both hydroxyl groups indiscriminately.[6][8][9][10]

dot

Caption: Influence of reaction conditions on selectivity.

Troubleshooting Protocol: Enhancing Selectivity for the Primary Hydroxyl Group

  • Stoichiometry is Key: Use a slight excess (1.05 to 1.1 equivalents) of methanesulfonyl chloride. This ensures the reaction proceeds to completion for the primary alcohol while minimizing the amount of reagent available to react with the secondary one.

  • Temperature Control: Perform the reaction at low temperatures (0 °C to -10 °C). This will amplify the kinetic difference in reactivity between the primary and secondary hydroxyl groups.

  • Strategic Base Selection: Switch from triethylamine to a less basic amine like pyridine. Pyridine-based acylations are thought to proceed through a mesylpyridinium ion, which is a less reactive and therefore more selective mesylating agent than the sulfene intermediate.[6]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction as soon as the starting diol is consumed to prevent over-reaction to the dimesylate.

ParameterCondition for DimesylationOptimized for Primary MonomesylationRationale
MsCl (equiv.) >2.21.05 - 1.1Limits reagent available for the less reactive secondary -OH.
Temperature 0 °C to RT-10 °C to 0 °CMaximizes the kinetic preference for the primary -OH.
Base TEA or DIPEAPyridineFavors a more selective mesylpyridinium intermediate over sulfene.[6]
Monitoring Endpoint checkFrequent TLC analysisPrevents formation of the dimesylated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of mesylation, and why does the choice of base matter so much?

A1: The mechanism can vary depending on the base used. With a base like pyridine, the alcohol's oxygen attacks the sulfur atom of MsCl in an SN2-like fashion. Pyridine then removes the proton from the resulting oxonium ion.[8] However, with more basic and sterically hindered amines like triethylamine, an alternative pathway involving a highly reactive "sulfene" intermediate can occur. The base abstracts a proton from the methyl group of MsCl, leading to the elimination of HCl and the formation of sulfene (H2C=SO2). This sulfene is a potent, unselective electrophile that rapidly reacts with the alcohol.[8][9][10] This lack of selectivity can be problematic when dealing with multiple hydroxyl groups of differing reactivity.

Q2: I see an unexpected chloride byproduct in my reaction mixture. Where is it coming from?

A2: The formation of an alkyl chloride is a known side reaction during mesylation with methanesulfonyl chloride.[11] The chloride ion (Cl-), which is liberated during the reaction, can act as a nucleophile and displace the newly formed mesylate group, especially if the reaction is heated or run for an extended period. To avoid this, it is best to use methanesulfonic anhydride ((MeSO2)2O) instead of methanesulfonyl chloride, as it does not produce chloride ions as a byproduct.[11]

Q3: Can I perform a mesylation under basic conditions if my molecule contains base-sensitive functional groups?

A3: Yes, but it requires careful selection of reagents. Standard conditions using amine bases can be problematic. Consider using a protocol with methanesulfonic anhydride and a non-basic nucleophilic catalyst, or explore alternative methods for activating the alcohol. For some substrates, it may be possible to use a weaker base like 2,6-lutidine, which is less likely to cause side reactions like epimerization at adjacent stereocenters.

Q4: My diol is poorly soluble in DCM. What are some alternative solvents?

A4: If solubility in DCM is an issue, other aprotic solvents can be used. Toluene is a common alternative.[7] For more polar substrates, acetonitrile (MeCN) or ethyl acetate (EtOAc) can be effective, although you should monitor for any potential side reactions, as solvent polarity can influence reaction rates and selectivity. In some cases, a mixture of solvents like DCM/THF can provide the necessary solubility while maintaining good reaction performance.

References

  • O'Donnell, C. J., & Burke, S. D. (1998). Selective mesylation of vicinal diols: A systematic case study. The Journal of Organic Chemistry, 63(24), 8614–8616. Available at: [Link]

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]

  • Organic Synthesis. Alcohol to Mesylate - Common Conditions. Available at: [Link]

  • Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]

  • Matin, M. M., et al. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[6][11]oxazepanes. Journal of Bangladesh Chemical Society, 21(2), 179-183. Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available at: [Link]

  • Bauer, E. B., et al. Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]

  • Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms? Available at: [Link]

  • YouTube. (2007). Organic Chemistry - Mechanism of Diol Cyclization. Available at: [Link]

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Technical Support Center: Troubleshooting the Decomposition of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S)-2-Hydroxy-1-propyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. As a key intermediate in various synthetic pathways, understanding its stability and potential decomposition products is critical for ensuring the quality, safety, and efficacy of your final products. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter during your research.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary decomposition pathways for this compound?

This compound, like other sulfonate esters, is susceptible to degradation under several conditions. The primary pathways of decomposition are hydrolysis (both acid and base-catalyzed), and thermal degradation. The presence of a hydroxyl group in the molecule introduces additional potential reaction pathways.

A. Hydrolytic Decomposition:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkage is susceptible to cleavage, which would yield methanesulfonic acid and (S)-1,2-propanediol. While most sulfonate esters show some stability in moderately acidic conditions, strong acids and elevated temperatures can accelerate this process.[1][2]

  • Base-Catalyzed Hydrolysis: In the presence of a base, the ester can be rapidly cleaved. This reaction typically involves a nucleophilic attack on the sulfur atom or the carbon atom of the propyl chain, leading to the formation of methanesulfonate salts and (S)-1,2-propanediol. Some sulfonate esters are known to be unstable even under mildly basic conditions.[1][3]

B. Thermal Decomposition:

Elevated temperatures can induce decomposition. While specific data for this molecule is limited, studies on related compounds suggest that thermal stress can lead to the formation of volatile products. For instance, the thermal degradation of polymers containing hydroxypropyl groups has been shown to yield products such as 2-propanal, methacrylic acid, and 1,2-propanediol.[3]

C. Oxidative Degradation:

While the methanesulfonate group itself is relatively stable to oxidation, the secondary alcohol in the molecule could be susceptible to oxidation, potentially forming a ketone. The impact of various oxidizing agents on the stability of this specific molecule requires experimental evaluation.

Below is a diagram illustrating the primary hydrolytic decomposition pathways.

G cluster_main Decomposition of this compound cluster_acid Acidic Hydrolysis (H₂O, H⁺) cluster_base Basic Hydrolysis (H₂O, OH⁻) parent (2S)-2-Hydroxy-1-propyl Methanesulfonate acid_prod1 Methanesulfonic Acid parent->acid_prod1 acid_prod2 (S)-1,2-Propanediol parent->acid_prod2 base_prod1 Methanesulfonate Salt parent->base_prod1 base_prod2 (S)-1,2-Propanediol parent->base_prod2

Caption: Primary hydrolytic decomposition pathways.

FAQ 2: I suspect my sample of this compound has degraded. What are the first analytical steps I should take?

If you suspect degradation, a systematic analytical approach is crucial. The initial steps should focus on confirming the presence of the parent compound and identifying potential degradation products.

Recommended Initial Steps:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the first-line technique for impurity profiling.[4][5]

    • Rationale: HPLC can separate the parent compound from both more polar and less polar impurities. A decrease in the peak area of the parent compound and the appearance of new peaks are strong indicators of degradation.

    • Starting Method: A reverse-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of water (with a small amount of acid like formic or phosphoric acid for better peak shape) and acetonitrile or methanol is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Rationale: LC-MS provides molecular weight information for the peaks observed in the HPLC chromatogram, which is invaluable for the tentative identification of degradation products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Rationale: If volatile degradation products like (S)-1,2-propanediol are suspected, GC-MS is the method of choice.[1][2][3][7] Derivatization may be necessary to improve the volatility and chromatographic behavior of polar analytes.[1]

The following workflow diagram outlines the initial analytical approach.

G start Suspected Degradation hplc HPLC-UV Analysis start->hplc parent_check Parent Peak Area Decreased? hplc->parent_check lcms LC-MS Analysis identify_lcms Tentative ID of Non-Volatiles lcms->identify_lcms gcms GC-MS Analysis identify_gcms ID of Volatiles gcms->identify_gcms new_peaks New Peaks Observed? parent_check->new_peaks Yes end_stable Sample is Stable parent_check->end_stable No new_peaks->lcms Yes new_peaks->gcms Yes end_degraded Sample is Degraded Proceed with full characterization identify_lcms->end_degraded identify_gcms->end_degraded G cluster_workflow Workflow for Unknown Impurity Identification start Unknown Peak in LC-MS prep_hplc Isolate Impurity (Preparative HPLC) start->prep_hplc nmr_analysis NMR Analysis (1D & 2D) prep_hplc->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation end Identified Degradation Product structure_elucidation->end

Caption: Workflow for identifying unknown degradation products.

References

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4477–4485. [Link]

  • Kaczmarek, H., & Podgórski, A. (2004). Investigation of the thermal decomposition of poly(2-hydroxypropyl methacrylate).
  • Teasdale, A., et al. (2013). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 72, 115-120.
  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4477-4485.[Link]

  • Badertscher, R., Freiburghaus, C., Wechsler, D., & Irmler, S. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food chemistry, 230, 372–377. [Link]

  • International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV-MA-AS315-28. [Link]

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food additives and contaminants, 15(4), 451–465. [Link]

  • Görög, S. (2007). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14.
  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Yalkowsky, S. H., & Bolton, S. (2011). STABILITY: PHYSICAL AND CHEMICAL. In Pharmaceutical Dosage Forms and Drug Delivery (2nd ed., pp. 1-20). CRC Press.
  • Ghugare, P. S., & Kumar, S. (2022). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-10.
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 233, 859-866.
  • Timko, R. J., et al. (2016). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
  • De Cecco, M., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1791.
  • Ianni, F., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1729.

Sources

Technical Support Center: Optimizing the Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Welcome to the technical support center for the synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the causality behind experimental choices to ensure scientific integrity and successful outcomes.

This compound is a vital chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis via selective mesylation of the primary hydroxyl group of (S)-(+)-1,2-Propanediol is a key transformation that demands precise control over reaction parameters to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this reaction?

A1: The most frequent cause of low yield is the formation of the dimesylated byproduct, (S)-propane-1,2-diyl dimethanesulfonate. This occurs when the highly reactive methanesulfonyl chloride (MsCl) reacts with both the primary and secondary hydroxyl groups of the diol. This side reaction is highly dependent on temperature and the stoichiometry of the reagents.

Q2: How can I selectively target the primary hydroxyl group and minimize dimesylation?

A2: Selectivity for the primary hydroxyl group is achieved by exploiting its higher reactivity compared to the sterically hindered secondary hydroxyl group. To maximize this selectivity, the reaction should be conducted at low temperatures (typically between 0°C and -10°C). Additionally, a slow, dropwise addition of methanesulfonyl chloride (1.0 to 1.05 equivalents) to a solution of the diol and a non-nucleophilic base is crucial. This maintains a low concentration of MsCl, favoring the reaction at the more accessible primary site.

Q3: What is the optimal temperature range for this mesylation?

A3: The optimal temperature is a critical parameter that requires careful control. Starting the reaction at a very low temperature, such as -10°C to 0°C, is highly recommended to control the initial exothermic reaction and enhance selectivity.[1] As the reaction progresses, it can be allowed to slowly warm to room temperature to ensure completion.[2] Running the reaction at elevated temperatures will significantly increase the rate of the competing dimesylation reaction.

Q4: Which analytical techniques are best for monitoring the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the consumption of the starting diol.[2] The product mesylate is significantly less polar than the starting diol, resulting in a higher Rf value. For more quantitative analysis and to check for the formation of byproducts, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots and determine the conversion rate.[4]

Q5: Is an aqueous workup safe for the mesylate product?

A5: Yes, mesylates are generally stable enough for a standard aqueous workup.[5] Quenching the reaction with cold water or a saturated aqueous solution of sodium bicarbonate is a common procedure to neutralize acids and remove water-soluble byproducts.[2][6] The mesylate product is typically much less polar than the starting alcohol and will preferentially partition into the organic layer during extraction.[5] However, prolonged exposure to aqueous conditions should be avoided to minimize the risk of hydrolysis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Recommended Solution & Explanation
Degraded Reagents Methanesulfonyl chloride is highly sensitive to moisture and can hydrolyze over time to methanesulfonic acid and HCl, rendering it inactive.[7] Always use a fresh bottle of MsCl or one that has been properly stored under an inert atmosphere. The diol and solvent should be anhydrous to prevent quenching the MsCl.
Incorrect Reaction Temperature If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe. If it is too high, byproduct formation will dominate. Maintain a temperature of 0°C during the addition of MsCl and then allow the reaction to warm to room temperature while monitoring via TLC.[2]
Ineffective Base A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the reaction.[2][8] An insufficient amount of base (typically 1.2-1.5 equivalents) or a poor-quality base can halt the reaction. Pyridine can also be used and may act as both a base and a solvent.[8][9]
Problem 2: Significant Formation of Dimesylated Impurity
Possible Cause Recommended Solution & Explanation
Incorrect Stoichiometry Using an excess of methanesulfonyl chloride will inevitably lead to the formation of the dimesylated product. Use no more than 1.05 equivalents of MsCl. A slight excess of the diol can sometimes be used to ensure all the MsCl is consumed, though this complicates purification.
Rapid Addition of MsCl Adding the methanesulfonyl chloride too quickly creates localized areas of high concentration, which increases the likelihood of reaction at the less reactive secondary hydroxyl group. A solution of MsCl in the reaction solvent should be added dropwise over an extended period (e.g., 1 hour) using a syringe pump or a dropping funnel.[10]
Elevated Reaction Temperature Higher temperatures provide the necessary activation energy for the less favorable reaction at the secondary alcohol to occur. Strict temperature control, especially during the initial phase of the reaction, is paramount for selectivity.
Problem 3: Product Degradation During Workup or Purification

| Possible Cause | Recommended Solution & Explanation | | Hydrolysis of Mesylate | While generally stable, the mesylate can hydrolyze back to the alcohol under strongly acidic or basic conditions, or with prolonged heating in the presence of water. Perform the aqueous workup efficiently and avoid letting the mixture sit for extended periods. Ensure neutralization is complete by washing with a saturated sodium bicarbonate solution.[6] | | Formation of Alkyl Chloride | The chloride ion (from HCl byproduct or the base hydrochloride salt) can act as a nucleophile and displace the mesylate group, particularly if the reaction mixture is heated. This is a known side reaction in mesylation chemistry.[8] Using methanesulfonic anhydride instead of MsCl can eliminate this possibility, as no chloride ions are generated.[8] | | Decomposition on Silica Gel | Mesylates can sometimes be sensitive to acidic silica gel during column chromatography. If you observe streaking or decomposition on the column, consider neutralizing the silica gel by eluting it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) before loading your sample. |

Visualizing the Reaction Pathway

To better understand the desired reaction versus the primary side reaction, the following diagram illustrates the pathways.

G Diol (S)-1,2-Propanediol MonoMesylate (2S)-2-Hydroxy-1-propyl Methanesulfonate (Desired Product) Diol->MonoMesylate  Primary -OH reacts (Faster, Favored at Low Temp) MsCl Methanesulfonyl Chloride (MsCl) + Base (e.g., TEA) MsCl->MonoMesylate DiMesylate (S)-Propane-1,2-diyl Dimethanesulfonate (Byproduct) MonoMesylate->DiMesylate  Secondary -OH reacts (Slower, Favored at High Temp) MsCl2 MsCl + Base MsCl2->DiMesylate

Caption: Reaction scheme for the selective monomesylation of (S)-1,2-Propanediol.

Experimental Protocol: Optimization of Temperature and Time

This protocol provides a systematic approach to optimizing the reaction conditions for the synthesis of this compound.

Materials and Reagents:

  • (S)-(+)-1,2-Propanediol (anhydrous)

  • Methanesulfonyl chloride (MsCl)[11]

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis A Charge flask with Diol, TEA, and anhydrous DCM B Cool to 0°C under N2 atmosphere A->B D Add MsCl solution dropwise over 1 hr B->D C Prepare solution of MsCl in anhydrous DCM C->D E Stir at 0°C for 2 hrs, then warm to RT D->E F Monitor by TLC until Diol is consumed E->F G Quench with cold sat. NaHCO3 solution F->G H Separate layers, extract aqueous with DCM G->H H->H I Combine organics, wash with brine, dry H->I J Filter and concentrate under reduced pressure I->J K Obtain crude product J->K L Analyze yield & purity (NMR, HPLC, GC-MS) K->L M Purify by column chromatography if needed L->M

Caption: Step-by-step experimental workflow for synthesis and optimization.

Step-by-Step Procedure:

  • Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-(+)-1,2-propanediol (1.0 eq) and anhydrous dichloromethane (DCM, ~10 volumes).

  • Basification: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.[2]

  • Reagent Addition: In a separate flask, prepare a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM (~2 volumes). Add this solution to the reaction mixture dropwise via a dropping funnel over 1 hour, ensuring the internal temperature does not rise above 5°C.[1][10]

  • Reaction Monitoring (Time Optimization): After the addition is complete, stir the reaction at 0°C. Take small aliquots from the reaction mixture every 30-60 minutes and analyze by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent) to monitor the disappearance of the starting material.

  • Warming: Once the reaction appears to have stalled at 0°C (as judged by TLC), allow the mixture to slowly warm to room temperature and continue stirring. Monitor for another 1-2 hours or until the starting diol is fully consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding a saturated aqueous solution of NaHCO₃.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Data Summary for Optimization:

The following table provides an example of how to structure the results from an optimization study. The goal is to find the conditions that maximize the yield of the desired monomesylate while minimizing the dimesylate byproduct.

Exp. #Temperature (°C)MsCl (eq.)Time (h)Monomesylate Yield (%)Dimesylate Byproduct (%)
1-10 to 01.053885
20 to 201.052927
320 (RT)1.0527523
40 to 201.2026534

References

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • University of Waterloo. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UWSpace. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]

  • Khanal, A., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Retrieved from [Link]

  • Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[4][6]oxazepanes. Journal of Bangladesh Chemical Society. Retrieved from [Link]

  • USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]

  • Reddit. (2019). Aqueous workup for mesylates. Retrieved from [Link]

  • Patsnap. (n.d.). Phosphonate ester derivatives and methods of synthesis thereof. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]

  • ResearchGate. (2006). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

  • PubMed. (2016). Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]

Sources

Resolving issues with chiral HPLC analysis of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral HPLC Analysis. As a Senior Application Scientist, I have designed this guide to provide targeted, in-depth solutions for researchers, scientists, and drug development professionals working on the chiral separation of (2S)-2-Hydroxy-1-propyl Methanesulfonate. This molecule, due to its small size, high polarity, and conformational flexibility, presents unique challenges that require a systematic and well-reasoned approach.

This guide is structured as a series of questions and answers, addressing common and complex issues encountered during method development and routine analysis. We will explore not just what to do, but why specific actions are recommended, grounding our protocols in established chromatographic principles.

Section 1: Foundational Knowledge & Method Development Strategy

Q1: I need to develop a chiral separation method for this compound. Where do I begin?

Answer:

Developing a robust chiral method for a small, polar analyte requires a systematic screening approach rather than a trial-and-error process. The key is to efficiently test the most influential variables: the Chiral Stationary Phase (CSP) and the mobile phase system.[1][2] Given the analyte's polar nature, traditional reversed-phase chromatography on standard C18 columns will fail; specialized chiral phases and mobile phase modes are necessary.[3][4]

The most successful CSPs for a wide range of molecules, including polar ones, are polysaccharide derivatives (e.g., cellulose or amylose carbamates).[5][6][7] These phases offer diverse chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are critical for differentiating the enantiomers of your analyte.[8]

Here is a recommended workflow for initial method development:

Caption: Chiral HPLC Method Development Workflow.

Step-by-Step Screening Protocol:

  • Column Selection:

    • Choose a minimum of three polysaccharide-based CSPs. A good starting set includes an amylose-based column (e.g., CHIRALPAK® IA/AD) and two different cellulose-based columns (e.g., CHIRALCEL® OB/OD).[2] This variety increases the probability of finding successful chiral recognition.

  • Mobile Phase Screening:

    • Normal Phase (NP): Start with a Hexane/Isopropanol (IPA) or Hexane/Ethanol mixture. This is often the most powerful mode for chiral separations.

    • Polar Organic Mode (POM): Use pure methanol, ethanol, or acetonitrile.[9] This mode can be highly effective for polar compounds that have poor solubility in NP solvents.

    • Reversed-Phase (RP): Use Acetonitrile/Water or Methanol/Water. While often challenging for highly polar analytes due to low retention, it should be included in a comprehensive screen.[3]

  • Initial Run Conditions:

    • Flow Rate: Use a slightly lower flow rate than standard HPLC, for example, 0.5-0.8 mL/min for a 4.6 mm ID column. Chiral separations are often more efficient at lower flow rates.

    • Temperature: Start at ambient temperature (e.g., 25 °C).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for an analyte lacking a strong chromophore.

  • Evaluation:

    • Analyze the results from all column/mobile phase combinations. Look for any sign of peak splitting or asymmetry, as this indicates selectivity that can be optimized. If a single sharp peak elutes early, it suggests a lack of both retention and selectivity.

Section 2: Troubleshooting Common Issues

Q2: Why am I seeing poor or no resolution (Rs < 1.5) between my enantiomers?

Answer:

Achieving baseline resolution is the primary goal, and failure to do so is the most common issue. Resolution is a function of efficiency, selectivity, and retention. Selectivity (α) is the most critical factor in chiral separations and is the first parameter you should focus on optimizing.[1]

If your initial screening shows co-elution or only a small shoulder, it means the chosen CSP and mobile phase combination does not provide sufficient stereoselective interactions. The following steps provide a logical troubleshooting sequence.

ResolutionTroubleshooting start_node Initial State: Poor Resolution (Rs < 1.5) step1 1. Optimize Mobile Phase - Change alcohol type (e.g., IPA to EtOH) - Adjust strong:weak solvent ratio start_node->step1 step2 2. Introduce Additives - Analyte is neutral/acidic -> Add Acid (0.1% TFA/FA) - Analyte is basic -> Add Base (0.1% DEA) step1->step2 step3 3. Adjust Temperature - Decrease temp (e.g., 15°C) to increase α - Increase temp (e.g., 40°C) to improve efficiency step2->step3 step4 4. Lower Flow Rate - Reduce to 0.5 mL/min or lower to improve efficiency step3->step4 eval Evaluate Resolution (Rs) step4->eval success Success! Rs >= 1.5 eval->success Achieved fail Still Poor Resolution eval->fail Not Achieved next_step Change to a different CSP and restart optimization process fail->next_step

Sources

How to remove unreacted methanesulfonyl chloride from the final product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methanesulfonyl Chloride Removal

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is an indispensable reagent in modern organic synthesis, primarily used to convert alcohols into excellent leaving groups (methanesulfonates or "mesylates") for nucleophilic substitution and elimination reactions.[1][2][3] However, its high reactivity is a double-edged sword.[4] Excess MsCl from a reaction is highly corrosive, moisture-sensitive, and can interfere with subsequent steps, purification, and the stability of the final product.[4][5] Incomplete removal can lead to the formation of acidic byproducts like methanesulfonic acid (MSA) and hydrochloric acid (HCl) upon exposure to moisture, potentially degrading sensitive molecules.[6][7]

This guide provides a comprehensive, question-and-answer-based approach to effectively remove unreacted methanesulfonyl chloride and its byproducts from your reaction mixture. We will delve into the chemistry behind the protocols, offer step-by-step procedures, and troubleshoot common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted methanesulfonyl chloride from my reaction?

Unreacted MsCl is highly electrophilic and poses several risks to your experiment's success:

  • Reaction with Water (Hydrolysis): MsCl reacts with ambient moisture or aqueous work-up solutions to produce corrosive methanesulfonic acid (MSA) and hydrochloric acid (HCl).[6][7] These acids can damage acid-sensitive functional groups on your desired product.

  • Reaction with Nucleophilic Solvents: During purification, MsCl can react with nucleophilic solvents like methanol, which are often used in chromatography, leading to the formation of unwanted impurities.[7]

  • Safety Hazards: MsCl is toxic, corrosive, and a lachrymator (a substance that causes tearing).[5][8] Proper quenching detoxifies the crude reaction mixture, making it safer to handle.

Q2: What are the primary strategies for removing excess methanesulfonyl chloride?

The core strategy is not simply to "remove" MsCl but to quench it—that is, to convert it into a different, more benign, and more easily removable compound. The main quenching strategies are:

  • Aqueous Work-up: Quenching with water or a basic aqueous solution to hydrolyze MsCl into water-soluble acids, which are then removed by liquid-liquid extraction.[7]

  • Scavenger Resins: Using a solid-supported nucleophile (like an amine resin) to react with the excess MsCl. The resulting resin-bound byproduct is then simply filtered off.[7]

  • Amine Quench: Adding a simple amine to the reaction mixture to form a stable, and typically more polar, methanesulfonamide.[1][5]

The choice of method depends critically on the properties of your desired product, particularly its solubility and stability.

Q3: What happens chemically when I quench MsCl with water?

When you add water to a reaction containing MsCl, a hydrolysis reaction occurs. The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the MsCl. This displaces the chloride ion, ultimately forming methanesulfonic acid (MSA) and hydrogen chloride (HCl).[6] Both byproducts are strong acids and highly soluble in water.

cluster_quench Aqueous Quenching MsCl Methanesulfonyl Chloride (MsCl) (Organic Soluble) Products Methanesulfonic Acid (MSA) + Hydrochloric Acid (HCl) (Water Soluble) MsCl->Products  Hydrolysis (Exothermic) H2O Water (H₂O)

Caption: Aqueous quenching pathway for MsCl.

Troubleshooting and Purification Guides

This section addresses specific issues you may encounter and provides detailed protocols for the most common removal techniques.

Problem: My desired product is water-soluble. How can I remove MsCl without significant product loss?

Root Cause: Standard aqueous work-ups will cause your water-soluble product to partition into the aqueous layer along with the quenched MsCl byproducts, leading to low yields.[7]

Solution: Use a Scavenger Resin. This is the ideal method for water-soluble or otherwise sensitive products as it avoids an aqueous work-up altogether. Polymer-bound amine resins react selectively with excess MsCl.[7]

Experimental Protocol: MsCl Removal with a Scavenger Resin

  • Select a Resin: Choose a suitable scavenger resin, such as a polymer-bound tris(2-aminoethyl)amine or piperazine.

  • Add Resin: Once your primary reaction is complete (as monitored by TLC), add the scavenger resin to the reaction mixture. A typical loading is 2-3 equivalents relative to the initial excess of MsCl.

  • Stir: Allow the suspension to stir at room temperature. Monitor the disappearance of the MsCl spot by TLC. The required time can range from 2 to 24 hours.[7]

  • Filter: Once the MsCl is consumed, filter the mixture through a pad of Celite or a fritted funnel to remove the resin.

  • Wash and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to yield your crude product, now free of MsCl.[7]

Problem: My product is stable and not water-soluble. What is the most straightforward removal method?

Solution: Standard Aqueous Quench and Extractive Work-up. This is the most common and cost-effective method for products that are soluble in typical organic solvents (e.g., ethyl acetate, DCM) and are stable to mild acid and base.

Experimental Protocol: Aqueous Quench and Work-up

  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. This mitigates the exotherm from the quench.[7]

  • Quench: Slowly and carefully add cold water or crushed ice to the stirred reaction mixture. You will likely see fumes of HCl gas. Perform this step in a well-ventilated fume hood.

  • Dilute and Separate: Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[7][9]

  • Neutralize and Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃): This is crucial. It neutralizes and extracts the acidic byproducts (MSA and HCl) into the aqueous layer.[7][9] Check that the final aqueous wash is neutral or slightly basic (pH > 7).

    • Brine (saturated aqueous NaCl): This removes residual water from the organic layer and helps break up any emulsions.[9]

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify: The crude product can now be further purified by standard methods like silica gel chromatography if needed.[9]

Decision-Making Workflow for Purification

start Reaction Complete. Excess MsCl present. q1 Is the desired product water-soluble? start->q1 scavenger Use Scavenger Resin Protocol q1->scavenger  Yes q2 Is the product sensitive to acid/base? q1->q2  No end_scavenger Crude product ready for concentration/chromatography scavenger->end_scavenger aqueous_workup Use Aqueous Quench Protocol end_aqueous Crude product ready for chromatography aqueous_workup->end_aqueous q2->aqueous_workup  No careful_workup Proceed with Aqueous Quench. Use cold solutions and work quickly. Avoid strong bases. q2->careful_workup  Yes careful_workup->end_aqueous

Caption: Decision tree for selecting a MsCl removal strategy.

Troubleshooting Common Work-up Issues
Problem Probable Cause Solution
Persistent acidic byproducts in the final product Incomplete neutralization or extraction of MSA/HCl.Wash the organic layer thoroughly with saturated NaHCO₃ solution. Ensure complete phase separation. Test the pH of the final aqueous wash to confirm it is neutral or basic.[7]
Formation of an emulsion during extraction High concentration of salts or polar compounds at the interface.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. If persistent, filter the entire mixture through a pad of Celite.
Low yield after using a scavenger resin The resin may be binding to your desired product, or the product is degrading upon prolonged exposure to the basic resin.Select a resin with higher selectivity. Reduce the stirring time with the resin and monitor the disappearance of MsCl closely by TLC to avoid extended reaction times.[7]
TLC analysis is difficult to interpret MsCl, product, and byproducts may have similar Rf values.Use a different solvent system for your TLC. Stain the plate with potassium permanganate; MsCl will react and may appear as a white/yellow spot on a purple background.
Q4: How can I confirm that all the methanesulfonyl chloride has been removed?

For most synthetic purposes, monitoring by Thin-Layer Chromatography (TLC) is sufficient.[7] The disappearance of the starting MsCl spot after quenching and work-up is a strong indicator of successful removal. For pharmaceutical applications requiring rigorous quantification of impurities, more sensitive analytical techniques are necessary:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly accurate method for detecting trace levels of volatile impurities like MsCl.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can also be developed, sometimes requiring derivatization of MsCl to make it detectable by a UV detector.[12][13]

References

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Org. Synth. 1960, 40, 62. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Douglass, I. B., & Koop, D. A. (1964). Reaction of methanesulfinyl chloride with water. The Journal of Organic Chemistry, 29(4), 951–953.
  • ChemEurope.com. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

  • Horiazon Chemical. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. HoriazonChem. Retrieved from [Link]

  • Ministry of Food and Drug Safety. (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products.
  • Robertson, R. E., Rossall, B., Sugamori, S. E., & Treindl, L. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(22), 4199-4206.
  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2016). Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient.
  • BenchChem. (2025). Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Org. Synth. 1947, 27, 57. Retrieved from [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of (2S)-2-Hydroxy-1-propyl Methanesulfonate using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. For chiral molecules like (2S)-2-Hydroxy-1-propyl Methanesulfonate, a key intermediate in various synthetic pathways, ensuring enantiomeric purity is paramount. While one enantiomer may exhibit the desired therapeutic effect, its mirror image (distomer) could be inactive or, in the worst case, induce toxicity. Consequently, regulatory bodies mandate rigorous control and accurate quantification of the undesired enantiomer in Active Pharmaceutical Ingredients (APIs).[1]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering high resolution, sensitivity, and reproducibility. This guide provides an in-depth comparison of the primary HPLC strategies for determining the enantiomeric excess (e.e.) of this compound, grounding our recommendations in mechanistic principles and practical, field-proven insights.

The Analytical Challenge: this compound

Understanding the analyte's structure is the foundation of effective method development.

  • Chirality: The stereocenter is at the C2 position, bearing a secondary hydroxyl group.

  • Polarity: The presence of both a hydroxyl (-OH) and a methanesulfonate (-OSO₂CH₃) group makes the molecule highly polar.

  • Chromophore: The molecule lacks a significant UV-absorbing chromophore, presenting a detection challenge for standard UV-HPLC. This necessitates either using a low UV wavelength (around 200-210 nm) where many solvents also absorb, or employing alternative detection methods like Refractive Index (RI) or, more effectively, derivatization to introduce a UV-active moiety.

These properties dictate the two divergent paths for its chiral separation by HPLC: a direct approach using a Chiral Stationary Phase (CSP) or an indirect approach involving derivatization.

Strategic Overview: Direct vs. Indirect Chiral Separation

The choice between a direct and indirect HPLC method is the first and most critical decision in the analytical workflow. Each approach has distinct advantages and underlying principles that must be weighed against the specific goals of the analysis, such as routine QC, high-throughput screening, or reference standard characterization.

G cluster_start Analytical Goal cluster_methods Methodological Approaches cluster_dev Development & Validation cluster_end Final Output Analyte This compound Direct Direct Method (Chiral Stationary Phase) Analyte->Direct Simpler Workflow Indirect Indirect Method (Derivatization) Analyte->Indirect Enhanced Sensitivity DevDirect CSP & Mobile Phase Screening Direct->DevDirect DevIndirect CDA Selection & Reaction Optimization Indirect->DevIndirect Validation Method Validation (ICH Guidelines) DevDirect->Validation DevIndirect->Validation Result Enantiomeric Excess (% e.e.) Calculation Validation->Result

Caption: High-level workflow for selecting and validating an HPLC method.

The Direct Approach: Chiral Stationary Phases (CSPs)

The direct method leverages a Chiral Stationary Phase (CSP), which creates a chiral environment within the HPLC column.[2][3] Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the CSP.[3]

Mechanism of Action: For a polar analyte like 2-Hydroxy-1-propyl Methanesulfonate, polysaccharide-based CSPs are the most promising.[4][5][6] These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition sites. Separation is governed by a combination of interactions:

  • Hydrogen Bonding: The analyte's hydroxyl group is a primary site for hydrogen bonding with the carbamate groups on the polysaccharide backbone.

  • Dipole-Dipole Interactions: The sulfonate group can engage in dipole-dipole interactions.

  • Inclusion Complexation: The enantiomers may fit differently into the chiral grooves or cavities of the polysaccharide's helical structure.

Recommended CSPs for Screening:

  • Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3-chloro-4-methylphenylcarbamate)

Mobile Phase Considerations: Given the analyte's polarity, normal-phase (e.g., hexane/isopropanol) is often effective but may suffer from poor sample solubility. A polar organic mode is a superior starting point.[7] This mode uses polar organic solvents like acetonitrile, methanol, and ethanol, which are excellent for dissolving the analyte and promoting the necessary interactions for chiral recognition.

The Indirect Approach: Chiral Derivatization

The indirect method circumvents the need for a chiral column. Instead, the enantiomeric mixture is reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[8][9] These diastereomers have different physical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18).[10]

Mechanism of Action: The reaction targets the analyte's nucleophilic hydroxyl group. The CDA must be chiral and preferably contain a strong chromophore or fluorophore to enhance detection sensitivity.

G cluster_direct Direct Method cluster_indirect Indirect Method R_en R-Enantiomer CSP Chiral Stationary Phase R_en->CSP S_en S-Enantiomer S_en->CSP R_complex R-CSP Complex (More Stable) CSP->R_complex Stronger Interaction S_complex S-CSP Complex (Less Stable) CSP->S_complex Weaker Interaction R_en2 R-Enantiomer CDA + Chiral Derivatizing Agent (S') R_en2->CDA S_en2 S-Enantiomer Diastereomers Diastereomers (R-S' and S-S') CDA->Diastereomers Achiral_Col Achiral C18 Column Diastereomers->Achiral_Col Separated Separated Peaks Achiral_Col->Separated

Caption: Contrasting separation mechanisms of direct and indirect methods.

Suitable Chiral Derivatizing Agents (CDAs) for Alcohols:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride): A classic CDA that reacts with alcohols to form stable diastereomeric esters.[9]

  • (1S)-(-)-Camphanic chloride: Forms stable esters and provides good chromatographic resolution.

  • Fluorescent CDAs: Reagents like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid can be used to dramatically increase detection sensitivity, which is highly advantageous for trace-level analysis of the unwanted enantiomer.[11]

Causality Behind the Choice: The primary driver for choosing the indirect method is the need for enhanced sensitivity. By tagging the analyte with a potent chromophore, the limit of quantitation (LOQ) for the undesired enantiomer can be significantly lowered.

Head-to-Head Comparison: Direct vs. Indirect Method

The choice of method depends on a trade-off between speed, simplicity, and the required sensitivity. The following table provides a direct comparison to guide this decision.

ParameterDirect Method (CSP)Indirect Method (Derivatization)Rationale & Expert Insight
Method Development Faster. Involves screening a few CSPs and mobile phases.Slower. Requires optimization of the derivatization reaction (time, temp, stoichiometry) in addition to chromatographic separation.CSP screening can often be automated, while reaction optimization is a multi-variable chemical process requiring careful control.
Sensitivity (LOQ) Moderate. Limited by the analyte's poor intrinsic UV absorbance.Potentially Very High. Limited only by the molar absorptivity of the CDA's chromophore/fluorophore.For impurity testing where specifications are tight (<0.1%), the indirect method is often superior or even required.[12]
Accuracy & Precision High. Fewer sample preparation steps reduce sources of error.High, but with caveats. Incomplete reactions or kinetic resolution (where one enantiomer reacts faster than the other) can introduce bias.The reaction must be driven to completion (>99.9%) to ensure the diastereomeric ratio accurately reflects the original enantiomeric ratio. This must be validated.
Robustness Generally high. Modern immobilized CSPs are very stable.Moderate. Dependent on the stability of the CDA, the formed diastereomers, and the reproducibility of the reaction conditions.Small changes in reaction conditions (e.g., moisture, temperature) can affect derivatization efficiency, impacting robustness.
Cost High initial cost for chiral columns.Lower column cost (standard C18), but ongoing cost for high-purity CDAs and solvents.A single chiral column can cost several thousand dollars, but its lifetime can span hundreds or thousands of injections if cared for properly.
Sample Throughput Higher. Direct injection after dissolution.Lower. An additional, often time-consuming, reaction and workup step is required before injection.The derivatization step is a significant bottleneck in high-throughput environments.

Recommended Protocol: Direct Chiral HPLC Method

Based on the balance of speed, simplicity, and robustness for routine quality control, the direct method using a polysaccharide-based CSP is recommended. This protocol is a robust starting point for method development.

7.1. Chromatographic Conditions

ParameterRecommended SettingJustification
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak® IA) or similar amylose-based CSPAmylose phases often show excellent selectivity for compounds with hydrogen-bond donors/acceptors near the chiral center. Immobilized phases offer broader solvent compatibility.[5]
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical column dimensions provide a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile / Methanol (50:50, v/v)A polar organic mobile phase provides good solubility for the analyte and promotes the interactions necessary for chiral recognition on polysaccharide CSPs.[7]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column that balances analysis time and efficiency.
Column Temperature 25°CTemperature can significantly affect chiral selectivity.[6][13] Starting at a controlled room temperature is standard practice. Optimization may involve testing a range (e.g., 15-40°C).
Detection UV at 210 nmWhile not ideal, this wavelength offers the best chance of detection without derivatization. A reference wavelength can be used to subtract mobile phase background noise.
Injection Volume 10 µLA standard volume; should be optimized based on sample concentration and detector response.
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

7.2. Step-by-Step Experimental Workflow

  • Mobile Phase Preparation: Premix HPLC-grade acetonitrile and methanol in the specified ratio. Degas thoroughly using sonication or helium sparging.

  • Standard Preparation:

    • Racemic Standard: Accurately weigh and dissolve a racemic standard of 2-Hydroxy-1-propyl Methanesulfonate in the mobile phase to a concentration of ~0.5 mg/mL. This is used to confirm the resolution of the two enantiomeric peaks.

    • Analyte Standard: Prepare a solution of the (2S)-enantiomer sample at the same concentration.

  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the racemic standard solution six times.

    • Causality: The SST ensures the chromatographic system is performing correctly before analyzing any samples.[12]

    • Acceptance Criteria:

      • Resolution (Rₛ) between the two enantiomer peaks: > 2.0

      • Tailing factor for each peak: < 1.5

      • Relative Standard Deviation (%RSD) of peak areas for replicate injections: < 2.0%

  • Sample Analysis: Once the SST passes, inject the sample solution(s).

  • Data Analysis and Calculation:

    • Identify the peaks corresponding to the (2S)-enantiomer (major peak) and the (2R)-enantiomer (minor peak) based on the racemic standard injection.

    • Calculate the enantiomeric excess using the peak areas: % e.e. = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

    • Trustworthiness: This calculation assumes an identical detector response factor for both enantiomers, which is a valid assumption when no derivatization is used.[12]

Conclusion and Final Recommendation

For the determination of enantiomeric excess of this compound, both direct and indirect HPLC methods are viable.

  • The Direct Method using a polysaccharide-based Chiral Stationary Phase (e.g., amylose-based) in a polar organic mobile phase is the superior choice for routine analysis, method robustness, and higher sample throughput. Its primary limitation is the moderate sensitivity due to the analyte's weak chromophore.

  • The Indirect Method involving derivatization with a UV-active or fluorescent CDA is the preferred strategy when exceptionally low limits of quantitation for the undesired enantiomer are required. While more complex and time-consuming, the potential for a significant increase in sensitivity is a compelling advantage for trace impurity analysis.

Ultimately, the optimal strategy is dictated by the analytical objective. For process control and routine quality assurance, the direct method offers an efficient and reliable solution. For release testing of final APIs with stringent purity requirements or for specialized pharmacokinetic studies, the additional effort of the indirect method may be necessary to achieve the required sensitivity.

References

  • Chion, I., Pakula, R., & Weissmueller, D.W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11). [Link]

  • Liu, J., & Wang, F. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B: Biomedical Applications, 659(1-2), 109-126. [Link]

  • Hamada, N., et al. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(2), 226. [Link]

  • Puskás, D., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1344. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Nishikawa, K., et al. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. Analytical Sciences, 35(9), 1037-1040. [Link]

  • Sreenivas, N., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(1), 260-266. [Link]

  • ResearchGate. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. [Link]

  • Eugene, C., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography A, 1494, 60-69. [Link]

  • de la Guardia, M., & Armenta, S. (2009). HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols. Journal of Separation Science, 32(18), 3164-3172. [Link]

  • Kumar, P., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(9), 4277-4281. [Link]

  • ResearchGate. (2015). Chiral stationary phases for HPLC. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(11). [Link]

  • ResearchGate. (2018). Chiral Separations by High-Performance Liquid Chromatography. [Link]

  • Kuki, Á., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. International Journal of Molecular Sciences, 25(5), 2697. [Link]

  • Sánchez, F. G., et al. (2002). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Analytica Chimica Acta, 463(1), 105-112. [Link]

  • Harada, N., et al. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(1), 127. [Link]

  • Wang, H. Y., et al. (2007). Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector. Chirality, 19(5), 380-385. [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Characterization of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for drug discovery and development, the precise structural elucidation of starting materials and intermediates is paramount. (2S)-2-Hydroxy-1-propyl Methanesulfonate, a versatile chiral synthon, is no exception. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features. In the absence of readily available experimental spectra in public databases, this guide will present expected spectral characteristics based on the analysis of its constituent functional groups and related compounds.

Furthermore, we will draw a critical comparison with a widely used alternative for the characterization of chiral alcohols: the formation of diastereomeric esters using Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). This comparison will highlight the direct spectroscopic signature of this compound versus the indirect, yet powerful, method of chiral derivatization.

The Spectroscopic Signature of this compound

This compound possesses a simple, yet distinct, molecular structure that gives rise to a predictable NMR spectrum. The molecule contains a propyl backbone with a hydroxyl group at the C2 (chiral center) and a methanesulfonate ester at the C1 position.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons of the propyl chain, as well as the methyl protons of the methanesulfonate group. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the sulfonyl group.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
CH₃ (C3)~1.2Doublet (d)~6-7
CH (C2)~4.0-4.2Multiplet (m)
CH₂ (C1)~4.3-4.5Multiplet (m)
CH₃ (Sulfonyl)~3.0Singlet (s)
OHVariableSinglet (s, broad)

Causality behind Expected Shifts:

  • The C3 methyl protons are expected to appear at the most upfield region (~1.2 ppm) as they are furthest from the electron-withdrawing groups. The signal will be split into a doublet by the adjacent methine proton at C2.

  • The C2 methine proton , being attached to the carbon bearing the hydroxyl group and adjacent to the carbon with the methanesulfonate group, will be significantly deshielded and is expected to appear around 4.0-4.2 ppm. Its multiplicity will be complex due to coupling with both the C1 methylene protons and the C3 methyl protons.

  • The C1 methylene protons are attached to the carbon directly bonded to the highly electron-withdrawing methanesulfonyloxy group, leading to the most downfield shift among the aliphatic protons (~4.3-4.5 ppm). These two protons are diastereotopic and may exhibit different chemical shifts and complex coupling.

  • The methyl protons of the methanesulfonate group are attached to the sulfur atom and typically appear as a sharp singlet around 3.0 ppm.[1][2]

  • The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O.[3][4]

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, with each of the four unique carbon atoms giving a distinct signal.

Carbon Assignment Expected Chemical Shift (ppm)
C3~18-20
C2~65-70
C1~70-75
CH₃ (Sulfonyl)~37-40

Causality behind Expected Shifts:

  • The C3 methyl carbon will be the most shielded carbon, appearing at the highest field (~18-20 ppm).

  • The C2 carbon , attached to the hydroxyl group, will be deshielded and is expected to resonate in the range of 65-70 ppm.

  • The C1 carbon , directly attached to the oxygen of the electron-withdrawing methanesulfonate group, will be the most deshielded of the aliphatic carbons, appearing around 70-75 ppm.

  • The methyl carbon of the methanesulfonate group typically appears around 37-40 ppm.

Comparative Analysis: Direct Characterization vs. Chiral Derivatization with Mosher's Acid

While direct NMR analysis of this compound provides structural confirmation, it does not, by itself, readily confirm enantiomeric purity. For this, a comparison with a chiral derivatizing agent (CDA) like Mosher's acid is instructive.[5][6]

The Mosher's acid method involves reacting the chiral alcohol with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric esters.[7] These diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess (ee) and absolute configuration.[8]

Parameter Direct NMR of this compound NMR of Mosher's Esters of (S)-1,2-Propanediol
Methodology Direct analysis of the compound.Indirect analysis via diastereomeric derivatives.
Information Gained Structural confirmation, functional group identification.Enantiomeric purity, absolute configuration.[7]
¹H NMR Complexity Relatively simple, with distinct signals for each proton.More complex spectra due to the presence of the MTPA moiety. Diastereomeric differentiation of signals is key.
¹³C NMR Complexity Four distinct signals.Additional signals from the MTPA moiety. Diastereomeric differences in chemical shifts.
Workflow Simple sample preparation and data acquisition.Requires two separate derivatization reactions followed by NMR analysis of both diastereomers.[9]

ComparisonWorkflow cluster_direct Direct NMR Analysis cluster_mosher Mosher's Acid Method a1 Dissolve this compound in NMR solvent a2 Acquire ¹H and ¹³C NMR spectra a1->a2 a3 Structural Confirmation a2->a3 b1 React (S)-1,2-propanediol with (R)-MTPA-Cl b3 Acquire ¹H NMR of (R)-MTPA ester b1->b3 b2 React (S)-1,2-propanediol with (S)-MTPA-Cl b4 Acquire ¹H NMR of (S)-MTPA ester b2->b4 b5 Compare spectra to determine ee and absolute configuration b3->b5 b4->b5

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition for this compound
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1d 1D NMR (¹H, ¹³C) prep3->acq1d acq2d 2D NMR (COSY, HSQC) acq1d->acq2d For detailed analysis proc1 Fourier Transform acq2d->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Spectral Interpretation proc3->proc4

Protocol 2: Preparation of Mosher's Esters for Enantiomeric Purity Determination

This protocol is adapted for the starting material, (S)-1,2-propanediol, to illustrate the comparative method.

  • Reaction Setup: In two separate dry NMR tubes, place approximately 2-5 mg of (S)-1,2-propanediol.

  • Reagent Addition (Tube 1): To the first tube, add a solution of (R)-(-)-MTPA-Cl (1.1 equivalents) in anhydrous pyridine-d₅ (0.5 mL).

  • Reagent Addition (Tube 2): To the second tube, add a solution of (S)-(+)-MTPA-Cl (1.1 equivalents) in anhydrous pyridine-d₅ (0.5 mL).

  • Reaction: Cap the tubes and gently agitate. The reaction is typically rapid and can be monitored directly by ¹H NMR.

  • NMR Analysis: Acquire ¹H NMR spectra for both reaction mixtures. Compare the chemical shifts of the protons adjacent to the newly formed ester linkage. The difference in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration and integration of the diastereomeric signals to calculate the enantiomeric excess.[7][10]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are expected to show a clear and interpretable set of signals that can confirm its molecular structure. While direct NMR is a powerful tool for structural elucidation, it is often used in conjunction with other techniques for determining enantiomeric purity. The comparison with the Mosher's acid method underscores the different, yet complementary, information that can be obtained. For routine structural verification, direct NMR is sufficient and efficient. However, for applications where enantiomeric purity is critical, the use of chiral derivatizing agents remains a valuable and authoritative technique in the chemist's analytical toolbox.

References

  • Wikipedia. Chiral derivatizing agent.[Link]

  • Wikipedia. Mosher's acid.[Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).[Link]

  • Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?[Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Dudek, M., et al. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Green Chemistry, 13(7), 1834-1839. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000273).[Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002).[Link]

  • PubChem. Propyl methanesulfonate.[Link]

  • ResearchGate. Figure S27. 1 H NMR spectra of 1,2-propanediol in D2O (upper layer).[Link]

  • SpectraBase. Methane-sulfonic acid, methyl ester.[Link]

  • Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr.[Link]

  • University of Illinois Urbana-Champaign. RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS.[Link]

  • ResearchGate. Stereochemistries for 1,2-diols with two secondary alcohol groups.[Link]

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and sensitive analysis of small, polar molecules like (2S)-2-Hydroxy-1-propyl Methanesulfonate is a critical yet often challenging task. This guide provides an in-depth, objective comparison of potential mass spectrometry-based methodologies for its characterization. Drawing upon established principles and data from structurally analogous compounds, we will explore the nuances of ionization techniques, fragmentation behavior, and alternative analytical strategies to provide a comprehensive roadmap for robust method development.

The Analytical Challenge: Unpacking the Molecule

This compound, with a molecular weight of 154.18 g/mol and the formula C4H10O4S, presents a unique set of analytical hurdles.[1][2] Its polarity, stemming from the hydroxyl and methanesulfonate groups, and its potential thermal lability, make it a challenging candidate for certain mass spectrometry approaches. The chiral center at the second carbon introduces the need for enantiomeric separation if stereospecific quantification is required.

A Comparative Analysis of Ionization Techniques

The choice of ionization source is paramount for achieving optimal sensitivity and generating informative mass spectra. Here, we compare the suitability of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of our target analyte.

Ionization TechniquePrincipleSuitability for this compound
Electrospray Ionization (ESI) Generates ions from a liquid phase by applying a high voltage to create an aerosol of charged droplets.[3][4]High. ESI is well-suited for polar and non-volatile molecules.[3][4][5] The hydroxyl and sulfonate groups of the analyte make it an ideal candidate for ESI. It is expected to ionize efficiently in both positive and negative ion modes, likely forming adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) in positive mode, or a deprotonated molecule ([M-H]-) in negative mode.[4][6]
Atmospheric Pressure Chemical Ionization (APCI) Ionizes the analyte in the gas phase using a corona discharge.[3][4]Moderate to High. APCI is effective for small, less polar, and more volatile compounds.[3][5] While our analyte is polar, its relatively small size may allow for successful ionization via APCI. Studies on other sulfonate esters have shown that APCI can be a better ionization technique, particularly in negative ion mode, yielding stable precursor ions.[6]

Expert Insight: For initial method development, ESI would be the preferred starting point due to the high polarity of this compound. However, a direct comparison with APCI is strongly recommended, as APCI has demonstrated superior sensitivity and reproducibility for certain sulfonate esters by minimizing the formation of various adducts that can dilute the primary ion signal in ESI.[6]

Proposed Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a robust starting point for the LC-MS/MS analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve in appropriate solvent (e.g., Methanol/Water) prep2 Filter through 0.22 µm syringe filter prep1->prep2 lc1 Inject onto a chiral column (e.g., polysaccharide-based) prep2->lc1 lc2 Gradient elution with A: 0.1% Formic Acid in Water B: Acetonitrile lc1->lc2 ms1 Ionize using ESI and APCI (separate experiments) lc2->ms1 ms2 Perform full scan MS to identify precursor ions ms1->ms2 ms3 Conduct product ion scans (MS/MS) to determine fragmentation ms2->ms3 data1 Quantify using selected reaction monitoring (SRM) ms3->data1 data2 Assess linearity, accuracy, and precision data1->data2

Caption: Proposed LC-MS/MS workflow for the analysis of this compound.

Deciphering Fragmentation Patterns: A Predictive Approach

In positive ion mode (assuming a protonated molecule, [M+H]+), collision-induced dissociation (CID) is likely to induce:

  • Loss of water (H₂O): A common fragmentation pathway for alcohols, resulting in a fragment at m/z 137.1.[8]

  • Cleavage of the C-O bond: Loss of the propanol side chain, leading to the methanesulfonyl cation at m/z 79.1.

  • Cleavage of the S-O bond: Resulting in the 2-hydroxy-1-propyl cation at m/z 75.1.

In negative ion mode (assuming a deprotonated molecule, [M-H]-), fragmentation may proceed via:

  • Loss of the alkyl group: A characteristic fragmentation for sulfonate esters in negative mode APCI, leading to the methanesulfonate anion at m/z 95.0.[6]

Fragmentation cluster_positive Positive Ion Mode ([M+H]+, m/z 155.0) cluster_negative Negative Ion Mode ([M-H]-, m/z 153.0) parent_pos This compound [C4H11O4S]+ frag1_pos [M+H - H2O]+ m/z 137.1 parent_pos->frag1_pos - H2O frag2_pos [CH3SO2]+ m/z 79.1 parent_pos->frag2_pos - C3H8O2 frag3_pos [C3H7O]+ m/z 75.1 parent_pos->frag3_pos - CH3SO3H parent_neg This compound [C4H9O4S]- frag1_neg [CH3SO3]- m/z 95.0 parent_neg->frag1_neg - C3H6O

Caption: Predicted fragmentation pathways for this compound in positive and negative ion modes.

Alternative Analytical Strategies: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is generally preferred for polar, non-volatile compounds, GC-MS can be a viable alternative, provided the analyte's polarity is addressed through derivatization.[9][10][11]

Derivatization: The process of chemically modifying a compound to make it more volatile and thermally stable for GC analysis.[10][12] For this compound, the hydroxyl group is the primary target for derivatization.

Common Derivatization Reagents:

  • Silylating agents (e.g., BSTFA, MTBSTFA): These reagents replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[12]

  • Acylating agents (e.g., trifluoroacetic anhydride): These introduce a fluorinated acyl group, which can enhance volatility and improve detection by electron capture detectors.

TechniqueAdvantagesDisadvantages
LC-MS/MS Direct analysis of the native compound, high sensitivity and specificity, suitable for polar and thermally labile molecules.[13]Potential for ion suppression from matrix components, adduct formation can complicate spectra.[6]
GC-MS with Derivatization High chromatographic resolution, robust and widely available instrumentation, extensive spectral libraries for identification.Requires an additional sample preparation step (derivatization), which can introduce variability and potential for side reactions.[9][11] The derivatized product may not be stable.

Expert Recommendation: For routine, high-throughput analysis, a well-developed LC-MS/MS method is likely to be more efficient. However, for structural confirmation or in laboratories where GC-MS is the primary platform, derivatization followed by GC-MS analysis is a strong alternative.

Conclusion: A Multi-Faceted Approach to a Complex Analyte

The mass spectrometric analysis of this compound requires a thoughtful and systematic approach. While direct experimental data is limited, a comprehensive strategy can be formulated based on the analysis of structurally similar compounds and fundamental mass spectrometry principles.

Key Takeaways:

  • LC-MS/MS is the recommended primary technique , with ESI being the logical starting point for ionization, but a comparative evaluation with APCI is crucial for optimizing sensitivity and reproducibility.

  • Understanding fragmentation patterns is key for developing selective and robust quantitative methods using SRM. The predicted fragments provide a solid basis for initial MS/MS method development.

  • GC-MS with derivatization offers a viable alternative , particularly for structural confirmation, but the added complexity of the derivatization step must be carefully considered and optimized.

By leveraging the comparative insights and detailed protocols within this guide, researchers can confidently develop and validate robust and reliable analytical methods for the characterization of this compound, ultimately advancing their research and development endeavors.

References

  • Electrospray and APCI Mass Analysis. (n.d.). AxisPharm.
  • Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry, 2015, 650927.
  • Húšková, R., Kocourek, V., Čabala, R., & Nováková, L. (2007). Extraction and derivatization of polar herbicides for GC-MS analyses.
  • Flamini, R., De Rosso, M., & Bavaresco, L. (2014). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Journal of mass spectrometry : JMS, 49(7), 633–643.
  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of pharmaceutical and biomedical analysis, 48(3), 1033–1039.
  • Guo, K., Liu, W., Ding, L., & Qiu, Y. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes.
  • GC Derivatization. (n.d.). Regis Technologies.
  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. (n.d.). Sigma-Aldrich.
  • Derivatization in Gas Chromatography (GC) Explained. (2021, February 18). Phenomenex.
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  • A Comparative Guide to Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the Analysis of Coumarin-d4. (n.d.). Benchchem.
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  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Guo, K., Liu, W., Ding, L., & Qiu, Y. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes.
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  • Truce, W. E., & Christensen, L. W. (1969). Mass spectral studies of alkyl methanesulfonates. The Journal of Organic Chemistry, 34(12), 4015-4018.
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  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. (2015). Research and Reviews: Journal of Pharmaceutical Analysis, 3(2), 11-16.
  • Propyl methanesulfonate. (n.d.). PubChem.
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  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles.
  • Kakadiya, P. R., Reddy, B. P., Singh, V., Ganguly, S., Chandrashekhar, T. G., & Singh, D. K. (2011). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 379-384.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
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Comparative Analysis: (2S)-2-Hydroxy-1-propyl Methanesulfonate vs. its Tosylate Analog in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic activation of hydroxyl groups is a cornerstone of molecular construction. Alcohols, by themselves, are poor substrates for nucleophilic substitution, as the hydroxide ion is a poor leaving group.[1][2] To overcome this, chemists convert the hydroxyl moiety into a sulfonate ester, transforming it into an excellent leaving group and a versatile synthetic intermediate.[3] Among the most widely employed sulfonate esters are methanesulfonates (mesylates, OMs) and p-toluenesulfonates (tosylates, OTs).[4]

This guide provides an in-depth comparison of two specific chiral building blocks: (2S)-2-Hydroxy-1-propyl Methanesulfonate and its corresponding tosylate analog, (2S)-2-Hydroxy-1-propyl p-Toluenesulfonate. Both molecules possess a primary sulfonate ester, poised for nucleophilic displacement, and a stereochemically defined secondary alcohol. This unique structure makes them valuable synthons for introducing a chiral propylene oxide equivalent or a related three-carbon unit. The choice between the mesylate and tosylate derivative is not arbitrary; it is a critical decision that can significantly influence reaction kinetics, purification strategies, and overall synthetic efficiency. This document aims to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make an informed selection for their specific application.

Physicochemical and Structural Properties: A Foundational Comparison

The fundamental differences between the mesylate and tosylate groups stem from the substituent on the sulfonyl core: a compact methyl group versus a larger p-tolyl group. This seemingly minor variation imparts distinct physical and chemical properties to the molecules.

PropertyThis compound(2S)-2-Hydroxy-1-propyl TosylateRationale for Difference
Abbreviation (S)-OMs-propanol(S)-OTs-propanolStandard chemical shorthand.
CAS Number 262423-83-6[5]103775-61-7[6]Unique registry number for each compound.
Molecular Formula C₄H₁₀O₄S[5]C₁₀H₁₄O₄S[6]The tosylate contains an additional C₆H₄ aromatic ring.
Molecular Weight 154.18 g/mol [5]230.28 g/mol [6]The larger p-tolyl group contributes significantly to the mass.
Appearance Pale Yellow Oil[7]Solid / OilThe larger, more rigid aromatic ring in the tosylate often promotes crystallinity.
Parent Sulfonic Acid Methanesulfonic Acid (MSA)p-Toluenesulfonic Acid (p-TsOH)The acid from which the sulfonate ester is derived.
pKa of Parent Acid ~ -1.9[8]~ -2.8[8]p-TsOH is a slightly stronger acid, making the tosylate anion a more stable conjugate base.
Solubility Profile Generally more soluble in polar solvents.[9]More soluble in less polar organic solvents.[9]The methyl group imparts more polarity, while the aromatic ring increases nonpolar character.

The most impactful differences for the synthetic chemist are often solubility and physical state. The higher polarity of the mesylate can be advantageous for reactions in polar solvents and for facilitating removal during aqueous workups.[9] Conversely, the tendency of tosylates to be crystalline solids can be a significant benefit for purification by recrystallization, a technique often preferred in process chemistry for its scalability and efficiency.

Reactivity and Leaving Group Ability

The primary function of a sulfonate ester is to serve as a leaving group. Its effectiveness is directly related to the stability of the sulfonate anion that is formed upon its departure from the carbon backbone. A more stable anion is a weaker base and, consequently, a better leaving group.[8] This stability is principally achieved through the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group via resonance.[3]

G cluster_mesylate Methanesulfonate (Mesylate) cluster_tosylate p-Toluenesulfonate (Tosylate) M_Struct H₃C-S(=O)₂-O⁻ M_Res1 H₃C-S(O)=O⁻-O⁻ M_Struct->M_Res1 Resonance M_Res2 H₃C-S(O⁻)=O-O⁻ T_Struct p-Tolyl-S(=O)₂-O⁻ T_Res1 p-Tolyl-S(O)=O⁻-O⁻ T_Struct->T_Res1 Resonance T_Res2 Aromatic Ring Delocalization T_Res1->T_Res2 Further Delocalization Rel_Reactivity Relative Reactivity Comparison cluster_mesylate cluster_mesylate Rel_Reactivity->cluster_mesylate Slightly Faster SN2 Rate cluster_tosylate cluster_tosylate Rel_Reactivity->cluster_tosylate Slightly Slower SN2 Rate

While both are considered "excellent" leaving groups, subtle differences in their reactivity exist. The pKa of the conjugate acid is a reliable indicator; a lower pKa signifies a stronger acid and thus a more stable conjugate base (leaving group).

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Reaction Rate
Mesylate (-OMs) Methanesulfonic acid~ -1.9[8]1.00 (Reference)[8]
Tosylate (-OTs) p-Toluenesulfonic acid~ -2.8[8]0.70[8]

Causality Behind the Data:

  • Electronic Effects: p-Toluenesulfonic acid is a slightly stronger acid than methanesulfonic acid.[8] This is because the aromatic ring of the tosyl group can further delocalize the negative charge of the anion through resonance, making the tosylate anion marginally more stable than the mesylate anion.[4]

  • Kinetic vs. Thermodynamic Control: While the tosylate anion is thermodynamically more stable, kinetic factors often dominate in Sₙ2 reactions. The data indicates that the mesylate group departs more readily, leading to a faster reaction rate.[8] This can be attributed to several factors, including the smaller steric profile of the attacking sulfonyl chloride and potentially different solvation effects.

  • Steric Hindrance: The bulkier p-tolyl group of the tosylate can introduce steric hindrance, not only at the reaction center but also in the transition state. This effect can be more pronounced with sterically demanding nucleophiles or substrates, further favoring the use of the smaller mesylate group.

Synthesis and Practical Handling Considerations

The conversion of the primary alcohol of (2S)-1,2-propanediol to the target sulfonate ester is typically achieved by reaction with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the HCl generated during the reaction.[1]

G Start (2S)-1,2-Propanediol (Starting Material) Reaction Sulfonylation Reaction (0°C to RT) Start->Reaction Reagent Sulfonyl Chloride (MsCl or TsCl) + Base (e.g., Et₃N) Reagent->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup (Quench, Wash, Extract) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Target Sulfonate Ester (Mesylate or Tosylate) Purification->Product

Key Practical Differences:

  • Reagents: Methanesulfonyl chloride (MsCl) is a dense, corrosive liquid, while p-toluenesulfonyl chloride (TsCl) is a stable, crystalline solid.[9] Handling a solid is often more convenient and safer on a large scale than handling a fuming liquid.

  • Reaction Kinetics: In practice, mesylation reactions are often observed to proceed more rapidly than tosylations under identical conditions.[9]

  • Workup & Purification: The higher polarity of the mesylate byproduct (triethylammonium mesylate) and the product itself can simplify aqueous workups.[9] The tosylate derivatives, being more nonpolar, may require more extensive extraction with organic solvents. However, their tendency to crystallize can be a major advantage, allowing for purification without chromatography.

  • Safety Profile: Sulfonate esters are potent alkylating agents and should be handled with appropriate caution as potential carcinogens.[9] Methyl sulfonates, in particular, are known to be able to alkylate DNA.[9][10] While evidence for tosylates is less pronounced, all such reagents demand respect and proper personal protective equipment.

Experimental Protocols

The following protocols are provided as self-validating, detailed methodologies for the synthesis and comparative evaluation of the title compounds.

Protocol 1: Synthesis of this compound
  • Objective: To selectively sulfonylate the primary hydroxyl group of (2S)-1,2-propanediol.

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (2S)-1,2-propanediol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

    • Cool the solution to 0 °C in an ice-water bath.

    • Add triethylamine (1.5 eq) dropwise, maintaining the internal temperature below 5 °C.[11]

    • In a separate dropping funnel, prepare a solution of methanesulfonyl chloride (1.05 eq) in anhydrous DCM.[11]

    • Add the MsCl solution to the reaction mixture dropwise over 1 hour, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.

    • Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the resulting pale yellow oil via column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure product.

Protocol 2: Synthesis of (2S)-2-Hydroxy-1-propyl p-Toluenesulfonate
  • Objective: To selectively sulfonylate the primary hydroxyl group of (2S)-1,2-propanediol with a tosyl group.

  • Methodology:

    • To a flame-dried round-bottom flask, add (2S)-1,2-propanediol (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.5 M).[12]

    • Add p-toluenesulfonyl chloride (1.1 eq) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice-water bath.

    • Slowly add pyridine (2.0 eq) dropwise. A precipitate of pyridinium hydrochloride will form.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 18-24 hours.[13]

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography or, if it solidifies, by recrystallization from a suitable solvent system (e.g., ether/hexanes).

Summary and Strategic Recommendations

The choice between this compound and its tosylate analog is a strategic one, guided by the specific demands of the synthetic route.

FeatureMethanesulfonate (Mesylate)p-Toluenesulfonate (Tosylate)Recommendation
Reactivity Higher. Faster Sₙ2 reaction rates.[8]Lower. Slower Sₙ2 reaction rates.[8]Choose mesylate for faster reactions or with less reactive nucleophiles. Choose tosylate for better control or to avoid side reactions with highly reactive nucleophiles.
Steric Hindrance Minimal. Small methyl group.Moderate. Bulky p-tolyl group.Mesylate is preferred for sterically congested substrates or nucleophiles.
Handling Liquid reagent (MsCl) is corrosive.[9]Solid reagent (TsCl) is easier to handle.[9]Tosylate is often preferred for ease of handling, especially on a larger scale.
Purification Product is often an oil. Easier aqueous workup.[9]Product is often a crystalline solid.Choose tosylate if purification by recrystallization is desired. Choose mesylate if chromatographic purification is planned and a simpler workup is a priority.
Atom Economy Higher. Lower molecular weight leaving group.[9]Lower. Higher molecular weight leaving group.[9]In a "green chemistry" context, the mesylate is marginally more atom-economical.
Cost Methanesulfonic acid is generally less expensive.[9]p-Toluenesulfonic acid is widely available and relatively cheap.[9]Cost is generally comparable and depends on the supplier and scale.
Final Verdict:
  • Choose this compound when:

    • Maximum reactivity is required.

    • The nucleophile or substrate is sterically hindered.

    • A straightforward aqueous workup is a priority, and purification will be done by chromatography.

  • Choose (2S)-2-Hydroxy-1-propyl p-Toluenesulfonate when:

    • Slightly attenuated reactivity is desired for better control.

    • Ease of handling a solid sulfonyl chloride is important.

    • The goal is to obtain a crystalline product for non-chromatographic purification (recrystallization).

By understanding these key differences, researchers can strategically leverage the distinct properties of mesylates and tosylates to optimize their synthetic endeavors, leading to improved yields, easier purifications, and more efficient discovery and development processes.

References

  • Tosylate vs. Mesylate: A Comparative Analysis of Leaving Group Efficiency. (n.d.). Benchchem.
  • A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates. (n.d.). Benchchem.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC - NIH.
  • Sulfonate Esters. (2019, February 25). Periodic Chemistry.
  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
  • 10.3: Converting an Alcohol to a Sulfonate Ester. (2014, August 9). Chemistry LibreTexts.
  • This compound suppliers USA. (n.d.). USA Chemical Suppliers.
  • Synthesis of tosylate (2S,3S)-2-Methyl-3-phenyl-3-hydroxy-1-tosyloxy-propane. (n.d.). PrepChem.com.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Toluenesulfonate vs. methylsulfonate. (2017, February 25). Chemistry Stack Exchange.
  • Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. (n.d.). PubMed.
  • tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. (n.d.). Organic Syntheses Procedure.
  • PROPYL P-TOLUENESULFONATE synthesis. (n.d.). ChemicalBook.
  • Synthesis of 2-propylpentyl tosylate. (n.d.). PrepChem.com.
  • (R)-(+)-2-Hydroxypropyl P-toluenesulfonate. (n.d.). PubChem.

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Comparative Bioactivity Analysis: (2S)- vs. (2R)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

As Senior Application Scientists, we understand that seemingly minor stereochemical differences can lead to profound changes in biological activity. This guide provides a comprehensive comparative analysis of the (2S) and (2R) enantiomers of 2-Hydroxy-1-propyl Methanesulfonate, compounds of interest due to their structural relation to alkylating agents used in various therapeutic areas. While direct head-to-head comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide will proceed based on established principles of stereopharmacology and data from structurally related compounds. We will present a framework for their evaluation, including detailed experimental protocols to empower researchers to conduct their own validated comparisons.

The core hypothesis underlying this guide is that the stereocenter at the C2 position will significantly influence the interaction of these molecules with chiral biological macromolecules, such as enzymes and DNA, leading to differential bioactivity. We will explore this through the lens of cytotoxicity and genotoxicity, common endpoints for methanesulfonate compounds.

Introduction to Stereoisomerism and Methanesulfonates

Methanesulfonates (mesylates) are esters of methanesulfonic acid. They are well-known in medicinal chemistry for their role as leaving groups in nucleophilic substitution reactions. However, when incorporated into certain molecular scaffolds, they can also function as alkylating agents, capable of covalently modifying nucleophilic sites on biomolecules like DNA and proteins. This alkylating activity is the foundation for the therapeutic effects (and toxicities) of many anticancer drugs.

The introduction of a chiral center, as in 2-Hydroxy-1-propyl Methanesulfonate, splits the compound into two enantiomers: (2S) and (2R). These molecules are non-superimposable mirror images of each other. While they share identical physical properties like melting point and solubility in achiral solvents, their interaction with the chiral environment of a biological system can differ dramatically. This is because the precise spatial arrangement of the hydroxyl (-OH) and methanesulfonate (-OMs) groups dictates how the molecule can dock into an enzyme's active site or approach a target on the DNA helix.

Postulated Comparative Bioactivity Profile

Based on the known mechanisms of similar alkylating agents, we can postulate the primary biological activities and potential differences between the (2S) and (2R) enantiomers. The methanesulfonate group is a potent leaving group, making the C1 carbon susceptible to nucleophilic attack from biological macromolecules. The neighboring hydroxyl group can influence this reactivity through intramolecular interactions and by affecting how the molecule is oriented by target-site residues.

It is plausible that one enantiomer will exhibit greater cytotoxicity due to a more favorable conformation for alkylating a critical biological target. For instance, if the target is an enzyme, the (S)-enantiomer might bind with higher affinity than the (R)-enantiomer, leading to more efficient inhibition and greater downstream cytotoxic effects.

Table 1: Postulated Comparative Activity Summary
Parameter (2S)-2-Hydroxy-1-propyl Methanesulfonate (2R)-2-Hydroxy-1-propyl Methanesulfonate Rationale for Comparison
Cytotoxicity (IC50) Potentially Lower IC50 (Higher Potency)Potentially Higher IC50 (Lower Potency)Stereospecific interactions with target macromolecules (e.g., enzymes, DNA) may favor one enantiomer, leading to more efficient cell death.
Genotoxicity Expected to be genotoxicExpected to be genotoxicBoth enantiomers possess an alkylating methanesulfonate group capable of modifying DNA bases, a primary mechanism for genotoxicity.
Mechanism of Action Alkylation of nucleophilic sites on DNA and proteins.Alkylation of nucleophilic sites on DNA and proteins.The fundamental mechanism is identical, but the efficiency and specific targets may differ due to stereochemistry.

Experimental Workflows for Comparative Analysis

To empirically determine the comparative bioactivity, a series of well-controlled in vitro assays are necessary. Below, we provide detailed protocols for assessing cytotoxicity and genotoxicity.

Workflow for Cytotoxicity Assessment

A standard method for evaluating cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is correlated with cell death.

G A 1. Cell Seeding Seed cells (e.g., A549, HeLa) in 96-well plates. Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of (2S) and (2R) enantiomers. Include vehicle control. A->B Adherent cells form monolayer C 3. Incubation Incubate for 48-72h to allow for cytotoxic effects. B->C Compounds induce apoptosis/necrosis D 4. MTT Addition Add MTT reagent to each well. Incubate for 4h. C->D Viable cells metabolize MTT E 5. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E Purple formazan forms F 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. E->F Solubilized dye G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values for each enantiomer. F->G Raw absorbance data

Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa or A549) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare 100 mM stock solutions of (2S)- and (2R)-2-Hydroxy-1-propyl Methanesulfonate in sterile DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds or vehicle control (media with the same percentage of DMSO).

  • Incubation:

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

    • After the incubation, carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each enantiomer.

Workflow for Genotoxicity Assessment

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A positive test indicates that the chemical can cause mutations that revert the bacteria to a state where they can synthesize their own histidine.

G A 1. Preparation Prepare test compounds, S9 metabolic activation mix, and bacterial strains (e.g., TA98, TA100). B 2. Treatment Combine test compound, bacterial culture, and either S9 mix or buffer in a test tube. A->B Components mixed C 3. Plating Pour the mixture onto minimal glucose agar plates (histidine-deficient). B->C Plated for growth D 4. Incubation Incubate plates at 37°C for 48-72 hours. C->D Revertant bacteria grow E 5. Colony Counting Count the number of revertant colonies on each plate. D->E Visible colonies form F 6. Data Analysis Compare colony counts of treated plates to negative controls. A significant increase indicates mutagenicity. E->F Quantitative data

Caption: Workflow for assessing mutagenicity using the bacterial reverse mutation (Ames) test.

Detailed Protocol: Ames Test (Plate Incorporation Method)
  • Strain Selection and Culture:

    • Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

    • Grow overnight cultures of each strain in nutrient broth.

  • Metabolic Activation (S9 Mix):

    • Prepare the S9 fraction from the livers of rats induced with Aroclor 1254. The S9 mix provides metabolic enzymes that can convert a pro-mutagen into its active mutagenic form.

    • The experiment should be run in parallel with and without the S9 mix to detect both direct-acting mutagens and those requiring metabolic activation.

  • Plate Incorporation Assay:

    • To a sterile test tube, add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin.

    • Add 100 µL of the bacterial culture, 100 µL of the test compound solution (at various concentrations), and 500 µL of either S9 mix or a control buffer.

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Include negative (vehicle) and positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).

  • Incubation and Scoring:

    • Incubate the plates in the dark at 37°C for 48 to 72 hours.

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

    • Compare the mutagenic potential of the (2S) and (2R) enantiomers by observing the magnitude of the increase in revertant colonies at equivalent concentrations.

Conclusion and Future Directions

While direct comparative data for (2S)- and (2R)-2-Hydroxy-1-propyl Methanesulfonate is sparse, the principles of stereopharmacology strongly suggest that their biological activities will not be identical. The provided experimental framework offers a robust starting point for researchers to elucidate these differences. By systematically evaluating their cytotoxicity and genotoxicity, the scientific community can build a comprehensive understanding of these molecules.

Future studies should aim to identify the specific molecular targets of these compounds. Techniques such as proteomics or transcriptomics could reveal the cellular pathways perturbed by each enantiomer, providing a deeper mechanistic insight into any observed differences in bioactivity. This knowledge is crucial for the rational design of safer, more effective therapeutic agents.

References

As this guide is based on established principles and methodologies rather than specific comparative studies on the title compounds, the references below provide authoritative grounding in the relevant techniques and concepts.

  • Principles of Stereopharmacology: Hutt, A. J. (2012). Drug chirality and its clinical significance. In Chirality in Drug Design and Development (pp. 3-34). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • MTT Assay for Cytotoxicity: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Ames Test for Mutagenicity: Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research, 455(1-2), 29–60. [Link]

  • OECD Guideline for the Bacterial Reverse Mutation Test: OECD. (1997). OECD Guideline for the Testing of Chemicals, No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

A Comparative Guide to the Cost-Effectiveness of (2S)-2-Hydroxy-1-propyl Methanesulfonate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure active pharmaceutical ingredients (APIs), the choice of chiral building blocks is a critical decision point, balancing synthetic efficiency, scalability, and economic viability. This guide provides a comprehensive comparison of (2S)-2-Hydroxy-1-propyl Methanesulfonate against traditional and alternative chiral C3 synthons, focusing on the synthesis of β-adrenergic blockers like (S)-Propranolol as a model system. We will delve into the mechanistic rationale behind different synthetic strategies, present comparative experimental workflows, and analyze the overall cost-effectiveness to inform your process development.

The Landscape of Chiral C3 Synthons: Beyond the Epoxide

The synthesis of chiral 1-amino-2-propanol moieties, the core of many β-blockers, has historically been dominated by the use of chiral epoxides. However, this approach, while effective, carries inherent challenges in terms of reagent stability, process safety, and scalability. This compound emerges as a stable, pre-activated chiral synthon that offers a compelling alternative.

Key Alternatives to this compound:

  • Chiral Epoxides (e.g., (R)-Epichlorohydrin, (S)-Glycidyl ethers): The classical approach involves the ring-opening of a chiral epoxide with an appropriate amine or phenoxide. While widely used, epichlorohydrin is a potent carcinogen, and glycidyl ethers can be unstable.

  • (S)-Glycidyl Tosylate: A close analog to our target compound, this reagent also provides a pre-activated electrophile.[1][2][3] However, tosylates can sometimes be less reactive than mesylates, requiring harsher reaction conditions.

  • Enzymatic Kinetic Resolution: This method leverages enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture (e.g., a chlorohydrin precursor), allowing for the separation of the desired enantiomer. While offering high enantioselectivity, this approach is inherently limited to a 50% theoretical yield without a recycling or racemization step.

  • Asymmetric Catalysis: Techniques like Sharpless asymmetric epoxidation or Jacobsen-Katsuki epoxidation can generate chiral epoxides from achiral precursors. These methods can be highly efficient but often require expensive and sensitive catalysts.

Head-to-Head Comparison: Synthesis of (S)-Propranolol

To objectively evaluate the performance of this compound, we will compare the synthetic routes to a widely recognized chiral drug, (S)-Propranolol.

Alternative Route 1: The Classical Chiral Epoxide Strategy

This is the most frequently cited method in literature.[4][5][6][7] The synthesis proceeds in two main steps: formation of the glycidyl ether intermediate, followed by nucleophilic ring-opening.

Experimental Workflow: Chiral Epoxide Route

naphthol 1-Naphthol ether 1-(Naphthyloxy)-2,3-epoxypropane naphthol->ether Step 1: Etherification epichlorohydrin (R)-Epichlorohydrin (Base, e.g., K2CO3) propranolol (S)-Propranolol ether->propranolol Step 2: Epoxide Ring-Opening amine Isopropylamine

Caption: Classical synthesis of (S)-Propranolol via a chiral epoxide.

Causality Behind Experimental Choices:

  • Why (R)-Epichlorohydrin? To obtain the (S)-configuration in the final product, the starting epoxide must have the opposite (R)-configuration due to the SN2 mechanism of the ring-opening reaction, which proceeds with inversion of stereochemistry.

  • Why a base in Step 1? A base is required to deprotonate the phenolic hydroxyl group of 1-naphthol, forming the nucleophilic naphthoxide anion that attacks the epoxide.

  • Trustworthiness: This is a well-established, albeit often low-yielding (below 30%) and hazardous, route.[5] The use of epichlorohydrin, a toxic and volatile reagent, poses significant safety and handling challenges, particularly on a large scale.

Alternative Route 2: The (S)-Glycidyl Tosylate Approach

This route utilizes a pre-activated chiral C3 synthon, similar in concept to our target compound.

Experimental Workflow: (S)-Glycidyl Tosylate Route

naphthol 1-Naphthol (Base) ether 1-(Naphthyloxy)-2,3-epoxypropane naphthol->ether Step 1: Etherification tosylate (S)-Glycidyl Tosylate propranolol (S)-Propranolol ether->propranolol Step 2: Epoxide Ring-Opening amine Isopropylamine

Caption: Synthesis of (S)-Propranolol using (S)-Glycidyl Tosylate.

Causality Behind Experimental Choices:

  • Why (S)-Glycidyl Tosylate? In this variation, the initial etherification still forms the epoxide intermediate. The tosylate is a good leaving group, facilitating the initial reaction with the naphthoxide.

  • Trustworthiness: This method avoids the direct use of epichlorohydrin in the first step, but still generates the same epoxide intermediate in situ. The overall step count and reaction types are very similar to the classical route. (S)-Glycidyl tosylate itself is often prepared from (R)-3-chloro-1,2-propanediol.[8]

Proposed Route: The this compound Advantage

This strategy leverages the pre-activated nature of the mesylate group, allowing for a more direct and potentially safer synthetic pathway. The key difference is the order of bond formation. Here, the C-N bond can be formed first, followed by the C-O ether bond, or vice-versa. The following workflow illustrates the latter, which is mechanistically simpler.

Experimental Workflow: this compound Route

cluster_0 Route A cluster_1 Route B reagent (2S)-2-Hydroxy-1-propyl Methanesulfonate intermediate (S)-1-(Naphthyloxy)propan-2-ol reagent->intermediate Step 1a: SN2 Displacement amine Isopropylamine reagent->amine Step 1b: Amination naphthol 1-Naphthol (Base, e.g., NaH) activation Activation of OH (e.g., MsCl, Et3N) activated_int Mesylated Intermediate activation->activated_int Step 2a: Activation propranolol (S)-Propranolol activated_int->propranolol Step 3a: Amination amine_int (S)-1-(Isopropylamino)propan-2-ol amine->amine_int amine_int->propranolol Step 2b: Mitsunobu or Williamson Ether Synthesis

Caption: Potential synthetic routes to (S)-Propranolol using this compound.

Causality Behind Experimental Choices:

  • Why a pre-activated mesylate? The methanesulfonate (mesylate) group on the primary carbon is an excellent leaving group, readily displaced by the naphthoxide nucleophile in an SN2 reaction (Route A, Step 1a). This reaction is typically high-yielding and avoids the handling of volatile epoxides. The stereocenter at C2 is not involved in this reaction and its configuration is retained.

  • Why two potential routes? The bifunctional nature of the reagent allows for flexibility. Route A forms the ether bond first, then activates the secondary alcohol for amination. Route B forms the amino alcohol first, then undertakes the more challenging ether synthesis with the secondary alcohol. Route A is generally preferred for its more reliable second step.

  • Trustworthiness: This approach offers significant advantages in terms of process safety by avoiding epoxide intermediates. The starting material is a stable, non-volatile solid or oil. The reactions involved (SN2 displacement, mesylation, amination) are robust and well-characterized transformations in organic synthesis. This leads to a more predictable and scalable process.

Data Presentation: A Comparative Analysis

ParameterChiral Epoxide Route(S)-Glycidyl Tosylate RouteThis compound Route (Proposed)
Starting Material (R)-Epichlorohydrin(S)-Glycidyl TosylateThis compound
Key Intermediates EpoxideEpoxide(S)-1-(Naphthyloxy)propan-2-ol
Number of Steps 222-3 (depending on activation)
Reagent Hazards High (Epichlorohydrin is a carcinogen)ModerateLow (Mesylates are stable)
Process Safety Concerns with volatile/unstable epoxidesModerateImproved (no epoxide intermediate)
Typical Yield Often <30% overallVariable, comparable to epoxide routePotentially higher due to cleaner reactions
Scalability ChallengingModerateFavorable
Cost-Effectiveness Lower raw material cost, but higher safety/handling costs and lower yield. The development of a single enantiomer can be justified when it offers significant advantages in efficacy and tolerability that outweigh the increased production costs.[9][10][11]Higher raw material cost than epichlorohydrin.Higher initial raw material cost, but potential for lower overall process cost due to higher yield, improved safety, and easier scalability.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(Naphthyloxy)propan-2-ol from this compound
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 1-naphthol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting sodium naphthoxide solution back to 0 °C.

  • Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-(Naphthyloxy)propan-2-ol.

Protocol 2: Synthesis of (S)-Propranolol from (S)-1-(Naphthyloxy)propan-2-ol
  • To a solution of (S)-1-(Naphthyloxy)propan-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Dissolve the crude mesylate in isopropylamine (used as both reagent and solvent) and heat in a sealed vessel at 80 °C for 6-12 hours.

  • Cool the reaction mixture to room temperature and remove the excess isopropylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude (S)-Propranolol, which can be further purified by crystallization or chromatography.

Conclusion and Future Outlook

While the classical chiral epoxide route for the synthesis of β-blockers is well-entrenched, it presents significant process safety and scalability challenges. This compound offers a compelling alternative as a stable, pre-activated, and versatile chiral C3 synthon. The proposed synthetic strategy avoids the generation and handling of hazardous epoxide intermediates, leading to a potentially safer, more robust, and scalable manufacturing process. Although the initial cost of this compound may be higher than that of basic feedstocks like epichlorohydrin, a comprehensive cost-benefit analysis that includes reagent handling, waste disposal, process safety, and overall yield is likely to favor this modern building block in a cGMP manufacturing environment. As regulatory scrutiny and demand for greener, safer chemical processes increase, the adoption of reagents like this compound is poised to become a hallmark of efficient and responsible pharmaceutical development.

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Spectroscopic comparison of (S)-1,2-propanediol and (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Differentiating (S)-1,2-propanediol and its Mesylate Derivative, (2S)-2-Hydroxy-1-propyl Methanesulfonate

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecules is paramount. Starting materials, intermediates, and final products must be unambiguously identified to ensure purity, efficacy, and safety. This guide provides a comprehensive spectroscopic comparison of two closely related chiral molecules: (S)-1,2-propanediol, a common diol, and its derivative, this compound. While differing by only the conversion of a primary alcohol to a methanesulfonate (mesylate) ester, their spectroscopic signatures are profoundly distinct.

As a Senior Application Scientist, my objective is to move beyond mere data presentation. This guide is structured to explain the why behind the observed spectral differences, grounding the interpretation in the fundamental principles of each analytical technique. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confidently distinguish these two compounds.

The Molecular Distinction

At first glance, the structures are similar. Both possess a three-carbon backbone with a stereocenter at the C2 position. However, the transformation of the primary hydroxyl group in (S)-1,2-propanediol to a mesylate ester in this compound introduces a sulfonyl group (SO₂). This functional group modification dramatically alters the electronic environment and vibrational properties of the molecule, providing the basis for their spectroscopic differentiation.

Compound(S)-1,2-propanediolThis compound
Structure
Formula C₃H₈O₂[1]C₄H₁₀O₄S[2][3]
Mol. Weight 76.09 g/mol [1][4]154.18 g/mol [2][3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It works by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about their chemical environment, connectivity, and spatial relationships.

Experimental Protocol: Acquiring NMR Spectra

The trustworthiness of NMR data hinges on a standardized acquisition process. A typical protocol involves dissolving a small amount of the analyte (1-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Deuterated solvents are used to avoid large, interfering signals from the solvent itself[5]. A reference standard, typically Tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.0 ppm[5]. The solution is then placed in a high-field magnet and subjected to radiofrequency pulses to generate the spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing Sample Analyte (1-10 mg) Dissolve Dissolve & Transfer to NMR Tube Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl₃) + TMS Solvent->Dissolve NMR Place in NMR Spectrometer Dissolve->NMR Insert Tube Acquire Acquire FID (Free Induction Decay) NMR->Acquire FT Fourier Transform (FT) Acquire->FT Spectrum Process & Analyze Spectrum FT->Spectrum

Caption: A generalized workflow for NMR sample preparation and analysis.

¹H NMR: A Proton's Perspective

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups, like the mesylate, pull electron density away from nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield)[6][7].

Comparative ¹H NMR Data

Proton Environment(S)-1,2-propanediol (Typical δ, ppm)This compound (Predicted δ, ppm)Key Differentiator
CH₃ (on propyl)~1.1 (doublet)~1.2 (doublet)Minor shift
CH (methine)~3.8 (multiplet)~4.1 (multiplet)Downfield shift due to proximity to O-Ms
CH₂ (methylene)~3.4-3.6 (multiplet)~4.2-4.4 (multiplet)Significant downfield shift
OH (hydroxyls)2-4 (broad singlets)2-4 (broad singlet)Exchangeable, position varies
CH₃ (on mesylate)N/A~3.0 (singlet)Unique singlet peak

Analysis: The most striking differences are twofold. First, the appearance of a sharp singlet at approximately 3.0 ppm for the methanesulfonate is an unambiguous indicator of the mesylate group. Second, the protons on the CH₂ group bonded to the sulfonate ester are significantly shifted downfield (to ~4.2-4.4 ppm) compared to the same protons in the diol (~3.4-3.6 ppm). This is a direct consequence of the powerful electron-withdrawing inductive effect of the -OSO₂R group, which is much stronger than that of a simple -OH group[7].

¹³C NMR: The Carbon Backbone

¹³C NMR provides a map of the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.

Comparative ¹³C NMR Data

Carbon Environment(S)-1,2-propanediol (Typical δ, ppm)[8]This compound (Predicted δ, ppm)Key Differentiator
CH₃ (on propyl)~19~17Minor shift
CH (methine)~68~66Minor shift
CH₂ (methylene)~67~75Significant downfield shift
CH₃ (on mesylate)N/A~38Unique peak

Analysis: The ¹³C NMR data corroborates the findings from the ¹H NMR. A unique signal appears around 38 ppm for the mesylate's methyl carbon. Furthermore, the carbon atom of the CH₂ group experiences a substantial downfield shift from ~67 ppm in the diol to ~75 ppm in the mesylate. This confirms the attachment of the strongly electron-withdrawing mesylate group at this position.

Part 2: Infrared (IR) Spectroscopy – The Molecular Vibration

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR an excellent tool for functional group identification.

Experimental Protocol: Acquiring IR Spectra

For liquid samples like these, the simplest method is to place a single drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin capillary film. This assembly is then placed in the path of an IR beam. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is simply placed in contact with a crystal (often diamond or germanium).

IR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition Sample Analyte (1 drop) Prepare Apply Sample Sample->Prepare Plates Salt Plates (NaCl) or ATR Crystal Plates->Prepare IR_Spec Place in IR Spectrometer Prepare->IR_Spec Insert Scan Scan with IR Beam IR_Spec->Scan Spectrum Generate IR Spectrum (%T vs. Wavenumber) Scan->Spectrum

Caption: A simple workflow for acquiring an IR spectrum of a liquid sample.

Comparative IR Data
Vibrational Mode(S)-1,2-propanediol (Typical Wavenumber, cm⁻¹)[9]This compound (Predicted Wavenumber, cm⁻¹)Key Differentiator
O-H stretch 3200-3600 (broad, strong)3200-3600 (broad, strong)Present in both
C-H stretch 2850-3000 (medium-strong)2850-3000 (medium-strong)Present in both
S=O asym. stretch N/A~1350 (strong) Definitive peak
S=O sym. stretch N/A~1175 (strong) Definitive peak
C-O stretch 1000-1250 (strong)1000-1250 (strong, overlaps with S-O)Present in both

Analysis: The IR spectrum provides the most immediate and visually dramatic evidence for the conversion of the diol to the mesylate. While both spectra will show a broad O-H absorption band characteristic of the alcohol, only the mesylate will exhibit two very strong, sharp peaks corresponding to the asymmetric (~1350 cm⁻¹) and symmetric (~1175 cm⁻¹) stretching vibrations of the S=O double bonds. These absorptions are highly characteristic of sulfonate esters and serve as a definitive diagnostic tool[10]. Their absence in the (S)-1,2-propanediol spectrum and presence in the this compound spectrum is conclusive proof of the functional group transformation.

Part 3: Mass Spectrometry (MS) – Weighing the Molecules

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

A common technique is Electron Ionization (EI), where the sample is vaporized and bombarded with high-energy electrons. This process knocks an electron off the molecule to form a radical cation (M⁺•), known as the molecular ion. This high-energy ion often fragments in a predictable way. The ions are then accelerated through a magnetic field and detected.

MS_Workflow cluster_analysis Analysis Ionize Vaporize & Ionize (e.g., Electron Impact) Accelerate Accelerate Ions Ionize->Accelerate Deflect Separate by m/z (Magnetic Field) Accelerate->Deflect Detect Detect Ions Deflect->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Sample Inject Sample Sample->Ionize

Caption: A simplified workflow for Mass Spectrometry analysis.

Comparative MS Data
Feature(S)-1,2-propanediol[1][11][12]This compoundKey Differentiator
Molecular Weight 76.09154.18Different masses
Molecular Ion (M⁺•) m/z = 76m/z = 154Confirms molecular formula
Key Fragments m/z = 45 [CH(OH)CH₃]⁺, 31 [CH₂OH]⁺m/z = 75 [M - SO₂CH₃]⁺, 59 [CH(OH)CH₂OH]⁺ (rearrangement)Distinct fragmentation patterns

Analysis: The most fundamental piece of information from MS is the molecular weight. The mass spectrum of (S)-1,2-propanediol will show a molecular ion peak at an m/z of 76[11][12]. In stark contrast, this compound will have its molecular ion peak at m/z 154, immediately confirming its different elemental composition[2][3].

Furthermore, the fragmentation patterns will be entirely different. The diol tends to fragment via cleavage of C-C bonds, leading to characteristic ions like m/z 45. The mesylate, however, has a weaker C-O bond and a labile sulfonate group. Its fragmentation will likely be dominated by the loss of the mesyl radical (•SO₂CH₃) or related fragments, providing structural confirmation beyond just the molecular weight.

Conclusion: A Synthesis of Spectroscopic Evidence

(S)-1,2-propanediol and this compound, while structurally similar, are easily and definitively distinguished using a combination of standard spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for structural confirmation.

  • IR Spectroscopy offers the quickest and most direct confirmation of the functional group conversion, with the appearance of strong S=O stretching bands being the defining feature of the mesylate.

  • ¹H and ¹³C NMR Spectroscopy provide the most detailed structural map, confirming the presence of the mesylate's methyl group and pinpointing its location on the primary carbon through significant downfield chemical shifts of the adjacent CH₂ group.

  • Mass Spectrometry provides the final, unequivocal proof by confirming the correct molecular weight for each compound, a difference of nearly double.

For any researcher or drug development professional, relying on this multi-technique approach is essential. It ensures the identity and purity of the materials in hand, which is the foundational requirement for reproducible and reliable scientific outcomes.

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A Senior Application Scientist's Guide to Validating Analytical Methods for (2S)-2-Hydroxy-1-propyl Methanesulfonate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the validation of analytical methods for the quantification of (2S)-2-Hydroxy-1-propyl Methanesulfonate. As a key intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is critical. This compound is a sulfonate ester, a class of substances that is often under scrutiny for potential genotoxic effects.[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of such impurities, often referencing the Threshold of Toxicological Concern (TTC).[3][4][5] The TTC for a genotoxic impurity is typically set at a 1.5 µ g/day intake, which necessitates highly sensitive and reliable analytical methods for their control.[1][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to provide a comparative analysis of the most relevant analytical techniques, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices and present self-validating protocols, all supported by authoritative references.

The Analytical Challenge: Why Potentially Genotoxic Impurities Demand Rigorous Validation

This compound, as a methanesulfonate ester, is structurally flagged as a potential DNA-reactive substance. Such compounds can pose a significant safety risk, even at trace levels, by potentially causing DNA mutations that could lead to cancer.[1][2] Therefore, the core objective of any analytical method is not just to detect its presence but to quantify it with a high degree of certainty at levels that ensure patient safety.

The validation of these analytical methods is a mandate outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[6][7][8] This process provides documented evidence that the analytical procedure is suitable for its intended purpose.[8][9] This guide will compare three principal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with a universal detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Each method offers a unique set of advantages and challenges, and the selection is contingent on factors like required sensitivity, sample matrix complexity, and available instrumentation.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the required sensitivity. This compound is a small, polar molecule, which influences the suitability of each platform.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, which lacks a strong UV chromophore, conventional UV detection is not ideal. Instead, universal detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are more appropriate. An alternative, though less common for this specific analyte, is indirect photometric detection using an ion-pairing reagent.[10][11]

Causality of Method Choice:

  • Expertise & Experience: HPLC is a workhorse in most pharmaceutical labs, making it an accessible first choice. The challenge lies in detection. An experienced chromatographer would recognize the absence of a UV-absorbing structure and pivot to a universal detector.

  • Trustworthiness: While robust for quantification of the main component, achieving the low detection limits required for genotoxic impurities can be challenging with non-MS detectors. The method's trustworthiness hinges on demonstrating sufficient sensitivity (LOD/LOQ) well below the control threshold.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase inside a capillary column. The separated components then enter a mass spectrometer, which provides identification and quantification based on their mass-to-charge ratio.[12][13]

Causality of Method Choice:

  • Expertise & Experience: This method is often preferred for the analysis of small, volatile sulfonate esters.[12][14] The decision to use GC-MS is based on the analyte's predicted volatility and the high sensitivity and specificity offered by mass spectrometric detection, especially in Selected Ion Monitoring (SIM) mode.

  • Trustworthiness: GC-MS provides a high degree of confidence in the identification of the impurity due to the characteristic mass spectrum. Its ability to achieve low parts-per-million (ppm) detection levels is well-documented for similar genotoxic impurities.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. A specific precursor ion is selected, fragmented, and a specific product ion is monitored for quantification (Multiple Reaction Monitoring - MRM).[15][16]

Causality of Method Choice:

  • Expertise & Experience: For polar, non-volatile compounds, or when maximum sensitivity is required, LC-MS/MS is the gold standard.[14][17] The selection of this technique is driven by the need to reach sub-ppm levels, often required to meet the TTC limits, especially for high-dose drug products.[15][16]

  • Trustworthiness: The MRM mode provides exceptional specificity, as it monitors a specific fragmentation of the target molecule, minimizing the likelihood of interference from matrix components.[15][16] This makes it the most reliable and defensible method for trace-level quantification of genotoxic impurities.

Quantitative Performance Data Summary

The following table summarizes typical performance characteristics for each analytical method, based on data from validated methods for analogous sulfonate esters. The values are presented to facilitate an objective comparison.

ParameterHPLC with Universal DetectorGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) ~5-10 ppm~0.5-1 ppm~0.05-0.1 ppm
Limit of Quantification (LOQ) ~15-30 ppm~1.5-3 ppm~0.15-0.3 ppm
Accuracy (% Recovery) 90.0 - 110.0%95.0 - 105.0%98.0 - 102.0%
Precision (% RSD) < 5.0%< 3.0%< 2.0%

Note: ppm values are relative to the drug substance concentration. Actual values are method and matrix-dependent.

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step methodologies for each technique. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the system is performing correctly before sample analysis.

HPLC with Charged Aerosol Detection (CAD) Protocol

This protocol is designed for a situation where MS detection is not available, but higher sensitivity than UV is required.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a Charged Aerosol Detector.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Rationale: A HILIC column is chosen to provide better retention for the polar analyte.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 90:10 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • CAD Settings: Evaporation Temperature: 35°C, Nitrogen Gas Pressure: 60 psi.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from the LOQ to 150% of the target concentration.

  • Sample Solution: Accurately weigh 200 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3. Validation Parameters (as per ICH Q2(R1)): [6][8]

  • Specificity: Analyze a blank (diluent), a placebo sample, and a placebo sample spiked with the analyte. Ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²) and y-intercept.

  • Accuracy: Perform recovery studies by spiking the placebo matrix at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Precision (Repeatability and Intermediate): Analyze six replicate preparations of a spiked sample. Perform the analysis on different days with different analysts to assess intermediate precision.

Workflow Diagram: HPLC-CAD Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Prep_Std Prepare Calibration Standards Inject Inject into HPLC Prep_Std->Inject Prep_Sample Dissolve Drug Substance Prep_Sample->Inject Separate HILIC Separation Inject->Separate Detect CAD Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Analyte Integrate->Quantify Samples Calibrate->Quantify

Caption: Workflow for HPLC-CAD quantification.

GC-MS Protocol

This protocol is suitable given the potential volatility of the analyte.

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness). Rationale: This phase provides good peak shape and resolution for polar compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 220 °C (Splitless mode).

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard and dissolve in 100 mL of Dichloromethane (DCM).

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution in DCM.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve 500 mg of the drug substance in 5 mL of water.

    • Add 5 mL of DCM and vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean vial for injection. Rationale: This extraction isolates the less polar impurity from a potentially highly polar drug substance matrix.

3. Validation Parameters:

  • Follow the validation principles outlined in the HPLC section (Specificity, Linearity, Accuracy, Precision), adapting them for GC-MS analysis (e.g., using peak area ratios if an internal standard is employed).

Workflow Diagram: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve API in Water Extract Liquid-Liquid Extraction (DCM) Dissolve->Extract Isolate Isolate Organic Layer Extract->Isolate Inject Inject into GC Isolate->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Impurity Integrate->Quantify Samples Calibrate->Quantify

Caption: Workflow for GC-MS quantification via LLE.

LC-MS/MS Protocol

This protocol represents the most sensitive and specific approach.

1. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A suitable gradient to elute the analyte (e.g., 5% B held for 1 min, ramp to 95% B over 5 mins, hold for 2 mins).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Ion Source: ESI in positive mode.

  • MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor -> product ion transition for the analyte must be determined via infusion and optimization.

2. Standard and Sample Preparation:

  • Standard Stock Solution (10 µg/mL): Prepare a stock solution of the reference standard in a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to cover the range from the LOQ to the desired upper limit.

  • Sample Solution: Accurately weigh 100 mg of the drug substance and dissolve in 10 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the solution before injection.

3. Validation Parameters:

  • The validation will follow the same core principles (Specificity, Linearity, Accuracy, Precision) as per ICH Q2(R1), with the added assurance of specificity from the MRM transition.[6][8]

Workflow Diagram: LC-MS/MS Method

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep_Std Prepare Dilute Standards Inject Inject into UPLC Prep_Std->Inject Prep_Sample Dissolve API & Filter Prep_Sample->Inject Separate C18 RP Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Integrate MRM Transition Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Impurity Integrate->Quantify Samples Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification.

Conclusion and Recommendations

The validation of analytical methods for potentially genotoxic impurities like this compound is a non-negotiable aspect of pharmaceutical development and quality control. The choice of method must be a deliberate, science-driven decision.

  • HPLC with a universal detector can serve as a screening method but may lack the required sensitivity and specificity for final release testing.

  • GC-MS is a highly suitable and robust method, provided the analyte demonstrates sufficient volatility and thermal stability. It offers an excellent balance of sensitivity, specificity, and accessibility.

  • LC-MS/MS stands as the definitive technique, offering unparalleled sensitivity and specificity.[15][16] It is the recommended method when the control limits are in the low ppm or sub-ppm range, ensuring the highest level of confidence and regulatory compliance.

Ultimately, the responsibility lies with the analytical scientist to choose the most appropriate method and rigorously validate it to demonstrate it is fit for its intended purpose, thereby safeguarding patient health.[8][9]

References

  • Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA). [Link]

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  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

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  • Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. National Institutes of Health. [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. National Institutes of Health. [Link]

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  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. Scilit. [Link]

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  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. PubMed. [Link]

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Safety Operating Guide

Navigating the Disposal of (2S)-2-Hydroxy-1-propyl Methanesulfonate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of (2S)-2-Hydroxy-1-propyl Methanesulfonate, a compound frequently utilized in synthetic chemistry. By understanding the inherent chemical properties and potential hazards, laboratory personnel can implement a disposal protocol that is both effective and responsible.

Hazard Assessment: Understanding the Risk Profile

Key Chemical Information:

PropertyValueSource
Chemical Name This compoundSanta Cruz Biotechnology[1]
Alternate Names (2R)-1,2-Propanediol 1-MethanesulfonateSanta Cruz Biotechnology[1]
CAS Number 262423-83-6Santa Cruz Biotechnology[1]
Molecular Formula C4H10O4SSanta Cruz Biotechnology[1]
Molecular Weight 154.18 g/mol Santa Cruz Biotechnology[1]

Inferred Hazards from Related Compounds:

Safety data for analogous compounds, such as methyl methanesulfonate and propyl methanesulfonate, reveal a consistent hazard profile for sulfonate esters. These compounds are often classified as:

  • Acutely Toxic: Harmful if swallowed.[2]

  • Skin and Eye Irritants: Cause skin irritation and serious eye irritation or damage.[2][3]

  • Potential Mutagens and Carcinogens: Some sulfonate esters are suspected of causing genetic defects and cancer.[2]

  • Aquatic Toxicity: May be harmful or toxic to aquatic life with long-lasting effects.[4]

Given these potential hazards, it is imperative to treat this compound as a hazardous substance and to handle it with appropriate personal protective equipment (PPE) and engineering controls at all times.

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is paramount when handling sulfonate esters. Adherence to Occupational Safety and Health Administration (OSHA) guidelines for laboratory safety is mandatory.[5][6][7]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are disposed of as hazardous waste after use.[5]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Always wash hands thoroughly after handling the chemical. Contaminated clothing should be removed immediately and decontaminated before reuse.[3]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must comply with all local, state, and federal regulations, including the guidelines set forth by the Environmental Protection Agency (EPA). The following workflow provides a structured approach to ensure compliance and safety.

DisposalWorkflow cluster_0 Step 1: Waste Characterization cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: On-site Neutralization (Optional) cluster_3 Step 4: Final Disposal A Assume Hazardous Waste (In absence of specific SDS) B Collect in a dedicated, labeled, and sealed hazardous waste container. A->B C Do not mix with other waste streams. D Chemical Hydrolysis (for experienced personnel only) B->D E Arrange for pickup by a licensed hazardous waste disposal contractor. D->E

Caption: Disposal workflow for this compound.

Waste Characterization and Labeling

In the absence of a specific EPA hazardous waste code for this compound, it is prudent to manage it as a hazardous waste. The container must be clearly labeled in accordance with OSHA's Hazard Communication Standard.[8]

Required Label Information:

  • The words "Hazardous Waste"

  • Chemical Name: "this compound"

  • CAS Number: "262423-83-6"

  • Accumulation Start Date

  • Hazard Statement(s): "Harmful if swallowed. Causes skin and eye irritation. Suspected of causing genetic defects. Harmful to aquatic life."

  • Your Name, Laboratory, and Contact Information

Waste Segregation and Storage

Collect waste containing this compound in a dedicated, properly labeled, and sealed container.[5] The container should be made of a material compatible with the chemical. Store the waste container in a designated satellite accumulation area away from incompatible materials, heat, and ignition sources.[5]

Chemical Neutralization via Hydrolysis (for Advanced Users)

For laboratories equipped and personnel trained for chemical waste treatment, hydrolysis can be a viable method to neutralize sulfonate esters, converting them into less harmful alcohols and sulfonic acids. This procedure should only be performed by individuals with a thorough understanding of the reaction and the associated risks.

General Laboratory Procedure for Alkaline Hydrolysis of a Sulfonate Ester:

  • Warning: This reaction can be exothermic. Perform in a chemical fume hood with appropriate PPE.

  • In a suitably sized reaction vessel equipped with a magnetic stirrer, cautiously add the waste this compound to an excess of a dilute aqueous solution of sodium hydroxide (e.g., 1-2 M). The reaction is generally heated to facilitate hydrolysis.[9]

  • The ester is heated under reflux with the dilute alkali.[9] This ensures that the reaction goes to completion.

  • After the reaction is complete (as determined by an appropriate analytical method such as TLC or LC-MS), the solution is cooled to room temperature.

  • The resulting solution, containing 1,2-propanediol and sodium methanesulfonate, can then be neutralized with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Dispose of the final neutralized solution in accordance with local regulations for non-hazardous aqueous waste.

Regulatory Compliance and Final Disposal

Ultimately, the most straightforward and compliant method for the disposal of this compound is to contract with a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with all federal and state regulations.

By adhering to the principles of hazard assessment, proper handling, and compliant disposal outlined in this guide, researchers can ensure the safe and responsible management of this compound, thereby fostering a secure and sustainable laboratory environment.

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Medical Waste Pros. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • Hodges, G., Roberts, D. W., Marshall, S. J., & Dearden, J. C. (2006). Defining the toxic mode of action of ester sulphonates using the joint toxicity of mixtures. Chemosphere, 64(1), 17–25.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Angene Chemical. (2025, June 8). Safety Data Sheet: Methanesulfonic acid,dodecyl ester. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). This compound suppliers USA. Retrieved from [Link]

  • Spill Containment Online. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US2671797A - Neutralization of sulfonic acids and sulfuric acid esters.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162227916. Retrieved from [Link]

  • Oreate AI. (2025, December 16). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CA1224798A - Neutralization of organic sulfuric or sulfonic detergent acid to produce high solids concentration detergent salt.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6604152, 2-Hydroxyethyl sulfonate. Retrieved from [Link]

  • U.S. Consumer Product Safety Commission. (2019, March 16). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62849, 2-Hydroxypropyl methanethiosulfonate. Retrieved from [Link]

  • Google Patents. (n.d.). US4544493A - Neutralization of organic sulfuric or sulfonic detergent acid to produce high solids concentration detergent salt.
  • Novatia, LLC. (2010, March 10). A Detailed Kinetic and Mechanistic Study of the Reaction of Methanesulfonic Acid with Alcohols To Form Sulfonate Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095–8101.
  • U.S. Environmental Protection Agency. (2006, November 24). Robust Summaries & Test Plan: Ethanesulfonic acid, 2-hydroxy- monosodium salt. Retrieved from [Link]

  • 2M Holdings Ltd. (2018, February 6). Safety Data Sheet 1,2-Propanediol. Retrieved from [Link]

  • Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Methanesulphonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

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Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of (2S)-2-Hydroxy-1-propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of (2S)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-83-6). As a member of the sulfonate ester chemical class, this compound warrants a high degree of caution. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the essential knowledge to mitigate risks, ensuring both personal safety and experimental integrity.

Hazard Analysis: The Rationale for Stringent Controls

This compound is an organic compound with the molecular formula C₄H₁₀O₄S.[1][2] While specific toxicological data for this exact molecule is not extensively published, its chemical structure—specifically the methanesulfonate ester group—places it in a class of compounds that must be handled with significant care.

The Core Principle: Sulfonate Esters as Potential Alkylating Agents The primary concern with simple sulfonate esters, such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), is their activity as potent alkylating agents.[3][4] These molecules are electrophilic and can react with nucleophilic sites on biological macromolecules, including DNA.[5] This interaction can lead to genetic mutations and is the basis for their classification as potential mutagens and carcinogens.[3][5]

Given this well-established reactivity profile for the chemical class, the Precautionary Principle must be applied. This compound should be treated as a potentially hazardous substance capable of causing skin, eye, and respiratory irritation, with the potential for more severe long-term health effects characteristic of alkylating agents.[6][7] Therefore, all handling procedures must align with guidelines for hazardous substances, such as those established by the Occupational Safety and Health Administration (OSHA) for cytotoxic drugs.[8][9][10]

Core Personal Protective Equipment (PPE) Protocol

Adherence to the correct PPE is the most critical barrier between the researcher and potential exposure. The following equipment is mandatory when handling this compound in any quantity.

Body Area Required PPE Specification & Rationale (The "Why")
Hands Double-Gloving with Chemotherapy-Rated Nitrile GlovesRationale: Sulfonate esters can be corrosive, irritants, and may be absorbed through the skin.[7] Double-gloving provides an essential redundant barrier. The outer glove should be removed and disposed of immediately after the handling procedure, while the inner glove is removed upon leaving the work area.
Eyes/Face Chemical Splash Goggles & Full-Face ShieldRationale: The compound is a pale yellow oil, increasing the risk of splashes during transfer.[11] Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes that could cause serious eye damage or skin irritation.[6][12]
Body Disposable, Poly-Coated Gown with Knit CuffsRationale: A disposable, fluid-resistant gown prevents the contamination of personal clothing and potential take-home exposure.[13] The gown should be fully buttoned, and the knit cuffs should be tucked under the outer glove to create a sealed interface.
Respiratory Primary Control: Certified Chemical Fume HoodRationale: All manipulations of the compound must be performed inside a certified chemical fume hood to control exposure to potential aerosols or vapors.[14] This engineering control is the primary method of respiratory protection. A respirator is only an acceptable substitute for emergency situations like a large spill outside of containment.[14]

Operational and Emergency Procedures

A systematic workflow minimizes error and exposure. The following diagram and protocols outline the mandatory steps for safe handling from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood Certification & Airflow PPE 2. Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) Prep->PPE Spill 3. Prepare Spill Kit & Waste Containers PPE->Spill Handle 4. Handle Compound (Weighing, Transfer, Reaction) Spill->Handle Decon 5. Decontaminate Surfaces & Glassware Handle->Decon Waste 6. Segregate & Seal Hazardous Waste Decon->Waste Doff 7. Doff PPE (Outer Gloves First) Waste->Doff Wash 8. Wash Hands Thoroughly Doff->Wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Ensure a safety shower and eyewash station are readily accessible and unobstructed.[14]

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates proper function.

    • Don all required PPE as specified in the table above before entering the area where the chemical is stored or handled.

    • Prepare designated, clearly labeled hazardous waste containers for liquid and solid waste.

  • Chemical Handling (inside fume hood):

    • Perform all manipulations, including weighing, transferring, and adding to reaction vessels, deep within the chemical fume hood.

    • Use dedicated spatulas and glassware. If possible, use disposable equipment to minimize cleaning.

    • Keep the container of this compound tightly closed when not in use.[14]

  • Decontamination:

    • After handling is complete, decontaminate all surfaces within the fume hood using an appropriate cleaning agent (e.g., 70% ethanol followed by water), wiping from cleanest to dirtiest areas.

    • Thoroughly clean any non-disposable glassware or equipment used.

Emergency Response Plan
  • Skin Exposure: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[7]

  • Eye Exposure: Immediately flush eyes with water for a minimum of 15-20 minutes at an eyewash station, holding the eyelids open.[15] Seek immediate medical attention.[7]

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or outside the fume hood, evacuate the lab and contact your institution's environmental health and safety (EHS) office.

    • For a small spill inside a fume hood, ensure you are wearing full PPE. Cover the spill with an absorbent, inert material. Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All materials that have come into contact with this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a designated, sealed, and clearly labeled hazardous waste container for chemical waste.[14]

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and absorbent pads, must be collected in a designated hazardous waste container.[14] Do not dispose of this material in the regular trash.

  • Empty Containers: Uncleaned containers should be treated as the product itself.[14] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All disposal practices must be in strict accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). This compound suppliers USA. WorldOfChemicals. Retrieved from [Link]

  • HCH Bio. (n.d.). This compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2022). Personal Protective Equipment. Retrieved from [Link]

  • Oregon Occupational Safety and Health Administration (Oregon OSHA). (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube. Retrieved from [Link]

  • University of North Carolina. (2015). Safety Data Sheet: Ethyl 3-aminobenzoate methanesulfonate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Methyl methanesulphonate - Registration Dossier. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Propyl methanesulfonate. PubChem. Retrieved from [Link]

  • BHS, Inc. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). ECHA CHEM. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Ethyl Methanesulfonate. PubChem. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Methyl methanesulphonate - Water solubility. Retrieved from [Link]

  • Oncology Nursing Society. (2020). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Retrieved from [Link]

  • Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters – How Real is the Risk?. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2021). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Retrieved from [Link]

  • ResearchGate. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

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